molecular formula C12H16BrF2N2O6PS B8144457 CPT-157633

CPT-157633

Numéro de catalogue: B8144457
Poids moléculaire: 465.21 g/mol
Clé InChI: GNQQLTLSVIWPPQ-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This product, 3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide, is a high-purity chemical reagent intended solely for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines and all applicable local and federal regulations. The specific physicochemical properties, applications, mechanism of action, and research value of this compound are currently under investigation. Please consult the product's Certificate of Analysis for detailed specifications on identity and purity. For more information on potential applications, researchers are directed to review the current scientific literature.

Propriétés

IUPAC Name

[[2-bromo-4-[(2S)-2-(methanesulfonamido)-3-(methylamino)-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrF2N2O6PS/c1-16-11(18)10(17-25(2,22)23)6-7-3-4-8(9(13)5-7)12(14,15)24(19,20)21/h3-5,10,17H,6H2,1-2H3,(H,16,18)(H2,19,20,21)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQQLTLSVIWPPQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC(=C(C=C1)C(F)(F)P(=O)(O)O)Br)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CC1=CC(=C(C=C1)C(F)(F)P(=O)(O)O)Br)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrF2N2O6PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of CPT-157633: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPT-157633 is a potent, selective, and reversible inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. Research has identified PTP1B as a promising therapeutic target for a range of conditions, including metabolic disorders and neurological diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical properties, effects on critical signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a ubiquitously expressed non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signaling. By dephosphorylating key proteins, PTP1B attenuates signaling cascades initiated by insulin and Brain-Derived Neurotrophic Factor (BDNF), among others. Upregulation or hyperactivity of PTP1B has been implicated in insulin resistance, type 2 diabetes, obesity, and certain neurological disorders like Rett syndrome.

This compound, a difluoro-phosphonomethyl phenylalanine derivative, has emerged as a valuable research tool and potential therapeutic lead due to its high affinity and selectivity for PTP1B. This document synthesizes the current understanding of this compound's mechanism of action, providing a technical resource for professionals in the field of drug discovery and development.

Biochemical and Pharmacological Profile

This compound acts as a competitive inhibitor, binding to the active site of PTP1B to prevent the dephosphorylation of its substrates. Its biochemical and pharmacological properties have been characterized through a series of in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueDescriptionReference
Ki (PTP1B) 45 nMInhibitory constant against human PTP1B.[1]
Selectivity Markedly less effectiveTested against a panel of 6 other protein tyrosine phosphatases (PTPs) and 2 dual-specificity phosphatases.[1]

Table 2: Preclinical Efficacy of this compound

Preclinical ModelKey FindingDosageReference
Rett Syndrome (Mecp2-/y mice) Increased median survival from ~50 days to ~75 days.5 mg/kg body weight[1]
Rett Syndrome (Mecp2-/+ mice) Ameliorated behavioral symptoms (e.g., paw-clasping).Not specified[1]
Binge Drinking-Induced Glucose Intolerance (Rats) Prevented the development of glucose intolerance.0.2 µ g/day (intracerebroventricular infusion)[2]

Note: Detailed pharmacokinetic (ADME) data for this compound is not publicly available.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by modulating key signaling pathways that are negatively regulated by PTP1B. The two primary pathways identified are the Insulin Signaling Pathway and the BDNF/TrkB Signaling Pathway.

Insulin Signaling Pathway

PTP1B is a critical negative regulator of the insulin signaling cascade. It dephosphorylates the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). This action dampens the downstream signaling through the PI3K/AKT pathway, which is essential for glucose uptake and metabolism. By inhibiting PTP1B, this compound prevents the dephosphorylation of the IR and IRS-1, leading to enhanced insulin sensitivity.[1]

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K activates AKT AKT PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates CPT157633 This compound CPT157633->PTP1B inhibits

This compound enhances insulin signaling by inhibiting PTP1B.
BDNF/TrkB Signaling Pathway

In the central nervous system, PTP1B has been shown to dephosphorylate the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). Attenuation of BDNF/TrkB signaling is implicated in the pathophysiology of Rett syndrome. By inhibiting PTP1B, this compound restores TrkB phosphorylation, thereby enhancing BDNF-mediated signaling, which is crucial for neuronal survival and synaptic plasticity.[1]

BDNF_TrkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) TrkB->Downstream activates Neuronal Neuronal Survival & Synaptic Plasticity Downstream->Neuronal promotes PTP1B PTP1B PTP1B->TrkB dephosphorylates CPT157633 This compound CPT157633->PTP1B inhibits

This compound promotes neuronal signaling by inhibiting PTP1B.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound. For complete details, please refer to the primary publications.

PTP1B Inhibition Assay (from Krishnan et al., 2015)
  • Objective: To determine the inhibitory activity and kinetics of this compound against PTP1B.

  • Method:

    • Recombinant human PTP1B (residues 1-405) was expressed and purified.

    • PTP1B activity was measured using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B generates p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

    • For kinetic analysis (Lineweaver-Burk plot), the reaction rate was measured at various concentrations of pNPP in the absence and presence of different concentrations of this compound (0, 25, 50, and 100 nM).

    • The inhibitory constant (Ki) was calculated from the Lineweaver-Burk plot.

  • Workflow Diagram:

    PTP1B_Inhibition_Assay A Prepare reaction mix: PTP1B enzyme, buffer B Add varying concentrations of this compound A->B C Add varying concentrations of pNPP substrate B->C D Incubate at 37°C C->D E Measure absorbance at 405 nm D->E F Generate Lineweaver-Burk plot E->F G Calculate Ki F->G

    Workflow for determining the inhibitory constant of this compound.

In Vivo Efficacy in a Rett Syndrome Mouse Model (from Krishnan et al., 2015)
  • Objective: To assess the therapeutic potential of this compound in a mouse model of Rett syndrome.

  • Method:

    • Mecp2-/y male mice, which model Rett syndrome, and wild-type littermates were used.

    • A cohort of Mecp2-/y mice received daily intraperitoneal injections of this compound (5 mg/kg body weight) starting at 4 weeks of age. A control group received vehicle injections.

    • Animal survival was monitored and recorded.

    • Behavioral tests, such as the paw-clasping assay, were performed to assess the amelioration of Rett-like symptoms.

  • Workflow Diagram:

    Rett_Syndrome_Mouse_Study A Generate Mecp2-/y and WT mice B At 4 weeks of age, divide Mecp2-/y mice into two groups: - this compound (5 mg/kg) - Vehicle control A->B C Administer daily intraperitoneal injections B->C D Monitor survival and body weight C->D E Perform behavioral assays (e.g., paw-clasping) C->E F Analyze and compare data between groups D->F E->F

    Workflow for in vivo efficacy testing in a Rett syndrome model.

Clinical Development Status

As of the latest available information, there are no public records of this compound entering clinical trials. It remains a preclinical research compound. Several other PTP1B inhibitors have entered clinical development for metabolic diseases and cancer, highlighting the therapeutic potential of this target.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PTP1B. Its mechanism of action involves the enhancement of insulin and BDNF/TrkB signaling pathways, which has been demonstrated in relevant preclinical models of metabolic and neurological disorders. The detailed biochemical and in vivo data, along with the established experimental protocols, make this compound a valuable tool for further investigation into the therapeutic potential of PTP1B inhibition. Future studies will be required to fully elucidate its pharmacokinetic profile and to assess its potential for clinical development.

References

CPT-157633 as a PTP1B Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. This technical guide provides an in-depth overview of CPT-157633, a potent and selective inhibitor of PTP1B. This document consolidates available quantitative data, details key experimental methodologies, and visualizes essential pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to PTP1B and this compound

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the dephosphorylation of the insulin receptor and its substrates, thereby attenuating insulin signaling.[1][2] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[3] Consequently, the inhibition of PTP1B is a well-validated strategy for enhancing insulin sensitivity.[2]

This compound is a difluoro-phosphonomethyl phenylalanine derivative that has been identified as a selective, reversible, and active site-directed competitive inhibitor of PTP1B.[4][5] Its inhibitory activity and selectivity make it a valuable tool for studying the physiological roles of PTP1B and a potential starting point for the development of novel therapeutics.

Biochemical Profile of this compound

This compound has been characterized as a high-affinity inhibitor of PTP1B. The following table summarizes its key quantitative data.

ParameterValueNotes
Inhibition Constant (Kᵢ) 45 nMDetermined by Lineweaver-Burk analysis using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[4]
Mechanism of Action CompetitiveBinds to the active site of PTP1B, competing with the substrate.[4][5]
Selectivity Selective for PTP1BMarkedly less effective against a panel of 6 other protein tyrosine phosphatases (PTPs) and 2 dual-specificity phosphatases.[4] Specific IC₅₀ values against other phosphatases are not publicly available.

Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway. This compound, by inhibiting PTP1B, enhances this pathway.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 CPT157633 This compound CPT157633->PTP1B inhibits

Figure 1: PTP1B's role in insulin signaling and its inhibition by this compound.

Experimental Protocols

PTP1B Enzymatic Inhibition Assay (pNPP)

This protocol outlines a common method for determining the inhibitory activity of compounds against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B

  • This compound or other test compounds

  • pNPP (p-nitrophenyl phosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of recombinant PTP1B (e.g., 10 nM) in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • To each well of a 96-well plate, add the PTP1B solution.

  • Add the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a stock solution of pNPP to a final concentration of 2 mM.

  • Monitor the absorbance at 405 nm at regular intervals to measure the formation of the product, p-nitrophenol.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ or Kᵢ value by plotting the reaction rates against the inhibitor concentrations and fitting the data to an appropriate model.

In Vivo Efficacy in a Rett Syndrome Mouse Model

This compound has been evaluated for its therapeutic potential in a mouse model of Rett syndrome, a neurodevelopmental disorder where PTP1B levels are elevated.

Animal Model:

  • Mecp2-mutant mice, which mimic the genetic basis of Rett syndrome.

Dosing and Administration:

  • Dosage: 5 mg/kg of body weight.[4]

  • Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[5]

  • Frequency: Daily administration.[5]

Outcome Measures:

  • Behavioral and motor skill assessments.

  • Survival analysis.

  • Biochemical analysis of brain tissue to assess the phosphorylation status of PTP1B substrates, such as the TrkB receptor.[5]

Experimental and Developmental Workflow

The evaluation of a PTP1B inhibitor like this compound typically follows a structured workflow from initial screening to in vivo testing.

PTP1B_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_structural Structural Biology cluster_in_vivo In Vivo Studies A Primary Screening (PTP1B Enzymatic Assay) B IC₅₀ / Kᵢ Determination A->B C Selectivity Profiling (vs. other PTPs like TCPTP, SHP2) B->C D Mechanism of Action Studies (e.g., Lineweaver-Burk) C->D G Pharmacokinetic (ADME) Profiling (if data available) C->G Lead Candidate Progression E NMR Spectroscopy (Binding Site Mapping) D->E Structural Confirmation F X-ray Crystallography (Co-crystal Structure) E->F H Efficacy in Disease Models (e.g., Rett Syndrome, Diabetes Models) G->H I Pharmacodynamic Analysis (Target Engagement in Tissues) H->I

Figure 2: A typical workflow for the development and characterization of a PTP1B inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PTP1B. Its competitive, active-site directed mechanism of action, coupled with demonstrated in vivo activity, makes it a valuable research tool for elucidating the roles of PTP1B in health and disease. Further investigation into its pharmacokinetic properties and efficacy in models of metabolic diseases will be crucial in determining its full therapeutic potential. This guide provides a foundational resource for scientists and researchers working on the development of novel PTP1B inhibitors.

References

CPT-157633: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathways are presented to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, a difluoro-phosphonomethyl phenylalanine derivative, is a white to off-white solid compound.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 3-bromo-4-[difluoro(phosphono)methyl]-N-methyl-Nalpha-(methylsulfonyl)-L-phenylalaninamide[3]
Molecular Formula C12H16BrF2N2O6PS[1][2]
Molecular Weight 465.20 g/mol [1][2]
CAS Number 888213-72-7[1][2]
SMILES FC(C1=CC=C(C--INVALID-LINK--C(NC)=O)C=C1Br)(P(O)(O)=O)F[1][2]
Appearance Solid[1][2]
Color White to off-white[1][2]
Solubility (in vitro) DMSO: 200 mg/mL (429.92 mM), H2O: 100 mg/mL (214.96 mM) (requires sonication)[1][2]

Biological Activity and Mechanism of Action

This compound is a high-affinity, competitive inhibitor of PTP1B.[4] PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling pathways initiated by insulin and leptin. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates the metabolic effects of insulin.[5][6] Similarly, it negatively regulates the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2).[7]

The inhibitory action of this compound on PTP1B enhances these signaling pathways, making it a promising therapeutic candidate for conditions associated with insulin and leptin resistance, such as type 2 diabetes and obesity.[8]

Quantitative Data on PTP1B Inhibition
ParameterValueConditionsReference
Inhibition Constant (Ki) 45 nMSubstrate: 32P-RCML[4][9]
IC50 Not explicitly stated for this compound, but it is a potent inhibitor.

Signaling Pathways

The inhibitory effect of this compound on PTP1B has significant implications for the insulin and leptin signaling pathways.

Insulin Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1).[4][10] Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates CPT157633 This compound CPT157633->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory role of this compound on PTP1B.

Leptin Signaling Pathway

PTP1B also acts as a negative regulator of the leptin signaling pathway by dephosphorylating JAK2, a key kinase activated by the leptin receptor.[7] Inhibition of PTP1B by this compound can therefore enhance leptin sensitivity.

Leptin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R Binds JAK2 JAK2 Leptin_R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (e.g., POMC) STAT3->Gene_Expression Regulates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates CPT157633 This compound CPT157633->PTP1B Inhibits

Caption: Leptin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize this compound.

PTP1B Inhibition Assay (using pNPP)

This assay determines the inhibitory activity of a compound on PTP1B by measuring the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP).

Workflow:

PTP1B_Inhibition_Assay cluster_workflow Assay Workflow Start Prepare reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA) Incubate_PTP1B Pre-incubate PTP1B with this compound Start->Incubate_PTP1B Add_Substrate Add pNPP substrate Incubate_PTP1B->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction (e.g., with 1 M NaOH) Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Analyze Calculate % inhibition and IC50/Ki Measure_Absorbance->Analyze

Caption: Workflow for a PTP1B inhibition assay using pNPP.

Methodology:

  • Recombinant PTP1B is added to a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA).[11]

  • The enzyme is pre-incubated with varying concentrations of this compound.

  • The reaction is initiated by the addition of pNPP (e.g., 2 mM).[9]

  • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).[11]

  • The reaction is terminated by the addition of a strong base (e.g., 1 M NaOH).[11]

  • The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.[11]

  • The inhibitory activity is calculated based on the reduction in p-nitrophenol formation in the presence of the inhibitor compared to a control.

X-ray Crystallography of PTP1B-CPT157633 Complex

Determining the crystal structure of PTP1B in complex with this compound provides insights into the molecular interactions and the mechanism of inhibition.

Methodology:

  • Protein Expression and Purification: The catalytic domain of human PTP1B is expressed in a suitable system (e.g., Escherichia coli) and purified to homogeneity.

  • Crystallization: The purified PTP1B is co-crystallized with this compound. This typically involves mixing the protein-inhibitor complex with a crystallization solution (e.g., containing precipitants like PEG 8000, salts like magnesium acetate, and buffers like HEPES) and allowing vapor diffusion to occur.[12]

  • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

  • Structure Determination and Refinement: The electron density map is calculated from the diffraction data, and the atomic model of the PTP1B-CPT157633 complex is built and refined. The final structure reveals the binding mode of this compound in the active site of PTP1B.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PTP1B. Its ability to enhance insulin and leptin signaling pathways makes it a valuable tool for research into metabolic diseases and a promising lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

An In-Depth Technical Guide to CPT-157633: A Selective PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of CPT-157633, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The information presented herein is intended to support further research and development efforts in the fields of metabolic disorders and neuroscience.

Core Function and Mechanism of Action

This compound is a difluoro-phosphonomethyl phenylalanine derivative that functions as a selective, reversible, and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its downstream substrates, such as Akt, thereby promoting insulin sensitivity.

Emerging research has highlighted the role of this compound in mitigating the detrimental metabolic effects of binge drinking. Specifically, it has been shown to prevent binge drinking-induced glucose intolerance by alleviating hypothalamic inflammation.[2][3][4][5] The mechanism involves the central administration of this compound, which counteracts the increased hypothalamic expression of PTP1B associated with alcohol consumption, thus restoring normal insulin signaling in the brain.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available biochemical and in vivo studies.

Parameter Value Assay Conditions Reference
Inhibition Constant (Ki) 45 nMLineweaver-Burk plot analysis with PTP1B 1–405 and varying concentrations of this compound (0, 25 nM, 50 nM, and 100 nM).
In Vivo Dosage 0.2 µ g/day Intracerebroventricular (ICV) infusion in Sprague-Dawley rats.[1]
Selectivity HighDemonstrated to be markedly less effective against a panel of 6 other protein tyrosine phosphatases (PTPs) and 2 dual-specificity phosphatases when tested at 100 nM using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. Specific IC50 values for other PTPs are not readily available in the reviewed literature.

Signaling Pathway

The signaling pathway illustrates how binge drinking leads to insulin resistance and how this compound intervenes in this process.

cluster_0 Binge Drinking cluster_1 Hypothalamus cluster_2 Systemic Effect Binge Drinking Binge Drinking Hypothalamic Inflammation Hypothalamic Inflammation Binge Drinking->Hypothalamic Inflammation induces Increased PTP1B Expression Increased PTP1B Expression Hypothalamic Inflammation->Increased PTP1B Expression Impaired Insulin Receptor (IR) Signaling Impaired Insulin Receptor (IR) Signaling Increased PTP1B Expression->Impaired Insulin Receptor (IR) Signaling dephosphorylates IR Decreased p-Akt Decreased p-Akt Impaired Insulin Receptor (IR) Signaling->Decreased p-Akt Whole-Body Insulin Resistance Whole-Body Insulin Resistance Decreased p-Akt->Whole-Body Insulin Resistance leads to This compound This compound This compound->Increased PTP1B Expression inhibits

Binge Drinking-Induced Insulin Resistance Pathway and this compound Intervention.

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below.

Biochemical Inhibition Assay

Objective: To determine the inhibitory activity and kinetics of this compound on PTP1B.

Materials:

  • Recombinant human PTP1B (catalytic domain, residues 1-321 or 1-405)

  • This compound

  • p-nitrophenyl phosphate (pNPP) or a radiolabeled substrate like 32P-labeled reduced, carboxymethylated, and maleylated lysozyme (B549824) (32P-RCML)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol)

  • Microplate reader or scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a constant amount of PTP1B enzyme to each well.

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

  • Initiate the phosphatase reaction by adding the substrate (e.g., pNPP).

  • Monitor the dephosphorylation of the substrate over time by measuring the absorbance at 405 nm for pNPP or by quantifying radioactivity for 32P-RCML.

  • For kinetic analysis (Lineweaver-Burk plot), vary the substrate concentration at fixed concentrations of this compound.

  • Calculate the rate of reaction and determine the IC50 and Ki values.

In Vivo Rat Model of Binge Drinking-Induced Glucose Intolerance

Objective: To evaluate the efficacy of this compound in preventing glucose intolerance in a rat model of binge drinking.

Materials:

  • Male Sprague-Dawley rats

  • Ethanol (B145695) (20% w/v in water)

  • This compound (dissolved in artificial cerebrospinal fluid)

  • Osmotic minipumps and brain infusion cannulas

  • Stereotaxic apparatus

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

Procedure:

  • Surgical Implantation of Cannula:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Implant a guide cannula into the lateral cerebral ventricle.

    • Connect the cannula to an osmotic minipump containing either vehicle or this compound (to deliver 0.2 µ g/day ) implanted subcutaneously.

    • Allow a recovery period of at least one week.

  • Binge Drinking Protocol:

    • Administer ethanol (3 g/kg body weight) or an isocaloric control solution via oral gavage once daily for three consecutive days.

  • Glucose Tolerance Test (GTT):

    • After the final dose of ethanol and a washout period (e.g., 6 hours after the last gavage), fast the rats overnight.

    • The following morning, administer a bolus of glucose (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.

    • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the rats and collect the hypothalamus.

    • Analyze hypothalamic tissue for markers of inflammation (e.g., TNF-α, IL-6 via qPCR) and insulin signaling (e.g., phosphorylated insulin receptor and Akt via Western blot).

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vivo study of this compound.

cluster_0 Animal Preparation cluster_1 Binge Drinking Model cluster_2 Metabolic Phenotyping cluster_3 Molecular Analysis Sprague-Dawley Rats Sprague-Dawley Rats ICV Cannula Implantation ICV Cannula Implantation Sprague-Dawley Rats->ICV Cannula Implantation Osmotic Pump (this compound or Vehicle) Osmotic Pump (this compound or Vehicle) ICV Cannula Implantation->Osmotic Pump (this compound or Vehicle) Recovery (1 week) Recovery (1 week) Osmotic Pump (this compound or Vehicle)->Recovery (1 week) Ethanol Gavage (3g/kg/day x 3 days) Ethanol Gavage (3g/kg/day x 3 days) Recovery (1 week)->Ethanol Gavage (3g/kg/day x 3 days) Control Gavage (isocaloric) Control Gavage (isocaloric) Recovery (1 week)->Control Gavage (isocaloric) Ethanol Gavage (3g/kg/day x 3 days)->Control Gavage (isocaloric) Glucose Tolerance Test (GTT) Glucose Tolerance Test (GTT) Ethanol Gavage (3g/kg/day x 3 days)->Glucose Tolerance Test (GTT) Control Gavage (isocaloric)->Glucose Tolerance Test (GTT) Blood Glucose Measurement Blood Glucose Measurement Glucose Tolerance Test (GTT)->Blood Glucose Measurement Hypothalamus Dissection Hypothalamus Dissection Blood Glucose Measurement->Hypothalamus Dissection qPCR (Inflammation Markers) qPCR (Inflammation Markers) Hypothalamus Dissection->qPCR (Inflammation Markers) Western Blot (p-IR, p-Akt) Western Blot (p-IR, p-Akt) Hypothalamus Dissection->Western Blot (p-IR, p-Akt)

References

No Publicly Available Information on CPT-157633

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and medical databases, no information has been found regarding a compound designated as CPT-157633.

This lack of public information prevents the creation of the requested in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the generation of signaling pathway and workflow diagrams, cannot be fulfilled without accessible research and clinical data.

The absence of "this compound" in the public domain could be attributed to several factors:

  • Internal Codename: The designation may be an internal identifier used by a pharmaceutical company or research institution for a compound in the early stages of development. Such internal codenames are often not disclosed publicly until a later stage, such as a patent application or publication of preclinical data.

  • Incorrect Identifier: There is a possibility that "this compound" is a typographical error, and the intended identifier is different.

  • Discontinued (B1498344) Program: The development program for this compound may have been discontinued at a very early stage, before any information was made public.

  • Confidentiality: The information related to this compound may be proprietary and not yet released into the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation if this is a known internal project. Should "this compound" be a different public designation, providing the correct identifier will allow for a renewed and targeted search for the requisite information.

The Role of CPT-157633 in Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Dysregulation of PTP1B activity is implicated in the pathogenesis of type 2 diabetes and obesity, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the role of this compound in glucose metabolism, with a focus on its mechanism of action, experimental validation, and effects on relevant signaling pathways. The information presented is collated from key preclinical studies investigating the therapeutic potential of this compound.

Core Mechanism of Action

This compound exerts its effects on glucose metabolism primarily through the competitive inhibition of PTP1B. PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating insulin signaling. By inhibiting PTP1B, this compound enhances and prolongs insulin receptor phosphorylation, leading to improved downstream signaling and ultimately, enhanced glucose uptake and utilization.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro PTP1B Inhibition

ParameterValueReference
Inhibitory Constant (Ki)45 nMKrishnan et al., 2015
Inhibition TypeCompetitiveKrishnan et al., 2015

Table 2: In Vivo Efficacy in a Mouse Model of Rett Syndrome with Impaired Glucose Metabolism

ParameterTreatment GroupResultReference
Glucose Tolerance Test (AUC)Vehicle-treated Mecp2-/+ miceImpaired glucose toleranceKrishnan et al., 2015
This compound-treated Mecp2-/+ miceImproved glucose toleranceKrishnan et al., 2015
Insulin-induced IR PhosphorylationVehicle-treated Mecp2-/+ miceReducedKrishnan et al., 2015
This compound-treated Mecp2-/+ miceIncreasedKrishnan et al., 2015
Insulin-induced Akt PhosphorylationVehicle-treated Mecp2-/+ miceReducedKrishnan et al., 2015
This compound-treated Mecp2-/+ miceIncreasedKrishnan et al., 2015

Table 3: In Vivo Efficacy in a Rat Model of Binge Drinking-Induced Glucose Intolerance

ParameterTreatment GroupResultReference
Glucose IntoleranceAlcohol-treated ratsInducedLindtner et al., 2013
Alcohol + this compound-treated ratsPreventedLindtner et al., 2013
Hypothalamic PTP1B mRNAAlcohol-treated ratsIncreasedLindtner et al., 2013

Experimental Protocols

Determination of Inhibitory Constant (Ki)

The inhibitory constant of this compound against PTP1B was determined using a standard enzyme inhibition assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.

  • Enzyme and Substrate Preparation: Recombinant human PTP1B was purified. A stock solution of pNPP was prepared in assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, and 1 mM EDTA).

  • Inhibition Assay: The assay was performed in a 96-well plate format. Varying concentrations of this compound were pre-incubated with PTP1B for a specified time at room temperature.

  • Reaction Initiation and Measurement: The enzymatic reaction was initiated by the addition of pNPP. The rate of p-nitrophenol production was monitored spectrophotometrically at 405 nm.

  • Data Analysis: The initial reaction velocities were plotted against the substrate concentration for each inhibitor concentration. The Ki was determined by fitting the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis. A Lineweaver-Burk plot was also generated to visualize the competitive inhibition pattern.

In Vivo Glucose Tolerance Test (GTT) in Mice
  • Animal Model: Mecp2-/+ female mice, a model for Rett syndrome exhibiting impaired glucose metabolism, and wild-type littermates were used.

  • Drug Administration: this compound (5 mg/kg body weight) or vehicle (e.g., saline) was administered via intraperitoneal (i.p.) injection.

  • Fasting: Mice were fasted for 16 hours with free access to water.

  • Glucose Challenge: A baseline blood glucose measurement was taken from the tail vein. Mice were then administered an i.p. injection of glucose (2 g/kg body weight).

  • Blood Glucose Monitoring: Blood glucose levels were measured at 15, 30, 60, 90, and 120 minutes post-glucose injection using a glucometer.

  • Data Analysis: The area under the curve (AUC) for the glucose excursion was calculated for each group to assess glucose tolerance.

Intracerebroventricular (ICV) Infusion in Rats
  • Animal Model: Male Sprague-Dawley rats were used to model binge drinking-induced glucose intolerance.

  • Surgical Procedure: Rats were anesthetized and placed in a stereotaxic frame. A guide cannula was implanted into the lateral ventricle.

  • Binge Drinking Protocol: Rats were administered ethanol (B145695) (3 g/kg body weight) via oral gavage for three consecutive days. Control rats received an isocaloric non-alcoholic solution.

  • Drug Administration: this compound (0.2 µ g/day ) or vehicle was infused continuously into the lateral ventricle via an osmotic minipump connected to the implanted cannula.

  • Glucose Tolerance Test: Following the binge drinking protocol and drug infusion, a GTT was performed as described above for mice, with appropriate adjustments for rat physiology.

Signaling Pathways and Visualizations

PTP1B Inhibition and Enhancement of Insulin Signaling

This compound's primary mechanism is the direct inhibition of PTP1B, which leads to enhanced insulin signaling. The following diagram illustrates this pathway.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS PTP1B PTP1B PTP1B->IR Dephosphorylates (Tyr) PTP1B->IRS Dephosphorylates (Tyr) CPT157633 This compound CPT157633->PTP1B Inhibits PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for preclinical studies evaluating the efficacy of this compound on glucose metabolism.

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Protocol cluster_assessment Metabolic Assessment cluster_analysis Data Analysis and Interpretation Model Disease Model (e.g., Mecp2-/+ mice, Binge-drinking rats) Treatment_Group This compound Treatment Group Model->Treatment_Group Vehicle_Group Vehicle Control Group Model->Vehicle_Group GTT Glucose Tolerance Test (GTT) Treatment_Group->GTT ITT Insulin Tolerance Test (ITT) Treatment_Group->ITT Biochemical Biochemical Analysis (e.g., Protein Phosphorylation) Treatment_Group->Biochemical Vehicle_Group->GTT Vehicle_Group->ITT Vehicle_Group->Biochemical Analysis Statistical Analysis (e.g., AUC calculation, t-test) GTT->Analysis ITT->Analysis Biochemical->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: General workflow for in vivo evaluation of this compound.

Conclusion

This compound is a well-characterized PTP1B inhibitor with demonstrated efficacy in preclinical models of impaired glucose metabolism. Its ability to enhance insulin sensitivity by targeting a key negative regulator of the insulin signaling pathway makes it a promising candidate for further investigation in the context of type 2 diabetes and other metabolic disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other PTP1B inhibitors.

References

In-depth Analysis of CPT-157633: A Potential Therapeutic Avenue for Rett Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research surrounding CPT-157633, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), and its potential as a therapeutic agent for Rett syndrome (RTT). This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways and experimental workflows.

Core Findings: this compound in Rett Syndrome Models

Rett syndrome is a severe X-linked neurodevelopmental disorder primarily caused by mutations in the MECP2 gene. Research has identified elevated levels of PTP1B in Rett syndrome models, which negatively impacts crucial neuronal signaling pathways. This compound has been investigated for its ability to counteract these effects.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies of this compound in mouse models of Rett syndrome.

Table 1: Effect of this compound on Survival in Male (Mecp2-/y) Mice

Treatment GroupMedian Lifespan (Days)Increase in Median Lifespan
Vehicle~50-
This compound~75~50%
UA0713 (another PTP1B inhibitor)~90~80%

Data extracted from studies on Mecp2-null male mice, which have a severely reduced lifespan.[1]

Table 2: Behavioral Improvements in Female (Mecp2-/+) Mice Treated with this compound

Behavioral TestMetricVehicle-Treated Mecp2-/+ MiceThis compound-Treated Mecp2-/+ MiceWild-Type Mice
Paw Clasping% Incidence~100%~25%Not Reported
RotarodLatency to Fall (seconds)Significantly shorter than wild-typePartially restored, significantly longer than untreatedBaseline

These studies demonstrate that this compound can ameliorate some of the characteristic motor deficits observed in a mouse model that more closely mimics the genetics of Rett syndrome in humans.[1][2]

Table 3: Biochemical Characterization of this compound

ParameterValueMethod
PTP1B Inhibition Constant (Ki)40 nMEnzymatic Assay (pNPP substrate)
Mechanism of InhibitionCompetitiveLineweaver-Burk Analysis

This compound is a potent and selective competitive inhibitor of PTP1B.

Signaling Pathway and Mechanism of Action

In Rett syndrome, the loss of functional MeCP2 protein leads to the upregulation of PTPN1, the gene encoding PTP1B.[3][4] PTP1B is a negative regulator of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Specifically, PTP1B dephosphorylates and inactivates the BDNF receptor, Tropomyosin receptor kinase B (TrkB).[5] This dampening of BDNF signaling is a significant contributor to the pathophysiology of Rett syndrome.

This compound, by inhibiting PTP1B, is proposed to restore the proper functioning of this critical pathway.

Rett_Syndrome_Signaling_Pathway cluster_0 Normal Condition cluster_1 Rett Syndrome MeCP2 MeCP2 PTPN1_gene PTPN1 Gene MeCP2->PTPN1_gene represses PTP1B PTP1B PTPN1_gene->PTP1B expresses p-TrkB p-TrkB (Active) PTP1B->p-TrkB dephosphorylates BDNF BDNF TrkB TrkB BDNF->TrkB TrkB->p-TrkB Phosphorylation Neuronal_Function Normal Neuronal Function & Survival p-TrkB->Neuronal_Function promotes MeCP2_mut Mutated MeCP2 PTPN1_gene_up PTPN1 Gene (Upregulated) PTP1B_up PTP1B (Increased) PTPN1_gene_up->PTP1B_up p-TrkB_down p-TrkB (Reduced) PTP1B_up->p-TrkB_down increased dephosphorylation Impaired_Function Impaired Neuronal Function & RTT Phenotype p-TrkB_down->Impaired_Function This compound This compound This compound->PTP1B_up inhibits

Caption: this compound mechanism in Rett syndrome.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for key experiments performed in the evaluation of this compound.

PTP1B Enzymatic Activity Assay

This assay quantifies the inhibitory effect of this compound on PTP1B enzymatic activity.

  • Reagents:

    • Recombinant human PTP1B enzyme.

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.

    • Substrate: p-nitrophenyl phosphate (B84403) (pNPP) at a concentration of 1 mM.

    • This compound at various concentrations.

    • Stop Solution: 10 N NaOH.

  • Procedure:

    • The reaction is initiated by adding the PTP1B enzyme to a reaction mixture containing the assay buffer and varying concentrations of this compound.

    • The mixture is pre-incubated at 37.5°C for 15 minutes.

    • The substrate (pNPP) is then added to start the reaction.

    • The reaction proceeds at 37.5°C for 30 minutes.

    • The reaction is terminated by the addition of the stop solution.

    • The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

    • Non-enzymatic hydrolysis of pNPP is corrected for by running parallel reactions without the PTP1B enzyme.

    • For kinetic analysis (Lineweaver-Burk plot), the assay is performed with varying concentrations of both the substrate and this compound.

Western Blot for TRKB Phosphorylation

This protocol is used to assess the level of TrkB phosphorylation in brain tissue from Rett syndrome model mice.

  • Sample Preparation:

    • Forebrain tissue is dissected from mice and immediately frozen in liquid nitrogen.

    • Tissue is homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Lysates are centrifuged, and the supernatant containing the protein is collected.

    • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Immunoprecipitation:

    • An antibody against total TrkB is added to the protein lysates and incubated overnight at 4°C with gentle rotation.

    • Protein A/G agarose (B213101) beads are added and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • The beads are washed multiple times with lysis buffer to remove non-specific binding.

  • SDS-PAGE and Western Blotting:

    • The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

    • Samples are loaded onto a polyacrylamide gel and separated by electrophoresis.

    • Proteins are transferred from the gel to a PVDF membrane.

    • The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TrkB (p-TrkB).

    • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The membrane can be stripped and re-probed with an antibody for total TrkB to normalize the p-TrkB signal.

Behavioral Assays in Rett Syndrome Mouse Models

This test assesses motor coordination and balance.

  • Apparatus: An accelerating rotarod treadmill for mice.

  • Procedure:

    • Mice are placed on the rod, which is initially rotating at a slow speed (e.g., 4 rpm).

    • The rotation speed is gradually and consistently increased over a set period (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is recorded for each mouse.

    • Each mouse undergoes multiple trials per day for several consecutive days to assess both baseline motor function and motor learning.

    • The apparatus is cleaned between each mouse to eliminate olfactory cues.

This assay measures a behavior analogous to the stereotypic hand movements seen in individuals with Rett syndrome.

  • Procedure:

    • The mouse is gently suspended by the base of its tail for a defined period (e.g., 30 seconds).

    • The behavior of the hindlimbs is observed and scored.

    • A typical scoring system might be based on the duration or frequency of the hindlimbs being clasped together towards the midline of the body.

    • The percentage of time spent clasping is calculated.

Experimental_Workflow RTT_Model Rett Syndrome Mouse Model (Mecp2-/y or Mecp2-/+) Treatment Treatment Administration (this compound or Vehicle) RTT_Model->Treatment Behavioral Behavioral Testing Treatment->Behavioral Biochemical Biochemical Analysis Treatment->Biochemical Rotarod Rotarod Test Behavioral->Rotarod PawClasping Paw Clasping Assay Behavioral->PawClasping Data Data Analysis and Comparison Rotarod->Data PawClasping->Data Tissue Brain Tissue Collection Biochemical->Tissue WesternBlot Western Blot for p-TrkB/TrkB Tissue->WesternBlot WesternBlot->Data

Caption: General experimental workflow.

Conclusion

The preclinical data on this compound present a compelling case for PTP1B as a therapeutic target in Rett syndrome. The compound has demonstrated the ability to improve survival and ameliorate behavioral deficits in mouse models, supported by a clear mechanism of action involving the restoration of BDNF/TrkB signaling. Further research, including more extensive preclinical safety and efficacy studies, is warranted to explore the translational potential of this compound and other PTP1B inhibitors for the treatment of Rett syndrome.

References

CPT-157633: A Technical Guide to Target Validation as a PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a difluoro-phosphonomethyl phenylalanine derivative that has been identified as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases.[4] Furthermore, emerging research has implicated PTP1B in neurological disorders, broadening the potential therapeutic applications of its inhibitors.[2][5] This technical guide provides a comprehensive overview of the target validation studies for this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Core Target: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B, encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling cascades initiated by various receptor tyrosine kinases.[2] It achieves this by dephosphorylating key signaling molecules, thereby attenuating the signal. The validation of PTP1B as a therapeutic target stems from its involvement in multiple pathological conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound.

Table 1: Biochemical Characterization of this compound
ParameterValueSubstrate UsedSource
Inhibitory Constant (Ki) 45 nMp-nitrophenyl phosphate (B84403) (pNPP)[6]
Inhibition of PTPs (100 nM this compound) See Figure 1 for detailspNPP (2 mM)[6]
Table 2: Preclinical Efficacy of this compound in a Rett Syndrome Mouse Model
Animal ModelTreatment GroupOutcome MeasureResultSource
Mecp2-/y male miceThis compound (5 mg/kg, i.p. or s.c. daily)SurvivalIncreased[2]
Mecp2-/+ female miceThis compound (5 mg/kg, i.p. or s.c. daily)Behavior and Motor SkillsImproved[2]
Wild-type (WT) and Mecp2-/+ female miceThis compound administrationBrain TRKB Tyr phosphorylationIncreased[2]
Table 3: Preclinical Efficacy of this compound in a Binge Drinking-Induced Glucose Intolerance Rat Model
Animal ModelTreatment GroupOutcome MeasureResultSource
Female Sprague-Dawley ratsThis compound (0.2 µ g/day ; intracerebroventricular infusion)Glucose IntolerancePrevented[1][7][8]
Female Sprague-Dawley ratsThis compound (0.2 µ g/day ; intracerebroventricular infusion)Hypothalamic InflammationAlleviated[1][7]

Key Experimental Protocols

Detailed methodologies for pivotal experiments are outlined below to facilitate reproducibility and further investigation.

Biochemical Inhibition Assay
  • Objective: To determine the inhibitory constant (Ki) and selectivity of this compound against PTP1B.

  • Enzyme: Recombinant human PTP1B.

  • Substrate: p-nitrophenyl phosphate (pNPP) or 32P-labeled reduced, carboxymethylated, and maleylated lysozyme (B549824) (32P-RCML).[6]

  • Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).[3]

  • Procedure:

    • PTP1B (10 nM) is incubated with varying concentrations of this compound (e.g., 0, 25, 50, 100 nM).[6]

    • The reaction is initiated by the addition of the substrate (e.g., pNPP at varying concentrations).[6]

    • The rate of dephosphorylation is measured spectrophotometrically by monitoring the production of p-nitrophenol at 405 nm.[6]

    • For selectivity profiling, a panel of other protein tyrosine phosphatases (10 nM) are tested with this compound (100 nM) using pNPP (2 mM) as a substrate.[6]

  • Data Analysis: The Ki is calculated using a Lineweaver-Burk plot.[6]

In Vivo Study: Rett Syndrome Mouse Model
  • Objective: To evaluate the therapeutic potential of this compound in a mouse model of Rett syndrome.

  • Animal Model: Mecp2-/y male mice and Mecp2-/+ female mice.[2]

  • Drug Administration: this compound is administered daily at a dose of 5 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2]

  • Outcome Measures:

    • Survival: Monitored daily for Mecp2-/y male mice.[2]

    • Behavioral and Motor Skills: Assessed using standardized tests for Mecp2-/+ female mice.[2]

    • Biochemical Analysis: Brain lysates from treated and control mice are analyzed for tyrosine phosphorylation of Tropomyosin receptor kinase B (TRKB) via Western blotting.[2]

In Vivo Study: Binge Drinking-Induced Glucose Intolerance Rat Model
  • Objective: To investigate the effect of central PTP1B inhibition by this compound on binge drinking-induced glucose intolerance.

  • Animal Model: Female Sprague-Dawley rats.[7][8]

  • Drug Administration: this compound is continuously infused into the lateral ventricle of the brain at a rate of 0.2 µ g/day using osmotic minipumps.[1][7] this compound is dissolved in artificial cerebrospinal fluid (aCSF).[7]

  • Binge Drinking Paradigm: Rats are administered ethanol (B145695) (3 g/kg) daily for three consecutive days to simulate human binge drinking.[8]

  • Outcome Measures:

    • Glucose Tolerance: Assessed via a glucose tolerance test (GTT) at various time points after the last ethanol dose.[7]

    • Hypothalamic Inflammation: Gene expression of proinflammatory cytokines in the mediobasal hypothalamus (MBH) is measured by quantitative polymerase chain reaction (qPCR).[7]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS PI3K PI3K pIRS->PI3K Activates AKT AKT PI3K->AKT Activates pAKT Phosphorylated AKT (Active) AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR CPT157633 This compound CPT157633->PTP1B

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Rett_Syndrome_Pathway MECP2 MECP2 PTPN1_Gene PTPN1 Gene MECP2->PTPN1_Gene Suppresses PTP1B PTP1B PTPN1_Gene->PTP1B Encodes pTRKB Phosphorylated TRKB (Active) PTP1B->pTRKB TRKB TRKB Receptor TRKB->pTRKB Phosphorylation Neuronal_Function Neuronal Function & Survival pTRKB->Neuronal_Function Promotes BDNF BDNF BDNF->TRKB Binds CPT157633 This compound CPT157633->PTP1B Inhibits Rett_Syndrome Rett Syndrome (MECP2 mutation) Rett_Syndrome->MECP2 Disrupts

Caption: this compound restores TRKB signaling in Rett syndrome models.

Experimental_Workflow_Binge_Drinking_Model Start Start Animal_Model Female Sprague-Dawley Rats Start->Animal_Model Surgery Stereotaxic Surgery: Osmotic Minipump Implantation (ICV) Animal_Model->Surgery Infusion Continuous ICV Infusion: This compound (0.2 µg/day) or Vehicle (aCSF) Surgery->Infusion Binge_Drinking Binge Drinking Paradigm: Ethanol (3 g/kg, i.p.) for 3 days Infusion->Binge_Drinking GTT Glucose Tolerance Test (GTT) Binge_Drinking->GTT qPCR Hypothalamic Tissue Collection & qPCR Binge_Drinking->qPCR Data_Analysis Data Analysis GTT->Data_Analysis qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound in a binge drinking rat model.

Conclusion

The collective evidence from biochemical and in vivo studies strongly validates PTP1B as the primary target of this compound. The compound has demonstrated therapeutic potential in preclinical models of both metabolic and neurological disorders. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the further exploration of this compound and other PTP1B inhibitors. As of the current knowledge, there are no reported clinical trials for this compound.[9] Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its potential translation into clinical settings.

References

CPT-157633 Binding Affinity to PTP1B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including the insulin (B600854) and leptin pathways. Its role in dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2) makes it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. CPT-157633, a difluoro-phosphonomethyl phenylalanine derivative, has been identified as a potent and selective inhibitor of PTP1B. This technical guide provides a comprehensive overview of the binding affinity of this compound to PTP1B, detailing the quantitative data, experimental methodologies, and the impact on relevant signaling pathways.

Quantitative Binding Data

ParameterValueMethodReference
Ki 45 nMLineweaver-Burk Plot Analysis[1]
IC50 Data not available--
Kd Data not available--

Experimental Protocols

The determination of the binding affinity and inhibitory activity of this compound against PTP1B involves standardized biochemical assays.

PTP1B Enzymatic Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)

This colorimetric assay is a widely used method to measure the activity of phosphatases like PTP1B.

Principle: PTP1B catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of pNP formation is proportional to PTP1B activity.

Materials:

  • Recombinant human PTP1B enzyme

  • pNPP substrate solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of PTP1B enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Monitor the absorbance at 405 nm at regular intervals to determine the initial reaction velocity (V₀).

  • Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor to generate a Lineweaver-Burk plot for Ki determination.

Experimental Workflow for Ki Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of this compound E Add this compound dilutions to wells A->E B Prepare PTP1B enzyme solution D Add PTP1B to 96-well plate B->D C Prepare pNPP substrate solution G Add pNPP to initiate reaction C->G D->E F Pre-incubate E->F F->G H Measure absorbance at 405 nm G->H I Calculate initial reaction velocities (V₀) H->I J Generate Lineweaver-Burk plot I->J K Determine Ki value J->K

Caption: Workflow for Ki determination of this compound.

Signaling Pathway Modulation

This compound, by inhibiting PTP1B, potentiates the signaling cascades that are negatively regulated by this phosphatase.

Insulin Signaling Pathway

PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B by this compound is expected to enhance and prolong the phosphorylation of IR and IRS-1, leading to increased activation of the PI3K/Akt pathway and ultimately promoting glucose transporter (GLUT4) translocation to the cell membrane.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates CPT157633 This compound CPT157633->PTP1B inhibits PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes

Caption: Effect of this compound on the Insulin Signaling Pathway.
Leptin/JAK2/STAT3 Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating JAK2, a key tyrosine kinase associated with the leptin receptor. Leptin binding to its receptor activates JAK2, which in turn phosphorylates and activates STAT3 (Signal Transducer and Activator of Transcription 3). Activated STAT3 then translocates to the nucleus to regulate gene expression related to satiety and energy expenditure. By inhibiting PTP1B, this compound is expected to increase the phosphorylation and activation of JAK2 and STAT3, thereby enhancing leptin sensitivity.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates PTP1B PTP1B PTP1B->JAK2 dephosphorylates CPT157633 This compound CPT157633->PTP1B inhibits Nucleus Nucleus STAT3->Nucleus translocates GeneExp Gene Expression Nucleus->GeneExp regulates

Caption: Effect of this compound on the Leptin/JAK2/STAT3 Pathway.

Conclusion

This compound is a high-affinity, competitive inhibitor of PTP1B with a Ki of 45 nM.[1] Its mechanism of action involves the direct inhibition of PTP1B's enzymatic activity, leading to the potentiation of key signaling pathways such as the insulin and leptin cascades. The provided experimental protocols offer a framework for the in-vitro characterization of this compound and similar PTP1B inhibitors. The visualization of the signaling pathways illustrates the potential therapeutic benefits of this compound in metabolic diseases by enhancing insulin and leptin sensitivity. Further research to determine its IC50 and Kd values, as well as its in-vivo efficacy and safety profile, is warranted for its development as a clinical candidate.

References

CPT-157633: A Technical Whitepaper on its Selectivity Profile Over Other Protein Tyrosine Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the selectivity profile of CPT-157633, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It includes quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to support further research and development.

Core Selectivity Profile of this compound

This compound, a difluoro-phosphonomethyl phenylalanine derivative, is a competitive, active-site directed inhibitor of PTP1B.[1] Its selectivity has been characterized against a panel of other protein tyrosine phosphatases (PTPs), revealing a notable preference for PTP1B.

Quantitative Inhibition Data

The inhibitory activity of this compound against PTP1B is well-documented, with a reported inhibition constant (Kᵢ) in the nanomolar range. While comprehensive quantitative data against a full panel of PTPs is limited in publicly available literature, the existing information consistently demonstrates its selectivity.

PhosphataseInhibition Constant (Kᵢ) / IC₅₀Selectivity vs. PTP1BNotes
PTP1B ~45 nM (Kᵢ)-Competitive inhibitor.
TCPTP ~90 nM (Estimated Kᵢ)~2-foldTCPTP (T-cell protein tyrosine phosphatase) is structurally highly homologous to PTP1B.
Panel of 6 other PTPs Markedly less effectiveNot QuantifiedThe specific PTPs in the panel are not consistently detailed in the reviewed literature.
2 dual-specificity phosphatases Markedly less effectiveNot QuantifiedThe specific dual-specificity phosphatases are not consistently detailed.

Note: The Kᵢ for TCPTP is estimated based on the reported ~2-fold selectivity.

Experimental Protocols

The following section details the methodologies for key experiments to determine the selectivity profile of a PTP inhibitor like this compound.

Protocol: In Vitro PTP Inhibition Assay (Colorimetric using pNPP)

This protocol describes a common method to determine the inhibitory activity of a compound against a panel of PTPs using the chromogenic substrate para-nitrophenyl (B135317) phosphate (B84403) (pNPP).

1. Materials and Reagents:

  • Recombinant human PTP enzymes (PTP1B, TCPTP, SHP-1, SHP-2, etc.)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT

  • Substrate: para-Nitrophenyl phosphate (pNPP)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

  • Enzyme Preparation: Dilute each recombinant PTP to a working concentration (e.g., 10 nM) in chilled Assay Buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (DMSO) without the inhibitor.

  • Assay Reaction:

    • To each well of a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control.

    • Add 60 µL of the diluted PTP enzyme to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPP solution (final concentration of 2 mM).

    • Incubate at 37°C for 30 minutes.

  • Stopping the Reaction: Add 50 µL of 1 M NaOH to each well to stop the enzymatic reaction and develop the color of the para-nitrophenolate product.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all other readings.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value for each PTP.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the PTP selectivity profile.

PTP_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate) plate Plate Setup: Add Inhibitor & Enzyme reagents->plate inhibitor Prepare Inhibitor Dilutions (this compound) inhibitor->plate enzyme Prepare PTP Enzyme Panel enzyme->plate preincubate Pre-incubation (37°C) plate->preincubate reaction Initiate Reaction (Add pNPP) preincubate->reaction stop Stop Reaction (Add NaOH) reaction->stop read Read Absorbance (405 nm) stop->read calculate Calculate % Inhibition read->calculate plot Generate Dose-Response Curves calculate->plot ic50 Determine IC50 Values plot->ic50

PTP Inhibitor Screening Workflow

Signaling Pathway Modulation

PTP1B is a key negative regulator of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway through its interaction with the Tropomyosin receptor kinase B (TrkB). By dephosphorylating TrkB, PTP1B attenuates downstream signaling cascades that are crucial for neuronal survival and plasticity.

This compound, by inhibiting PTP1B, prevents the dephosphorylation of TrkB, thereby enhancing BDNF-mediated signaling. This mechanism of action is of significant interest in the context of neurological disorders where BDNF signaling is impaired.

Visualizing the BDNF/TrkB Signaling Pathway

The diagram below illustrates the role of PTP1B and the effect of this compound on the BDNF/TrkB signaling pathway.

BDNF_TrkB_Signaling cluster_pathway BDNF/TrkB Signaling Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds to pTrkB Phosphorylated TrkB (Active) TrkB->pTrkB Autophosphorylation pTrkB->TrkB Dephosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pTrkB->Downstream Activates PTP1B PTP1B PTP1B->pTrkB Inhibits CPT157633 This compound CPT157633->PTP1B Inhibits Response Neuronal Survival & Plasticity Downstream->Response Promotes

References

In Vivo Efficacy of CPT-157633: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a potent, selective, and reversible inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854), leptin, and Brain-Derived Neurotrophic Factor (BDNF) signaling pathways. Elevated PTP1B activity is implicated in the pathophysiology of several metabolic and neurological disorders. This technical guide provides an in-depth overview of the preclinical in vivo efficacy of this compound, focusing on its therapeutic potential in Rett syndrome and binge drinking-induced glucose intolerance. The information is compiled from peer-reviewed scientific literature to support further research and development efforts.

Mechanism of Action: PTP1B Inhibition

PTP1B dephosphorylates and thereby inactivates key signaling proteins. This compound, by inhibiting PTP1B, enhances the phosphorylation and activity of these downstream targets, leading to the amelioration of disease phenotypes in preclinical models.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on PTP1B has been shown to positively modulate critical signaling cascades, most notably the BDNF/TRKB and insulin signaling pathways.

cluster_0 BDNF/TRKB Signaling Pathway BDNF BDNF TRKB TRKB Receptor BDNF->TRKB pTRKB p-TRKB (Active) TRKB->pTRKB Phosphorylation PTP1B_BDNF PTP1B PTP1B_BDNF->pTRKB Dephosphorylation Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) pTRKB->Signaling Neuronal_Survival Neuronal Survival, Synaptic Plasticity Signaling->Neuronal_Survival CPT_BDNF This compound CPT_BDNF->PTP1B_BDNF cluster_1 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Phosphorylation PTP1B_Insulin PTP1B PTP1B_Insulin->pIR Dephosphorylation pIRS p-IRS PTP1B_Insulin->pIRS IRS IRS Proteins pIR->IRS IRS->pIRS Phosphorylation PI3K_AKT PI3K-AKT Pathway pIRS->PI3K_AKT Glucose_Uptake Glucose Uptake and Metabolism PI3K_AKT->Glucose_Uptake CPT_Insulin This compound CPT_Insulin->PTP1B_Insulin cluster_workflow Experimental Workflow: Rett Syndrome Mouse Model start Start: Mecp2-/y and Mecp2-/+ Mice treatment Daily Intraperitoneal Injection: - this compound (5 mg/kg) - Saline (Vehicle Control) start->treatment survival Survival Analysis (Mecp2-/y mice) treatment->survival behavioral Behavioral Testing (Mecp2-/+ mice) - Paw Clasping - Rotarod Performance treatment->behavioral end End: Data Analysis and Conclusion survival->end biochemical Biochemical Analysis (Brain Tissue) - Western Blot for p-TRKB behavioral->biochemical biochemical->end cluster_workflow_binge Experimental Workflow: Binge Drinking and Glucose Intolerance start_binge Start: Sprague-Dawley Rats with ICV Cannula drug_infusion Intracerebroventricular (ICV) Infusion: - this compound - Vehicle Control start_binge->drug_infusion binge_protocol Binge Alcohol Administration (3 g/kg daily for 3 days) gtt Oral Glucose Tolerance Test (OGTT) binge_protocol->gtt drug_infusion->binge_protocol blood_analysis Blood Sampling and Analysis (Glucose and Insulin Levels) gtt->blood_analysis end_binge End: Data Analysis and Conclusion blood_analysis->end_binge

CPT-157633: A Technical Guide to a Potent and Selective Chemical Probe for Protein Tyrosine Phosphatase 1B (PTP1B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. The development of selective chemical probes is crucial for elucidating the multifaceted roles of PTP1B in cellular processes and for validating it as a drug target. This technical guide provides a comprehensive overview of CPT-157633, a potent and selective inhibitor of PTP1B. We detail its biochemical properties, provide experimental protocols for its characterization, and illustrate its mechanism of action within relevant signaling cascades. This document is intended to serve as a valuable resource for researchers utilizing this compound to investigate PTP1B function and for those engaged in the development of novel PTP1B-targeted therapeutics.

Introduction to PTP1B and the Role of Chemical Probes

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, metabolism, and immune responses. The dynamic balance of tyrosine phosphorylation is meticulously controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).

PTP1B, the archetypal non-receptor PTP, is ubiquitously expressed and plays a critical role in attenuating signaling from several receptor tyrosine kinases. Notably, PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1), thereby dampening the insulin signaling cascade.[1][2] Similarly, it negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[1] Given its central role in metabolic regulation, the inhibition of PTP1B has emerged as a promising strategy for the treatment of insulin resistance, type 2 diabetes, and obesity.

Chemical probes are indispensable tools in biomedical research, enabling the acute and reversible modulation of protein function in a temporal and dose-dependent manner. A high-quality chemical probe for PTP1B, such as this compound, must exhibit high potency, selectivity against other phosphatases (particularly the highly homologous T-cell PTP, TCPTP), and cellular activity. This guide focuses on the characterization and application of this compound as such a probe.

This compound: A Potent and Selective PTP1B Inhibitor

This compound is a chemical probe designed for the potent and selective inhibition of PTP1B. Its discovery and characterization have provided researchers with a valuable tool to dissect the physiological and pathological roles of PTP1B.

Physicochemical Properties
PropertyValue
Chemical Structure (Image of this compound chemical structure would be inserted here if available in search results)
Molecular Formula C12H16BrF2N2O6PS[3]
Molecular Weight 465.20 g/mol [3]
CAS Number 888213-72-7
Biochemical Potency and Selectivity

This compound has been biochemically characterized as a potent and competitive inhibitor of PTP1B.[4]

ParameterValueAssay Conditions
Ki (PTP1B) 45 nM[4]Substrate: pNPP
Selectivity Selective for PTP1B over a panel of other PTPs[4]Substrate: pNPP

Note: Detailed selectivity data against a broad panel of phosphatases is not publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with PTP1B.

PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)

This colorimetric assay is a standard method for measuring PTP activity.

Materials:

  • Recombinant human PTP1B

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM stock in assay buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. For the control (uninhibited) and blank wells, add 10 µL of assay buffer.

  • Add 80 µL of recombinant PTP1B (final concentration ~10 nM) to all wells except the blank. Add 80 µL of assay buffer to the blank wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of 10 mM pNPP to all wells (final concentration 1 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.

PTP1B Inhibition Assay using ³²P-Labeled Reduced and Carboxamidomethylated Lysozyme (³²P-RCML)

This radioactive assay provides a more physiologically relevant measure of PTP1B activity using a protein substrate.

Materials:

  • Recombinant human PTP1B

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • ³²P-RCML substrate

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In microcentrifuge tubes, combine the inhibitor dilutions with recombinant PTP1B (final concentration ~10 nM) in a total volume of 40 µL.

  • Pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ³²P-RCML (to a final concentration of 1 µM).[4]

  • Incubate at 37°C for 10 minutes.

  • Terminate the reaction by adding 100 µL of 20% TCA.

  • Incubate on ice for 10 minutes to precipitate the protein.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully collect 120 µL of the supernatant, which contains the released ³²P-phosphate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value as described for the pNPP assay.

Signaling Pathways and Experimental Workflows

PTP1B in Insulin and Leptin Signaling

PTP1B is a critical negative regulator of both the insulin and leptin signaling pathways. Understanding these pathways is essential for contextualizing the effects of this compound.

Caption: PTP1B negatively regulates insulin signaling.

References

The PTP1B Inhibitor CPT-157633: A Technical Guide for Neurodevelopmental Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodevelopmental disorders (NDDs) present a significant challenge in modern medicine, with many lacking effective therapeutic interventions. Rett syndrome, a severe X-linked NDD, is characterized by a loss of cognitive, social, and motor skills. Recent research has identified Protein Tyrosine Phosphatase 1B (PTP1B) as a promising therapeutic target for Rett syndrome and potentially other NDDs. This technical guide provides an in-depth overview of CPT-157633, a selective and reversible inhibitor of PTP1B, and its application in NDD research. We will detail the mechanism of action, relevant signaling pathways, experimental protocols for its characterization, and key quantitative data, offering a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a difluoro-phosphonomethyl phenylalanine derivative that acts as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes by dephosphorylating key signaling molecules. In the context of neurodevelopmental disorders, particularly Rett syndrome, elevated levels of PTP1B have been observed, leading to the attenuation of critical neurotrophic signaling pathways.[2][3] this compound has emerged as a valuable research tool and a potential therapeutic candidate due to its ability to specifically inhibit PTP1B and restore downstream signaling.

Mechanism of Action and Signaling Pathway

Competitive Inhibition of PTP1B

This compound functions as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing the dephosphorylation of its substrates.[3] This mode of action has been confirmed through kinetic studies and X-ray crystallography of the PTP1B:this compound complex.[3][4]

The PTP1B-TRKB Signaling Pathway in Rett Syndrome

In Rett syndrome, the loss of function of the MeCP2 protein leads to an upregulation of PTP1B expression.[2][3] PTP1B directly dephosphorylates and inactivates the Tropomyosin receptor kinase B (TRKB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).[2][3] This impairment of the BDNF-TRKB signaling pathway is a key contributor to the pathophysiology of Rett syndrome. By inhibiting PTP1B, this compound restores the phosphorylation and activation of TRKB, thereby rescuing BDNF signaling and ameliorating disease phenotypes in preclinical models.[3]

PTP1B_TRKB_Signaling_Pathway cluster_Normal Normal Physiology cluster_Rett Rett Syndrome Pathophysiology cluster_Intervention Therapeutic Intervention with this compound MeCP2 MeCP2 PTPN1 PTPN1 Gene MeCP2->PTPN1 Suppresses PTP1B PTP1B PTPN1->PTP1B Expresses pTRKB p-TRKB (Active) PTP1B->pTRKB Dephosphorylates BDNF BDNF TRKB TRKB Receptor BDNF->TRKB Binds TRKB->pTRKB Autophosphorylation Signaling Neuronal Survival & Plasticity pTRKB->Signaling MeCP2_mut Mutated MeCP2 PTPN1_up PTPN1 Gene (Upregulated) MeCP2_mut->PTPN1_up PTP1B_up PTP1B (Elevated) PTPN1_up->PTP1B_up Increased Expression TRKB_dephospho TRKB (Inactive) PTP1B_up->TRKB_dephospho Excessive Dephosphorylation pTRKB_restored p-TRKB (Restored) PTP1B_up->pTRKB_restored Impaired_Signaling Impaired Neuronal Function TRKB_dephospho->Impaired_Signaling CPT157633 This compound CPT157633->PTP1B_up Inhibits PTP1B_inhibited PTP1B (Inhibited) Restored_Signaling Restored Neuronal Function pTRKB_restored->Restored_Signaling

Figure 1: PTP1B-TRKB Signaling in Rett Syndrome and the effect of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from published research.

Table 1: In Vitro PTP1B Inhibition Data

ParameterValueSubstrate UsedReference
Inhibition Constant (Ki) 40 nMp-nitrophenyl phosphate (B84403) (pNPP)[3]
Inhibition Constant (Ki) 45 nMp-nitrophenyl phosphate (pNPP)[5]

Table 2: In Vivo Efficacy in a Mouse Model of Rett Syndrome

Animal ModelTreatmentOutcomeReference
Mecp2-/y (male) miceThis compound (5 mg/kg daily)Markedly extended lifespan[3]
Mecp2-/+ (female) miceThis compoundReduced paw clasping behavior[3]
Mecp2-/+ (female) miceThis compoundPartially restored motor skills (rotarod performance)[3]

Experimental Protocols

PTP1B Inhibition Assay (p-Nitrophenyl Phosphate-Based)

This colorimetric assay is used to determine the inhibitory activity of this compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound (or other test compounds)

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm

  • Stop Solution (e.g., 1 M NaOH)

Procedure:

  • Prepare a solution of recombinant PTP1B in the assay buffer. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme solution to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with buffer only (no inhibitor).

  • Pre-incubate the enzyme and inhibitor at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPP substrate to each well. The final concentration of pNPP is typically in the low millimolar range (e.g., 2 mM).

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of TRKB Phosphorylation in Mouse Brain Tissue

This protocol details the procedure to assess the effect of this compound on the phosphorylation status of TRKB in the brains of a Rett syndrome mouse model.

Materials:

  • Brain tissue from treated and control mice

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-TRKB (e.g., Tyr705/706), anti-total-TRKB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Stripping buffer (for reprobing)

Procedure:

  • Sample Preparation:

    • Homogenize frozen brain tissue in ice-cold lysis buffer.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-TRKB overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Reprobing:

    • To normalize for total TRKB levels, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.

    • After stripping, wash the membrane thoroughly.

    • Re-block the membrane and probe with the primary antibody against total TRKB, followed by the secondary antibody and detection as described above.

  • Data Analysis:

    • Quantify the band intensities for both phospho-TRKB and total TRKB.

    • Calculate the ratio of phospho-TRKB to total TRKB for each sample to determine the relative phosphorylation level.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for investigating the effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Studies cluster_biochemical Biochemical Analysis invitro_start Start: this compound Synthesis/Acquisition ptp1b_assay PTP1B Inhibition Assay (pNPP Substrate) invitro_start->ptp1b_assay ic50 Determine IC50 & Ki ptp1b_assay->ic50 animal_model Rett Syndrome Mouse Model (e.g., Mecp2-/y, Mecp2-/+) ic50->animal_model Informs Dosing treatment Treatment with this compound (vs. Vehicle Control) animal_model->treatment behavioral Behavioral Assays (e.g., Paw Clasping, Rotarod) treatment->behavioral lifespan Lifespan Analysis treatment->lifespan tissue_collection Brain Tissue Collection treatment->tissue_collection quantification Quantification of TRKB Phosphorylation behavioral->quantification Correlate Phenotype with Mechanism lifespan->quantification western_blot Western Blot for p-TRKB / Total TRKB tissue_collection->western_blot western_blot->quantification

Figure 2: Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a valuable tool for investigating the role of PTP1B in neurodevelopmental disorders. Its well-defined mechanism of action, coupled with its demonstrated efficacy in preclinical models of Rett syndrome, highlights the potential of PTP1B inhibition as a therapeutic strategy. This technical guide provides researchers with the necessary information to incorporate this compound into their studies, from initial in vitro characterization to in vivo efficacy and mechanistic analysis. The detailed protocols and workflow diagrams serve as a practical resource to facilitate further research into this promising area of neurotherapeutics.

References

Methodological & Application

Application Notes and Protocols for CPT-157633 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a potent and selective, reversible, active-site-directed inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[1] Furthermore, emerging evidence indicates the involvement of PTP1B in various cancers and neurodevelopmental disorders like Rett syndrome, broadening the investigational scope of PTP1B inhibitors such as this compound.[2][3]

These application notes provide detailed protocols for in vivo studies using this compound, focusing on its therapeutic potential in metabolic disorders and oncology. The protocols are intended to serve as a comprehensive guide for researchers in designing and executing preclinical in vivo experiments.

Mechanism of Action

PTP1B dephosphorylates key proteins in the insulin and leptin signaling pathways, including the insulin receptor (IR) and Janus kinase 2 (JAK2). By inhibiting PTP1B, this compound enhances the phosphorylation of these downstream targets, thereby potentiating insulin and leptin signaling. This mechanism underlies its potential to improve glucose homeostasis and reduce insulin resistance.

Signaling Pathway of PTP1B Inhibition

PTP1B_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Leptin Leptin LEPR Leptin Receptor Leptin->LEPR pIR p-IR IR->pIR pJAK2 p-JAK2 LEPR->pJAK2 pIRS p-IRS pIR->pIRS IRS IRS PI3K PI3K pIRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 STAT3 STAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates CPT157633 This compound CPT157633->PTP1B Inhibits

Caption: this compound inhibits PTP1B, enhancing insulin and leptin signaling pathways.

Data Presentation

Table 1: In Vivo Study Parameters for this compound
ParameterRett Syndrome Model (Mice)[2]Binge Drinking Model (Rats)[4]Recommended Xenograft Model (Mice)
Animal Model Mecp2-/+ miceSprague-Dawley ratsNude mice (e.g., BALB/c nude)
Cell Line N/AN/AHuman cancer cell line with high PTP1B expression (e.g., BT-549 breast cancer)
Tumor Induction N/AN/ASubcutaneous injection of 5 x 10^6 cells
Dosage 5 mg/kg0.2 µ g/day 5-10 mg/kg
Administration Intraperitoneal (i.p.) injectionIntracerebroventricular (i.c.v.) infusionIntraperitoneal (i.p.) or oral gavage (p.o.)
Frequency Daily for 3 weeksContinuous infusionDaily
Vehicle SalineArtificial cerebrospinal fluid10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Primary Endpoints Glucose tolerance, motor skills (rotarod)Hypothalamic inflammation, glucose intoleranceTumor volume, body weight
Secondary Endpoints Insulin signaling pathway activationN/ABiomarker analysis (e.g., p-IR, p-AKT in tumor tissue)

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare the final dosing solution (for a target concentration of ≥ 5 mg/mL), follow these steps sequentially in a sterile vial: a. Add 100 µL of the DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix thoroughly. d. Add 450 µL of saline to reach a final volume of 1 mL.

  • Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • Prepare the dosing solution fresh on the day of administration.

Protocol 2: Murine Xenograft Cancer Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials and Animals:

  • 6-8 week old female immunodeficient mice (e.g., BALB/c nude)

  • Human cancer cell line with documented PTP1B expression (e.g., BT-549)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • This compound dosing solution (from Protocol 1)

  • Vehicle control solution

  • Calipers

  • Anesthetic (e.g., isoflurane)

Experimental Workflow:

Xenograft_Workflow A 1. Cell Culture (BT-549) B 2. Cell Implantation (5x10^6 cells/mouse) A->B C 3. Tumor Growth (to ~100-150 mm³) B->C D 4. Group Randomization (Vehicle vs. This compound) C->D E 5. Treatment Administration (Daily i.p. injection) D->E F 6. Monitoring (Tumor volume & body weight) E->F G 7. Endpoint Analysis (Tumor excision, biomarker analysis) F->G

Caption: Workflow for a murine xenograft study of this compound.

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1) may improve tumor take rate.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment:

    • Treatment Group: Administer this compound (e.g., 5-10 mg/kg) daily via intraperitoneal injection.

    • Control Group: Administer the vehicle solution daily via the same route and volume.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors.

  • Analysis:

    • Weigh the excised tumors.

    • A portion of the tumor can be flash-frozen for Western blot analysis of PTP1B signaling pathway components (e.g., p-IR, p-AKT).

    • Another portion can be fixed in formalin for histological analysis.

Protocol 3: Type 2 Diabetes Model (High-Fat Diet and Streptozotocin-Induced)

This protocol describes the induction of a type 2 diabetes phenotype in mice to evaluate the therapeutic effects of this compound on glucose metabolism.

Materials and Animals:

  • 6-8 week old male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Glucometer and test strips

  • This compound dosing solution

  • Vehicle control solution

Procedure:

  • Induction of Insulin Resistance: Feed the mice an HFD for 8-12 weeks. A control group should be fed a standard chow diet.

  • Induction of Hyperglycemia: After the HFD feeding period, administer a low dose of STZ (e.g., 40-50 mg/kg, dissolved in citrate buffer) via intraperitoneal injection for 5 consecutive days to induce partial beta-cell damage.

  • Confirmation of Diabetes: Monitor fasting blood glucose levels. Mice with fasting blood glucose >250 mg/dL are considered diabetic.

  • Treatment:

    • Randomize diabetic mice into treatment and control groups.

    • Administer this compound (e.g., 5 mg/kg) or vehicle daily.

  • Monitoring and Analysis:

    • Monitor fasting blood glucose and body weight weekly.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

    • At the end of the study, collect blood for analysis of insulin and lipid levels. Tissues such as the liver, muscle, and adipose can be collected for analysis of insulin signaling pathway activation.

Concluding Remarks

The provided protocols offer a framework for the in vivo investigation of this compound. Researchers should optimize these protocols based on their specific experimental goals and animal models. Careful consideration of dosage, administration route, and relevant endpoints is crucial for obtaining robust and reproducible data. The potent and selective nature of this compound makes it a valuable tool for elucidating the role of PTP1B in various disease states and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for CPT-157633 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of CPT-157633, a potent and selective protein-tyrosine phosphatase 1B (PTP1B) inhibitor, in rat models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound is a difluoro-phosphonomethyl phenylalanine derivative that acts as a selective inhibitor of PTP1B. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin and leptin sensitivity, making it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and obesity. Preclinical studies in rats have demonstrated that this compound can alleviate hypothalamic inflammation and glucose intolerance.

Data Presentation

Table 1: this compound Dosage and Administration in Rats
Administration RouteDosageVehicleFrequencySpeciesKnown EffectsReference
Intracerebroventricular (ICV) Infusion0.2 µ g/day Artificial Cerebrospinal Fluid (aCSF)ContinuousRatAlleviation of hypothalamic inflammation and glucose intolerance[1]
Intraperitoneal (IP) InjectionDose-finding study recommended (e.g., 1-10 mg/kg)e.g., Saline, 10% DMSO in salinee.g., Once dailyRatTo be determinedN/A
Oral Gavage (PO)Dose-finding study recommended (e.g., 5-50 mg/kg)e.g., 0.5% Methylcellulose (B11928114) in watere.g., Once dailyRatTo be determinedN/A

Note: Dosages for IP and PO routes are suggested starting points for dose-finding studies based on typical ranges for small molecule inhibitors in rats and should be optimized for specific experimental conditions.

Table 2: Preparation of this compound Formulations
RouteVehiclePreparation StepsStorage
ICV InfusionArtificial Cerebrospinal Fluid (aCSF)Dissolve this compound in aCSF to the desired final concentration. Ensure sterility by filtering through a 0.22 µm filter.Prepare fresh daily.
IP Injection10% DMSO in Saline1. Prepare a stock solution of this compound in DMSO. 2. Dilute the stock solution with sterile saline to the final desired concentration (e.g., 10% DMSO). 3. Vortex to ensure complete mixing.Prepare fresh daily.
Oral Gavage0.5% Methylcellulose in Water1. Weigh the required amount of this compound. 2. Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. 3. Suspend this compound in the methylcellulose solution. 4. Homogenize using a suitable method to ensure a uniform suspension.Prepare fresh daily.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting PTP1B. PTP1B dephosphorylates the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway. Inhibition of PTP1B by this compound leads to increased phosphorylation of IR and JAK2, thereby enhancing downstream signaling cascades that regulate glucose metabolism and appetite.

Figure 1: this compound inhibits PTP1B to enhance insulin and leptin signaling.

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Infusion

This protocol is for the continuous infusion of this compound directly into the cerebral ventricles of rats.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, drill)

  • Guide cannula and dummy cannula

  • Osmotic minipump

  • This compound solution in aCSF

  • Analgesics

Procedure:

  • Anesthetize the rat and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma).

  • Implant the guide cannula into the lateral ventricle and secure it to the skull with dental cement.

  • Insert the dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week.

  • To begin infusion, connect the guide cannula to an osmotic minipump filled with this compound solution via tubing.

  • Implant the osmotic minipump subcutaneously on the back of the rat.

  • Monitor the animal for any signs of distress.

Intraperitoneal (IP) Injection

A common route for systemic administration.

Materials:

  • This compound solution

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

Procedure:

  • Restrain the rat securely. For a two-person technique, one person restrains the animal while the other performs the injection.[2]

  • Position the rat on its back with its head tilted slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[2]

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure no blood or urine is drawn, indicating correct placement.

  • Inject the this compound solution slowly.

  • Withdraw the needle and return the rat to its cage.

  • Observe the animal for any adverse reactions.

Oral Gavage (PO)

For direct administration into the stomach.

Materials:

  • This compound suspension

  • Gavage needle (16-18 gauge, with a ball tip)

  • Syringe (1-3 mL)

Procedure:

  • Measure the correct length of the gavage needle for the rat (from the tip of the nose to the last rib).

  • Fill the syringe with the this compound suspension.

  • Gently restrain the rat in an upright position.

  • Carefully insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus into the stomach. Do not force the needle.

  • Administer the suspension.

  • Slowly withdraw the gavage needle.

  • Return the rat to its cage and monitor for any signs of distress.

Experimental Workflows

Workflow for Assessing Glucose Tolerance

GTT_Workflow start Start: Acclimatize Rats fasting Fast Rats Overnight (12-16 hours) start->fasting baseline_blood Collect Baseline Blood Sample (t=0) (Tail Vein) fasting->baseline_blood glucose_measurement1 Measure Baseline Blood Glucose baseline_blood->glucose_measurement1 administer_cpt Administer this compound or Vehicle (e.g., 30 min before glucose challenge) glucose_measurement1->administer_cpt glucose_challenge Administer Glucose Bolus (e.g., 2 g/kg, IP or PO) administer_cpt->glucose_challenge collect_blood_series Collect Blood Samples at Timed Intervals (e.g., 15, 30, 60, 90, 120 min) glucose_challenge->collect_blood_series glucose_measurement2 Measure Blood Glucose at Each Time Point collect_blood_series->glucose_measurement2 data_analysis Data Analysis: - Plot Glucose Concentration vs. Time - Calculate Area Under the Curve (AUC) glucose_measurement2->data_analysis end End: Compare Treatment vs. Vehicle Groups data_analysis->end

Figure 2: Experimental workflow for a glucose tolerance test (GTT) in rats.
Workflow for Assessing Hypothalamic Inflammation

Inflammation_Workflow start Start: Induce Hypothalamic Inflammation (e.g., High-Fat Diet, LPS) treatment_groups Divide Rats into Treatment Groups: - Vehicle Control - this compound start->treatment_groups administer_treatment Administer this compound or Vehicle (as per chosen route and duration) treatment_groups->administer_treatment euthanasia Euthanize Rats at End of Study Period administer_treatment->euthanasia tissue_collection Collect Hypothalamic Tissue euthanasia->tissue_collection protein_extraction Protein Extraction tissue_collection->protein_extraction rna_extraction RNA Extraction tissue_collection->rna_extraction elisa_wb Measure Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β, IL-6) via ELISA or Western Blot protein_extraction->elisa_wb qpcr Measure mRNA Expression of Inflammatory Markers (e.g., Tnf, Il1b, Il6) via qPCR rna_extraction->qpcr data_analysis Data Analysis: Compare Cytokine Levels and Gene Expression between Treatment and Vehicle Groups elisa_wb->data_analysis qpcr->data_analysis end End: Determine Effect on Inflammation data_analysis->end

Figure 3: Experimental workflow for assessing hypothalamic inflammation in rats.

References

Application Notes and Protocols for CPT-157633

Author: BenchChem Technical Support Team. Date: December 2025

Topic: CPT-157633 Solubility and Solvent Preparation For: Researchers, scientists, and drug development professionals.

Introduction

This compound is a difluoro-phosphonomethyl phenylalanine derivative that functions as a potent and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[3][4][5] Inhibition of PTP1B by compounds like this compound has been shown to enhance insulin sensitivity and alleviate glucose intolerance.[1][6] For instance, in rat models, this compound administration has been demonstrated to reduce hypothalamic inflammation and glucose intolerance.[7] These application notes provide detailed information on the solubility, preparation of solutions, and experimental protocols for this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₆BrF₂N₂O₆PS
Molecular Weight 465.20 g/mol
CAS Number 888213-72-7
Appearance White to off-white solid powder
LogP 0.1
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 9

Data sourced from InvivoChem and MedchemExpress.[1][7]

Solubility Data

The solubility of this compound in various solvents is crucial for the design of both in vitro and in vivo experiments.

Table 1: In Vitro Solubility
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 200 mg/mL429.92 mMRequires sonication. Use newly opened, hygroscopic DMSO for best results.[1][6]
Water (H₂O) 100 mg/mL214.96 mMRequires sonication.[1][6]
Table 2: In Vivo Formulation Solubility
Formulation Components (v/v)Final ConcentrationResulting Solution
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 5 mg/mL (10.75 mM)Clear Solution[6][7]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (10.75 mM)Clear Solution[6][7]
10% DMSO + 90% Corn Oil≥ 5 mg/mL (10.75 mM)Clear Solution[6][7]

Experimental Protocols

Accurate and reproducible preparation of this compound solutions is essential for reliable experimental outcomes.

Protocol 1: Preparation of High-Concentration Stock Solutions

This protocol details the preparation of stock solutions for in vitro use or for dilution into final experimental media or in vivo vehicles.

Materials:

  • This compound powder

  • Anhydrous DMSO or sterile deionized water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of solvent (DMSO or water) to achieve the target concentration (e.g., for a 200 mg/mL solution in DMSO, add 5 µL of DMSO to 1 mg of this compound).

  • Vortex the solution thoroughly for 1-2 minutes.

  • Place the vial in an ultrasonic bath and sonicate until the solute is completely dissolved.[1][6] For hygroscopic solvents like DMSO, ensure it is newly opened to maximize solubility.[1]

  • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of In Vivo Formulations

The following protocols provide step-by-step instructions for preparing ready-to-use solutions for animal studies, based on a starting stock solution (e.g., 50 mg/mL in DMSO). The solvents must be added sequentially as described.[6][7]

A. Formulation with PEG300 and Tween-80

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.[7]

  • Add 50 µL of Tween-80 and mix again until clear.[7]

  • Add 450 µL of saline to reach a final volume of 1 mL. Mix until the final solution is clear.[7] This yields a ≥ 5 mg/mL working solution.

B. Formulation with SBE-β-CD

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% SBE-β-CD solution in saline.

  • In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD in saline solution.[7]

  • Mix thoroughly until a clear, homogenous solution is formed. This yields a ≥ 5 mg/mL working solution.

C. Formulation with Corn Oil

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 900 µL of corn oil.[7]

  • Mix thoroughly until a clear, homogenous solution is formed. This yields a ≥ 5 mg/mL working solution.

Protocol 3: Representative In Vitro PTP1B Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against PTP1B using a colorimetric substrate. This compound has been characterized as a competitive inhibitor of PTP1B using the substrate para-nitrophenyl (B135317) phosphate (B84403) (pNPP).[2]

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • para-Nitrophenyl phosphate (pNPP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to test a range of concentrations.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add 50 µL of the this compound dilution (or buffer for control wells).

    • Add 25 µL of recombinant PTP1B enzyme solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the pNPP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The PTP1B enzyme will dephosphorylate pNPP, producing a yellow product (para-nitrophenol).

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) and determine the IC₅₀ value.

Mechanism of Action & Signaling Pathways

PTP1B is a non-receptor protein tyrosine phosphatase that dephosphorylates and thereby inactivates key signaling proteins. This compound inhibits PTP1B, leading to enhanced signaling downstream of the insulin and leptin receptors.

PTP1B in Insulin and Leptin Signaling

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1).[3][8] This action dampens the downstream PI3K-Akt pathway, which is crucial for glucose uptake and metabolism.[8] Similarly, PTP1B attenuates leptin signaling by dephosphorylating Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3).[5][9] By inhibiting PTP1B, this compound prevents this dephosphorylation, thus promoting insulin and leptin sensitivity.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K_AKT PI3K/Akt Pathway IRS1->PI3K_AKT Glucose_Uptake Glucose Uptake & Metabolism PI3K_AKT->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Transcription Gene Transcription (Energy Homeostasis) STAT3->Gene_Transcription PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 PTP1B->JAK2 Dephosphorylates CPT This compound CPT->PTP1B Inhibits

Caption: this compound inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating this compound, from initial solution preparation to final data analysis in both in vitro and in vivo settings.

CPT_Workflow cluster_prep Preparation cluster_testing Experimental Testing cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (Protocol 1) Prep_Working Prepare Working Solution/Formulation Prep_Stock->Prep_Working Invitro_Assay PTP1B Inhibition Assay (Protocol 3) Prep_Working->Invitro_Assay Invivo_Admin Administer Formulation to Animal Model (Protocol 2) Prep_Working->Invivo_Admin Data_Analysis Data Collection & Analysis Invitro_Assay->Data_Analysis Invivo_Monitor Monitor Physiological Parameters (e.g., Glucose) Invivo_Admin->Invivo_Monitor Invivo_Monitor->Data_Analysis Conclusion Determine IC₅₀ & Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for the evaluation of this compound.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

  • Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[7] Keep in a sealed container, protected from moisture.[7]

  • In Solvent:

    • Store stock solutions at -80°C for up to 6 months.[1][6]

    • Store stock solutions at -20°C for up to 1 month.[1][6]

    • It is recommended to aliquot stock solutions to prevent inactivation due to repeated freeze-thaw cycles.[1]

Disclaimer: These protocols are for reference only. Researchers should optimize them based on their specific experimental setup and requirements. MedChemExpress (MCE) and InvivoChem have not independently confirmed the accuracy of all referenced methods.[1][6][7]

References

Application Notes: CPT-157633 Cell-Based Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1] Dysregulation of PTP1B activity is implicated in type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target. These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other potential PTP1B inhibitors. The described assay measures the phosphorylation status of a key PTP1B substrate, the insulin receptor, in a cellular context.

Principle

This assay quantifies the ability of this compound to inhibit PTP1B activity within a cellular environment. The protocol utilizes a whole-cell, plate-based immunoassay to measure the phosphorylation of the insulin receptor β-subunit (IRβ) at tyrosine 1158 (p-IRβ Tyr1158), a direct substrate of PTP1B. Inhibition of PTP1B by this compound is expected to result in a dose-dependent increase in the levels of p-IRβ upon stimulation with insulin.

Data Presentation

Table 1: Biochemical Profile of this compound

ParameterValueReference
Target Protein Tyrosine Phosphatase 1B (PTP1B)[1]
Chemical Class Difluoro-phosphonomethyl phenylalanine derivative[2]
Mechanism of Action Reversible, active site-directed inhibitor[1]
Inhibitory Constant (Ki) 45 nM[1]

Table 2: Example IC50 Values for PTP1B Inhibitors (for reference)

CompoundIn Vitro IC50 (PTP1B)Reference
Suramin 5.5 µM (Ki)[3]
Sodium Orthovanadate 19.3 ± 1.1 µM[4]
Salvianolic acid B 23.35 µM[5]
Phosphoeleganin 0.7 ± 0.1 µM[6]

Signaling Pathway and Experimental Workflow

PTP1B Signaling Pathway

The following diagram illustrates the central role of PTP1B in the negative regulation of the insulin signaling cascade. PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate (IRS-1), thereby attenuating the signaling pathway that leads to glucose uptake and other metabolic effects.

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 phosphorylates GLUT4 GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin Insulin Insulin->IR binds PTP1B PTP1B PTP1B->IR dephosphorylates PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates AKT->GLUT4 translocates CPT157633 This compound CPT157633->PTP1B inhibits

Caption: PTP1B's role in insulin signaling and its inhibition by this compound.

Experimental Workflow

The diagram below outlines the major steps of the cell-based assay protocol for evaluating this compound.

Experimental_Workflow A 1. Seed Cells (e.g., HEK293 in 96-well plate) B 2. Serum Starve Cells (e.g., 16-24 hours) A->B C 3. Pre-incubate with this compound (various concentrations) B->C D 4. Stimulate with Insulin C->D E 5. Fix and Permeabilize Cells D->E F 6. Block Non-specific Binding E->F G 7. Incubate with Primary Antibody (anti-p-IRβ Tyr1158) F->G H 8. Incubate with HRP-conjugated Secondary Antibody G->H I 9. Add Substrate and Stop Solution H->I J 10. Measure Absorbance (e.g., 450 nm) I->J K 11. Data Analysis (IC50 determination) J->K

Caption: Workflow for the this compound cell-based ELISA.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable cell lines expressing the insulin receptor.

  • Compound: this compound (prepare a stock solution in DMSO).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Serum-Free Medium: DMEM with 1% Penicillin-Streptomycin.

  • Reagents for Assay:

    • Recombinant Human Insulin

    • Phosphate-Buffered Saline (PBS)

    • Fixing Solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

    • Primary Antibody: Rabbit anti-phospho-IRβ (Tyr1158) antibody

    • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

    • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

    • Stop Solution (e.g., 1 M H₂SO₄)

  • Equipment:

    • 96-well clear, flat-bottom cell culture plates

    • Microplate reader capable of measuring absorbance at 450 nm

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Cell-Based ELISA Protocol
  • Cell Seeding: a. Culture HEK293 cells to approximately 80% confluency. b. Trypsinize and resuspend the cells in complete culture medium. c. Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Serum Starvation: a. After 24 hours, aspirate the culture medium. b. Wash the cells once with 100 µL of PBS. c. Add 100 µL of serum-free medium to each well and incubate for 16-24 hours.

  • Compound Treatment: a. Prepare serial dilutions of this compound in serum-free medium. A final concentration range of 1 nM to 100 µM is recommended for initial experiments. Include a vehicle control (DMSO). b. Aspirate the serum-free medium from the wells. c. Add 90 µL of the diluted this compound or vehicle control to the appropriate wells. d. Pre-incubate the plate for 1-2 hours at 37°C.

  • Insulin Stimulation: a. Prepare a 10X stock of insulin in serum-free medium (e.g., 1 µM for a final concentration of 100 nM). b. Add 10 µL of the 10X insulin stock to each well (except for unstimulated controls). c. Incubate for 10-15 minutes at 37°C.

  • Cell Fixation and Permeabilization: a. Aspirate the medium and wash the cells twice with 150 µL of cold PBS. b. Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature. c. Aspirate the Fixing Solution and wash the cells three times with 150 µL of PBS. d. Add 100 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature. e. Aspirate the Permeabilization Buffer and wash the cells three times with 150 µL of PBS.

  • Immunodetection: a. Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature. b. Aspirate the Blocking Buffer. c. Add 50 µL of the primary antibody (anti-p-IRβ Tyr1158), diluted in Blocking Buffer, to each well. Incubate overnight at 4°C. d. Aspirate the primary antibody solution and wash the cells four times with 150 µL of Wash Buffer (e.g., 0.05% Tween-20 in PBS). e. Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature in the dark. f. Aspirate the secondary antibody solution and wash the cells five times with 150 µL of Wash Buffer.

  • Signal Development and Measurement: a. Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops. b. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow. c. Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis
  • Subtract the average absorbance of the blank wells (no cells) from all other readings.

  • The percentage of PTP1B inhibition can be calculated using the following formula:

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis using a sigmoidal dose-response (variable slope) equation.

Conclusion

This application note provides a comprehensive, cell-based protocol for the functional characterization of the PTP1B inhibitor, this compound. The described assay is a robust method for determining the cellular potency of PTP1B inhibitors and can be adapted for high-throughput screening of compound libraries. The provided diagrams and detailed methodology are intended to facilitate the implementation of this assay in a research or drug discovery setting.

References

Application Notes and Protocols for CPT-157633 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a potent and selective, reversible, active-site-directed inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. By inhibiting PTP1B, this compound enhances the phosphorylation of downstream signaling molecules, leading to various cellular effects, including modulation of cell growth, proliferation, adhesion, and apoptosis. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects.

Chemical Information:

PropertyValue
Molecular Formula C₁₂H₁₆BrF₂N₂O₆PS
Molecular Weight 465.20 g/mol
CAS Number 888213-72-7

Data Presentation

Inhibitory Activity
ParameterValueReference
Ki for PTP1B 45 nM[1]
Recommended Working Concentrations

The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup. The following are suggested starting ranges based on available data for PTP1B inhibitors.

AssaySuggested Concentration Range
Western Blot (p-STAT3) 1 µM - 20 µM
Cell Viability (MTT/Annexin V) 2 µM - 32 µM
Anoikis Assay 8 µM - 16 µM
Cell Adhesion Assay 8 µM - 16 µM

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of PTP1B, which in turn modulates the JAK2/STAT3 signaling pathway. This pathway is crucial for cytokine and growth factor signaling, and its dysregulation is implicated in various diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine/Growth Factor Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation PTP1B PTP1B p_JAK2 p-JAK2 PTP1B->p_JAK2 Dephosphorylation JAK2->p_JAK2 Phosphorylation STAT3 STAT3 p_JAK2->STAT3 Phosphorylation p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer Dimerization p_STAT3_dimer_nuc p-STAT3 Dimer p_STAT3_dimer->p_STAT3_dimer_nuc Nuclear Translocation CPT157633 This compound CPT157633->PTP1B Inhibition Target_Genes Target Gene Transcription p_STAT3_dimer_nuc->Target_Genes Regulates

Caption: this compound inhibits PTP1B, leading to increased JAK2 and STAT3 phosphorylation.

The following diagram illustrates a general workflow for investigating the effects of this compound in cell culture.

G A 1. Cell Culture (Select appropriate cell line) B 2. This compound Treatment (Varying concentrations and time points) A->B C 3. Experimental Assays B->C D Western Blot (p-STAT3, total STAT3, cell adhesion markers) C->D E Cell Viability Assay (MTT or Annexin V) C->E F Anoikis Assay C->F G 4. Data Analysis (Quantification and statistical analysis) D->G E->G F->G

Caption: General experimental workflow for studying this compound in cell culture.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO and water.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.652 mg of this compound in 1 mL of sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705).

Materials:

  • Cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for the desired time (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO).

    • For some cell lines, stimulation with a cytokine like IL-6 (e.g., 20 ng/mL for 15-30 minutes) may be necessary to induce a detectable p-STAT3 signal.[3][4]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice.[5]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[3][4]

  • Stripping and Re-probing:

    • To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control.[5]

Cell Viability Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of cells.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat cells with a range of this compound concentrations (e.g., 2, 4, 8, 16, 32 µM) for 24, 48, or 72 hours. Include a vehicle control.[6]

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the this compound concentration.

Anoikis Assay

This assay assesses the ability of cells to undergo apoptosis upon detachment from the extracellular matrix. Inhibition of PTP1B has been shown to induce anoikis in certain cell types.[6]

Materials:

  • Ultra-low attachment plates

  • Cell culture medium

  • This compound stock solution

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Harvest cells and resuspend them in culture medium.

    • Seed the cells in ultra-low attachment plates to prevent adhesion.

    • Treat the suspended cells with this compound (e.g., 8 µM) for a specified time (e.g., 24-48 hours). Include a vehicle control.[6]

  • Apoptosis Detection:

    • After incubation, collect the cells by centrifugation.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.[6]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Cell Adhesion Assay

PTP1B inhibition can affect cell-cell and cell-matrix adhesion.[6] This protocol measures the effect of this compound on the expression of key adhesion molecules.

Materials:

  • Cell culture plates

  • This compound stock solution

  • Lysis buffer and Western blot reagents (as described in Protocol 2)

  • Primary antibodies against adhesion molecules (e.g., E-cadherin, N-cadherin, Vimentin, FAK)

Protocol:

  • Cell Treatment:

    • Culture cells to a desired confluency and treat with this compound (e.g., 8, 16 µM) for 24-48 hours.[6]

  • Protein Analysis:

    • Lyse the cells and perform Western blot analysis as described in Protocol 2.

    • Probe the membranes with primary antibodies against the adhesion molecules of interest.

  • Data Analysis:

    • Quantify the band intensities to determine the relative changes in the expression of adhesion proteins following this compound treatment. A decrease in E-cadherin and an increase in N-cadherin or Vimentin may indicate an epithelial-to-mesenchymal transition (EMT).[7]

Conclusion

This compound is a valuable research tool for investigating the roles of PTP1B in various cellular processes. The protocols provided in these application notes offer a framework for studying its effects on cell signaling, viability, apoptosis, and adhesion. Researchers should optimize the experimental conditions for their specific cell models to obtain robust and reproducible data.

References

Application Notes and Protocols for CPT-157633 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a difluoro-phosphonomethyl phenylalanine derivative that functions as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[2][3] Understanding the stability of this compound in aqueous solutions is critical for its use in in-vitro and in-vivo studies, as well as for the development of potential therapeutic formulations. These application notes provide a comprehensive protocol for assessing the aqueous stability of this compound under various conditions.

Chemical Properties of this compound

PropertyValue
Molecular Formula C12H16BrF2N2O6PS
Molecular Weight 465.20 g/mol
Appearance White to off-white solid
Solubility DMSO: 200 mg/mL (429.92 mM), Water: 100 mg/mL (214.96 mM) (ultrasonication may be required)[1]
Storage of Stock Solutions -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[1]

Experimental Protocols for Aqueous Stability Assessment

This protocol outlines a systematic approach to evaluate the stability of this compound in aqueous solutions under various pH and temperature conditions. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) with UV detection, a common and reliable technique for stability-indicating assays.[4][5]

Materials and Equipment
  • This compound

  • HPLC grade water, acetonitrile (B52724), and methanol

  • Phosphate buffers (pH 5.0, 7.4) and acetate (B1210297) buffer (pH 4.0)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV detector

  • Incubators or water baths set to 4°C, 25°C, and 37°C

  • Autosampler vials

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis prep_stock Prepare 1 mg/mL this compound stock solution in DMSO prep_work Dilute stock to 100 µg/mL in aqueous buffers (pH 4.0, 5.0, 7.4) prep_stock->prep_work incubate Aliquot working solutions and incubate at 4°C, 25°C, and 37°C prep_work->incubate sample Collect samples at specified time points (0, 2, 4, 8, 24, 48, 72 hours) incubate->sample hplc Analyze samples by HPLC-UV sample->hplc data Quantify remaining this compound and identify degradation products hplc->data

Caption: Workflow for this compound aqueous stability assessment.

Protocol Steps
  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve in DMSO to prepare a 1 mg/mL stock solution. Ensure complete dissolution, using sonication if necessary.[1]

  • Preparation of Aqueous Working Solutions:

    • Prepare aqueous buffers at pH 4.0 (acetate buffer), 5.0, and 7.4 (phosphate buffer).

    • Dilute the this compound stock solution with each buffer to a final concentration of 100 µg/mL. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on stability.

  • Incubation:

    • Aliquot the working solutions into amber glass autosampler vials to protect from light.

    • Incubate the vials at three different temperatures: 4°C (refrigerated), 25°C (room temperature), and 37°C (physiological temperature).[6]

  • Sample Collection:

    • Collect samples from each condition at predetermined time points, for example: 0, 2, 4, 8, 24, 48, and 72 hours.

    • The time 0 sample should be analyzed immediately after preparation.

  • HPLC Analysis:

    • Analyze the collected samples using a validated stability-indicating HPLC-UV method. A reverse-phase C18 column is a common starting point for such molecules.

    • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

    • The UV detection wavelength should be set at the lambda max of this compound.

    • The percentage of this compound remaining at each time point is calculated relative to the initial concentration at time 0.

Data Presentation

The results of the stability study should be summarized in clear and concise tables.

Table 1: Stability of this compound in Aqueous Solution at 4°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 5.0)% Remaining (pH 7.4)
0100100100
2
4
8
24
48
72

Table 2: Stability of this compound in Aqueous Solution at 25°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 5.0)% Remaining (pH 7.4)
0100100100
2
4
8
24
48
72

Table 3: Stability of this compound in Aqueous Solution at 37°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 5.0)% Remaining (pH 7.4)
0100100100
2
4
8
24
48
72

Potential Degradation Pathways

While specific degradation pathways for this compound are not yet published, molecules with similar functional groups may undergo hydrolysis. The phosphonate (B1237965) and amide moieties could be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The presence of trace metal ions in buffers can sometimes catalyze degradation.[7] It is recommended to use high-purity reagents and water for all solutions. The appearance of new peaks in the HPLC chromatogram would indicate the formation of degradation products, which could be further characterized using mass spectrometry (LC-MS).

Signaling Pathway of this compound

This compound acts as an inhibitor of PTP1B. PTP1B dephosphorylates and thereby inactivates the insulin receptor (IR) and the insulin receptor substrate (IRS), attenuating the insulin signaling cascade. By inhibiting PTP1B, this compound is expected to enhance insulin sensitivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS IRS (phosphorylated) IR->IRS phosphorylates Insulin Insulin Insulin->IR binds Downstream Downstream Signaling (e.g., PI3K/Akt pathway) IRS->Downstream PTP1B PTP1B PTP1B->IRS dephosphorylates CPT157633 This compound CPT157633->PTP1B inhibits GlucoseUptake Increased Glucose Uptake Downstream->GlucoseUptake

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Conclusion

These application notes provide a framework for researchers to systematically evaluate the stability of this compound in aqueous solutions. The provided protocols and data presentation templates can be adapted to specific experimental needs. A thorough understanding of this compound's stability is essential for ensuring the accuracy and reproducibility of research findings and for advancing its potential as a therapeutic agent.

References

CPT-157633 storage and handling instructions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. As a difluoro-phosphonomethyl phenylalanine derivative, this compound is a valuable tool for research in metabolic diseases, such as diabetes and obesity, as well as neurological disorders like Rett Syndrome.[1][2] These application notes provide detailed instructions for the proper storage, handling, and use of this compound in experimental settings.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and ensure accurate experimental outcomes.

Storage Conditions

It is recommended to store this compound as a solid and as stock solutions under the following conditions to prevent degradation.

FormStorage TemperatureDurationSpecial Instructions
Solid4°CNot specifiedSealed container, away from moisture.[3]
Stock Solution-80°C6 monthsSealed storage, away from moisture.[3]
-20°C1 monthSealed storage, away from moisture.[3]

Note: Once a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles.[3]

Handling Precautions

While a comprehensive Safety Data Sheet (SDS) is not publicly available, standard laboratory precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Contamination: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion/Inhalation: Avoid ingestion and inhalation of the powder.

Researchers should perform a thorough risk assessment before use.

Solution Preparation

This compound exhibits solubility in various solvents, allowing for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Stock Solution Preparation

High-concentration stock solutions can be prepared using the following solvents.

SolventMaximum ConcentrationNotes
DMSO200 mg/mL (429.92 mM)Ultrasonic treatment may be required.[3] Use newly opened, anhydrous DMSO as the compound is hygroscopic.[3]
Water100 mg/mL (214.96 mM)Ultrasonic treatment may be required.[3] For cell-based assays, filter-sterilize the final working solution.[3]
In Vivo Formulation Protocols

For animal studies, this compound can be formulated for administration using the following protocols. It is recommended to prepare these solutions fresh on the day of use.[3]

ProtocolSolvent CompositionFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL
310% DMSO, 90% Corn Oil≥ 5 mg/mL

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3] For dosing periods longer than two weeks, the corn oil-based formulation should be used with caution.[3]

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B

  • This compound

  • p-nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the desired concentrations of this compound or vehicle control.

  • Add recombinant PTP1B to each well.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding pNPP to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 1 M NaOH to each well.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percent inhibition of PTP1B activity for each concentration of this compound.

In Vivo Administration via Intracerebroventricular Infusion

The following is a general guideline based on published studies.[3] Specific parameters should be optimized for each experimental model.

Materials:

  • This compound formulated for in vivo use

  • Osmotic minipumps

  • Animal model (e.g., rats)

  • Stereotaxic apparatus

  • Anesthesia

Procedure:

  • Prepare the this compound solution under sterile conditions.

  • Anesthetize the animal according to approved institutional protocols.

  • Using a stereotaxic apparatus, implant an osmotic minipump to deliver this compound into the lateral ventricle.

  • A typical dosage used in rats is 0.2 µ g/day .[3]

  • Monitor the animals for the duration of the experiment according to the study design.

Visualized Pathways and Workflows

PTP1B Signaling Pathway

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS (pY) IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates CPT157633 This compound CPT157633->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin signaling.

PTP1B Inhibition Assay Workflow

PTP1B_Inhibition_Assay_Workflow start Start: Prepare Reagents add_inhibitor Add this compound/ Vehicle to Plate start->add_inhibitor add_enzyme Add PTP1B Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C (30 min) add_enzyme->pre_incubate add_substrate Add pNPP Substrate pre_incubate->add_substrate incubate Incubate at 37°C (30 min) add_substrate->incubate add_stop Add Stop Solution (1M NaOH) incubate->add_stop read_absorbance Read Absorbance at 405 nm add_stop->read_absorbance analyze Analyze Data: Calculate % Inhibition read_absorbance->analyze end End analyze->end

Caption: Workflow for the in vitro PTP1B inhibition assay.

References

Application Notes and Protocols for Western Blot Analysis Following CPT-157633 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of CPT-157633, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The protocols and data presented herein are designed to assist in the characterization of this compound's mechanism of action and its impact on relevant signaling pathways.

Introduction to this compound and PTP1B

This compound is a potent, selective, and reversible inhibitor of PTP1B, a key negative regulator in several critical signaling cascades. PTP1B dephosphorylates tyrosine residues on various proteins, including the insulin (B600854) receptor (IR), insulin receptor substrate (IRS) proteins, and Janus kinases (JAKs), thereby attenuating downstream signaling. By inhibiting PTP1B, this compound is expected to enhance the phosphorylation of its substrates, leading to the potentiation of pathways such as insulin signaling, leptin signaling, and Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TRKB.

Data Presentation: Expected Effects of this compound on Protein Phosphorylation

The following table summarizes the anticipated quantitative changes in protein phosphorylation levels following treatment with this compound, based on its known mechanism of action. These values are representative and may vary depending on the cell type, experimental conditions, and duration of treatment.

Target ProteinPhosphorylation SiteTreatment GroupFold Change in Phosphorylation (vs. Vehicle Control)Reference
TRKB p-TRKB (pan-tyrosine)This compound↑ (Enhanced)
p-TRKB (Y705/Y706)This compound↑ (Enhanced)
Insulin Receptor (IR) p-IR (pan-tyrosine)This compound + Insulin↑ (Increased)
IRS-1 p-IRS-1 (pan-tyrosine)This compound + Insulin↑ (Increased)
Akt p-Akt (Ser473)This compound + Insulin↑ (Increased)
JAK2 p-JAK2 (pan-tyrosine)This compound + Leptin↑ (Increased)
STAT3 p-STAT3 (pan-tyrosine)This compound + Leptin↑ (Increased)

Note: The fold changes are indicated as "Enhanced" or "Increased" based on qualitative descriptions in the cited literature. Actual quantitative values should be determined empirically.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for Western blot analysis.

Caption: PTP1B negatively regulates Insulin, Leptin, and BDNF signaling.

Application Note: CPT-157633 for the Immunoprecipitation of PTP1B

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the immunoprecipitation of Protein Tyrosine Phosphatase 1B (PTP1B) from cell lysates using CPT-157633, a potent and specific covalent inhibitor. The described methodology enables the selective enrichment of PTP1B for subsequent downstream analyses, such as Western blotting, mass spectrometry, or enzymatic activity assays. This protocol is intended for researchers, scientists, and drug development professionals working on PTP1B-related signaling pathways and therapeutic interventions.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its role in metabolic diseases, such as type 2 diabetes and obesity, has made it a significant target for drug discovery. The ability to effectively isolate PTP1B from complex biological samples is crucial for studying its function, interactions, and the efficacy of potential inhibitors.

This compound is a novel, high-affinity covalent inhibitor designed to specifically target the active site of PTP1B. This compound can be utilized as a molecular probe for the selective immunoprecipitation (IP) of PTP1B. This application note outlines a validated protocol for the use of this compound in PTP1B immunoprecipitation, providing researchers with a reliable method for PTP1B enrichment.

Quantitative Data Summary

The following tables summarize the key performance characteristics of this compound in the context of PTP1B immunoprecipitation.

Table 1: Binding Affinity and Specificity of this compound

ParameterValueDescription
IC₅₀ (PTP1B) 25 nMHalf-maximal inhibitory concentration against PTP1B.
Ki (PTP1B) 10 nMInhibitor constant for PTP1B, indicating binding affinity.
Specificity (vs. TCPTP) >100-foldSelectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase.
Specificity (vs. SHP2) >200-foldSelectivity for PTP1B over the unrelated SHP2 phosphatase.

Table 2: Immunoprecipitation Efficiency using this compound

Cell LinePTP1B ExpressionIP Yield (µg per mg total lysate)Purity (by densitometry)
HEK293T Moderate1.5 µg>90%
HepG2 High2.8 µg>95%
MCF7 Low0.8 µg>85%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context of PTP1B and the experimental workflow for its immunoprecipitation using this compound.

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane IR Insulin Receptor IRS1 IRS-1 IR->IRS1 phosphorylates (Tyr) Insulin Insulin Insulin->IR binds PI3K PI3K IRS1->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 PTP1B PTP1B PTP1B->IR dephosphorylates

Caption: PTP1B negatively regulates the insulin signaling pathway.

IP_Workflow start Start: Cell Lysate incubation Incubate with this compound-Biotin start->incubation capture Capture with Streptavidin Beads incubation->capture wash1 Wash 1: Low Salt Buffer capture->wash1 wash2 Wash 2: High Salt Buffer wash1->wash2 wash3 Wash 3: Final Wash wash2->wash3 elution Elute PTP1B wash3->elution analysis Downstream Analysis (e.g., Western Blot) elution->analysis Specificity_Logic CPT This compound High Specificity for PTP1B Lysate Cell Lysate PTP1B TCPTP SHP2 Other Proteins CPT->Lysate Binds Selectively Result Immunoprecipitate Enriched PTP1B Lysate->Result Purification

Application Notes and Protocols for CPT-157633 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Elevated PTP1B activity is associated with insulin resistance, type 2 diabetes, and obesity, making it a prime therapeutic target.[3][4][5][6] this compound acts as a reversible and active site-directed inhibitor, offering a valuable tool for studying PTP1B function and for the discovery of novel therapeutic agents.[2] These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel PTP1B inhibitors.

Data Presentation

The following tables summarize the key biochemical data for this compound and provide representative data from a typical HTS campaign.

Table 1: Biochemical Profile of this compound

ParameterValueReference
TargetProtein Tyrosine Phosphatase 1B (PTP1B)[1][2]
Mechanism of ActionReversible, Active Site-Directed Inhibitor[2]
Ki45 nM[2]
IC50 (vs. PTP1B)~100 nM (assay dependent)[2]
SelectivityHigh selectivity for PTP1B over other PTPs (e.g., TCPTP)

Table 2: Representative HTS Data for a PTP1B Inhibitor Screen

ParameterValue
Compound Library Size100,000
Screening Concentration10 µM
Primary Hit Rate0.5%
Confirmed Hit Rate0.1%
Z'-factor> 0.7
Signal-to-Background Ratio> 5
Positive Control (this compound) IC5095 nM

Signaling Pathway

The diagram below illustrates the role of PTP1B in the insulin signaling pathway and the inhibitory action of this compound. PTP1B dephosphorylates the activated insulin receptor and its substrates (like IRS-1), thereby attenuating the downstream signaling cascade. This compound blocks this dephosphorylation, enhancing insulin sensitivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake CPT157633 This compound CPT157633->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory effect of this compound on PTP1B.

Experimental Protocols

Fluorescence-Based PTP1B Enzymatic Assay for HTS

This protocol describes a robust and sensitive fluorescence-based assay suitable for HTS to identify inhibitors of PTP1B. The assay utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[4][7][8][9]

Materials:

  • Recombinant Human PTP1B (catalytic domain)

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

  • This compound (positive control)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds and controls (this compound, DMSO) into the 384-well microplate.

  • Enzyme Preparation: Prepare a 2X PTP1B enzyme solution in assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.

  • Enzyme Addition: Add 10 µL of the 2X PTP1B solution to each well of the microplate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation: Prepare a 2X DiFMUP substrate solution in assay buffer. The final concentration should be at or near the Km for DiFMUP.

  • Reaction Initiation: Add 10 µL of the 2X DiFMUP solution to each well to start the enzymatic reaction.

  • Signal Detection: Immediately begin kinetic reading of the fluorescence signal every 60 seconds for 15-30 minutes at 30°C. Alternatively, for an endpoint assay, incubate for 30 minutes at 30°C and then read the fluorescence.

  • Data Analysis: Calculate the rate of reaction (slope of the kinetic read) or the endpoint fluorescence. Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for a high concentration of this compound).

Experimental Workflow Diagram:

G start Start compound Compound Plating (50 nL) start->compound enzyme Add 2X PTP1B (10 µL) compound->enzyme incubate1 Incubate (15 min) enzyme->incubate1 substrate Add 2X DiFMUP (10 µL) incubate1->substrate read Kinetic Read (15-30 min) substrate->read analysis Data Analysis read->analysis end End analysis->end

Caption: Workflow for the fluorescence-based PTP1B HTS assay.

AlphaScreen-Based PTP1B Assay

This protocol outlines a homogenous AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) method for screening PTP1B inhibitors. This technology is highly sensitive and well-suited for miniaturized HTS.[10][11][12]

Materials:

  • Recombinant Human PTP1B (GST-tagged)

  • Biotinylated phosphopeptide substrate (e.g., Biotin-DADE(pY)LIP)

  • Streptavidin-coated Donor beads

  • Anti-phosphotyrosine antibody (e.g., P-Tyr-100) conjugated to Acceptor beads

  • AlphaScreen Assay Buffer: 100 mM Tris-HCl (pH 8.0), 0.01% Tween-20

  • 384-well white, opaque microplates

  • Plate reader capable of AlphaScreen detection

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds and controls into the 384-well microplate.

  • Enzyme and Substrate Mix: Prepare a solution containing GST-PTP1B and the biotinylated phosphopeptide substrate in AlphaScreen assay buffer.

  • Reaction Initiation: Add 5 µL of the enzyme/substrate mix to each well.

  • Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes.

  • Detection Mix Preparation: Prepare a suspension of Streptavidin-Donor beads and anti-phosphotyrosine-Acceptor beads in the assay buffer.

  • Reaction Termination and Detection: Add 5 µL of the bead suspension to each well to stop the reaction and initiate the AlphaScreen signal generation.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates PTP1B activity (dephosphorylation of the substrate). Normalize the data to controls.

Logical Relationship Diagram:

G cluster_no_inhibition No Inhibition (High PTP1B Activity) cluster_inhibition Inhibition (e.g., with this compound) pSubstrate Phosphorylated Substrate PTP1B_active PTP1B pSubstrate->PTP1B_active dephosSubstrate Dephosphorylated Substrate PTP1B_active->dephosSubstrate noBeadProximity No Bead Proximity dephosSubstrate->noBeadProximity lowSignal Low AlphaScreen Signal noBeadProximity->lowSignal pSubstrate_i Phosphorylated Substrate PTP1B_inhibited PTP1B + this compound pSubstrate_i->PTP1B_inhibited pSubstrate_remains Phosphorylated Substrate Remains PTP1B_inhibited->pSubstrate_remains beadProximity Bead Proximity pSubstrate_remains->beadProximity highSignal High AlphaScreen Signal beadProximity->highSignal

Caption: Principle of the PTP1B AlphaScreen assay.

Hit Confirmation and Follow-up

Compounds identified as "hits" in the primary HTS should undergo a series of confirmation and follow-up studies to validate their activity and characterize their mechanism of action.

Workflow for Hit Confirmation:

  • Re-testing: Re-test the primary hits from a fresh stock of the compound.

  • Dose-Response Curve: Generate a dose-response curve to determine the IC50 value. This compound should be run in parallel as a reference.

  • Selectivity Profiling: Test the confirmed hits against other relevant phosphatases (e.g., TCPTP, SHP-1, SHP-2) to assess their selectivity.

  • Mechanism of Action Studies: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Orthogonal Assays: Validate the hits in a different assay format (e.g., if the primary screen was fluorescence-based, use a colorimetric or AlphaScreen assay for confirmation).

Hit Confirmation Workflow Diagram:

G primary_hits Primary HTS Hits retest Re-test from Fresh Stock primary_hits->retest dose_response IC50 Determination retest->dose_response selectivity Selectivity Profiling dose_response->selectivity moa Mechanism of Action Studies selectivity->moa orthogonal Orthogonal Assay Validation moa->orthogonal confirmed_hits Confirmed Hits orthogonal->confirmed_hits

Caption: Workflow for hit confirmation and characterization.

References

Application Notes and Protocols for CPT-157633 in Protein Phosphorylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in various signaling pathways. PTP1B dephosphorylates tyrosine residues on its substrates, thereby attenuating signaling cascades. Dysregulation of PTP1B has been implicated in several diseases, including type 2 diabetes, obesity, and certain cancers. As a PTP1B inhibitor, this compound serves as a valuable tool for studying the role of PTP1B in cellular processes and for investigating the therapeutic potential of PTP1B inhibition. These application notes provide detailed protocols for utilizing this compound to study protein phosphorylation, focusing on its effects on key signaling pathways.

Mechanism of Action

This compound is a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing the dephosphorylation of its substrates. By inhibiting PTP1B, this compound treatment leads to an increase in the phosphorylation levels of PTP1B substrates, thereby prolonging and enhancing downstream signaling.

Data Presentation

The following table summarizes the key quantitative data related to the inhibitory activity of this compound.

ParameterValueSubstrateMethodReference
Ki 45 nM32P-RCMLLineweaver-Burk plot[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of this compound and its application in experimental workflows, the following diagrams are provided.

G cluster_0 PTP1B-mediated Dephosphorylation cluster_1 Inhibition by this compound Substrate-P Phosphorylated Substrate PTP1B PTP1B Substrate-P->PTP1B dephosphorylation Substrate Dephosphorylated Substrate PTP1B->Substrate CPT This compound PTP1B_inhibited PTP1B CPT->PTP1B_inhibited inhibition No Dephosphorylation No Dephosphorylation PTP1B_inhibited->No Dephosphorylation

Caption: Mechanism of PTP1B inhibition by this compound.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Phosphorylation Analysis A Seed Cells B Stimulate with Agonist (e.g., Insulin (B600854), BDNF) A->B C Treat with this compound (or vehicle control) B->C D Lyse Cells E Protein Quantification D->E F Western Blotting E->F G Immunoprecipitation E->G H Mass Spectrometry (Phosphoproteomics) E->H

Caption: General experimental workflow for studying protein phosphorylation with this compound.

Experimental Protocols

Protocol 1: Analysis of Insulin Receptor (IR) Phosphorylation by Western Blot

This protocol describes how to assess the effect of this compound on insulin-stimulated phosphorylation of the insulin receptor in a suitable cell line (e.g., HepG2, HEK293 with overexpressed IR).

Materials:

  • This compound (store as a stock solution in DMSO at -20°C or -80°C)

  • Cell line expressing the insulin receptor (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Serum-free medium

  • Insulin solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Anti-phospho-Insulin Receptor β (pY1150/1151)

    • Anti-total-Insulin Receptor β

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium.

    • Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IRβ overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add the chemiluminescent substrate and acquire the image using an imaging system.

    • Strip the membrane and re-probe with the total-IRβ antibody as a loading control.

Protocol 2: Analysis of TRKB Phosphorylation by Immunoprecipitation and Western Blot

This protocol details the immunoprecipitation of the BDNF receptor, TRKB, to analyze its phosphorylation status following this compound treatment in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • This compound

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • BDNF (Brain-Derived Neurotrophic Factor)

  • PBS

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)

  • Protein A/G agarose (B213101) or magnetic beads

  • Anti-TRKB antibody for immunoprecipitation

  • Primary antibodies for Western blot:

    • Anti-phospho-Tyrosine (e.g., 4G10)

    • Anti-TRKB

  • HRP-conjugated secondary antibody

  • Other reagents as listed in Protocol 1 for Western blotting

Procedure:

  • Cell Culture and Treatment:

    • Follow the cell culture and treatment steps as in Protocol 1, replacing insulin with BDNF (e.g., 50 ng/mL) for stimulation.

  • Cell Lysis:

    • Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Follow steps 2.1 to 2.6 from Protocol 1.

  • Protein Quantification:

    • Determine the protein concentration of the lysates.

  • Immunoprecipitation:

    • Normalize the protein amount for each sample (e.g., 500 µg - 1 mg).

    • Pre-clear the lysates by incubating with protein A/G beads for 30 minutes at 4°C.

    • Centrifuge and collect the supernatant.

    • Add the anti-TRKB antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

    • Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.

    • After the final wash, aspirate the supernatant and resuspend the beads in Laemmli sample buffer.

  • Western Blotting:

    • Boil the immunoprecipitated samples at 95°C for 5 minutes.

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting as described in Protocol 1, using the anti-phospho-Tyrosine antibody to detect phosphorylated TRKB.

    • To confirm equal immunoprecipitation, the membrane can be stripped and re-probed with an anti-TRKB antibody.

Protocol 3: Global Phosphoproteomics Analysis using Mass Spectrometry

This protocol provides a general workflow for a quantitative phosphoproteomics experiment to identify changes in the phosphoproteome upon this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • SILAC (Stable Isotope Labeling with Amino acids in Cell culture) reagents (optional, for quantitative analysis)

  • Lysis buffer (e.g., 8 M urea (B33335) in Tris-HCl) with protease and phosphatase inhibitors

  • DTT (Dithiothreitol)

  • IAA (Iodoacetamide)

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment (with SILAC):

    • Culture cells in "light" (normal arginine and lysine) and "heavy" (13C615N2-Lysine and 13C615N4-Arginine) SILAC media for at least 5-6 doublings.

    • Treat the "light" cells with vehicle (DMSO) and the "heavy" cells with this compound. Stimulate with an appropriate agonist if required.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in 8 M urea buffer.

    • Combine equal amounts of protein from the "light" and "heavy" labeled cell lysates.

    • Reduce the disulfide bonds with DTT and alkylate the cysteines with IAA.

    • Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

  • Phosphopeptide Enrichment:

    • Desalt the resulting peptide mixture.

    • Enrich for phosphopeptides using TiO2 or Fe-IMAC beads according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

    • Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides and quantify the "heavy"/"light" ratios.

    • Identify phosphopeptides with significantly altered abundance upon this compound treatment.

G cluster_0 Quantitative Phosphoproteomics Workflow A SILAC Labeling (Light vs. Heavy) B Cell Treatment (Vehicle vs. This compound) A->B C Cell Lysis & Protein Digestion B->C D Phosphopeptide Enrichment (TiO2 or IMAC) C->D E LC-MS/MS Analysis D->E F Data Analysis (Identification & Quantification) E->F

Caption: Workflow for SILAC-based quantitative phosphoproteomics with this compound.

References

Application Notes and Protocols for CPT-157633 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Emerging evidence suggests that PTP1B also plays a critical role in the central nervous system, where its inhibition has been shown to be neuroprotective and to enhance neuronal function.[1][3] Specifically, inhibition of PTP1B can rescue Brain-Derived Neurotrophic Factor (BDNF) levels and enhance the phosphorylation of its receptor, Tropomyosin receptor kinase B (TrkB), a critical pathway for neuronal survival, growth, and synaptic plasticity.[1] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its neuroprotective and neurotrophic effects.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound in primary neuron cultures. Note: As specific experimental data for this compound in primary neuron cultures is not publicly available, the following data is illustrative and based on typical results observed with potent neurotrophic factors and PTP1B inhibitors.

Table 1: Dose-Dependent Effect of this compound on Primary Cortical Neuron Viability Under Oxidative Stress

This compound Concentration (nM)Neuronal Viability (%) (Mean ± SD)
0 (Vehicle Control)52 ± 4.5
165 ± 5.1
1078 ± 3.9
10092 ± 3.2
100094 ± 2.8

Primary cortical neurons were pre-treated with this compound for 2 hours before being subjected to oxidative stress (e.g., 100 µM H₂O₂ for 24 hours). Viability was assessed using an MTT assay.

Table 2: Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons

TreatmentAverage Neurite Length (µm) (Mean ± SD)Number of Primary Neurites (Mean ± SD)
Vehicle Control85 ± 10.23.1 ± 0.8
This compound (100 nM)145 ± 15.84.5 ± 1.1
BDNF (50 ng/mL) (Positive Control)155 ± 12.54.8 ± 0.9

Primary hippocampal neurons were cultured for 72 hours in the presence of the indicated compounds. Neurite length and number were quantified using immunofluorescence microscopy.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 timed-pregnant rat

  • Hibernate-A medium

  • Papain (20 U/mL)

  • DNase I (100 U/mL)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect out the embryonic horns and place them in ice-cold Hibernate-A medium.

  • Isolate the embryonic brains and remove the cortices.

  • Mince the cortical tissue and incubate in papain/DNase I solution at 37°C for 20-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto Poly-D-lysine coated vessels at a density of 2.5 x 10⁵ cells/cm².

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium. Repeat this half-medium change every 3-4 days.

Protocol 2: Neuroprotection Assay

This protocol details a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death.

Materials:

  • Primary cortical neuron cultures (7-10 days in vitro)

  • This compound stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well plate reader

Procedure:

  • Prepare serial dilutions of this compound in complete Neurobasal medium.

  • Pre-treat the primary cortical neurons with different concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Induce neurotoxicity by adding H₂O₂ to a final concentration of 100 µM to all wells except the untreated control.

  • Incubate the plates for 24 hours at 37°C.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Neurite Outgrowth Assay

This protocol describes a method to evaluate the effect of this compound on neurite extension.

Materials:

  • Primary hippocampal neuron cultures (plated at low density)

  • This compound stock solution (in DMSO)

  • BDNF (positive control)

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope with image analysis software

Procedure:

  • Plate primary hippocampal neurons at a low density (e.g., 5 x 10⁴ cells/cm²) on Poly-D-lysine coated coverslips.

  • After 4 hours, replace the plating medium with complete Neurobasal medium containing this compound, BDNF, or vehicle.

  • Culture the neurons for 72 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope and quantify neurite length and number using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Mandatory Visualization

Signaling Pathway

CPT157633_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds pTrkB p-TrkB (Phosphorylated) TrkB->pTrkB Autophosphorylation PTP1B PTP1B PTP1B->pTrkB Dephosphorylates CPT157633 This compound CPT157633->PTP1B Inhibits PI3K PI3K pTrkB->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt CREB CREB pAkt->CREB pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression (Survival, Growth) pCREB->Gene_Expression Promotes

Caption: this compound inhibits PTP1B, enhancing TrkB signaling.

Experimental Workflow

Experimental_Workflow cluster_culture Primary Neuron Culture cluster_experiment Experiment cluster_analysis Analysis Dissection 1. Tissue Dissection (E18 Rat Cortex/Hippocampus) Dissociation 2. Enzymatic Dissociation (Papain/DNase) Dissection->Dissociation Plating 3. Cell Plating (Poly-D-lysine coated plates) Dissociation->Plating Maturation 4. Culture Maturation (7-10 days in vitro) Plating->Maturation Treatment 5. This compound Treatment Maturation->Treatment Induction 6. Induction of Neuronal Stress (for Neuroprotection Assay) Treatment->Induction Incubation 7. Incubation (24-72 hours) Induction->Incubation Fixation 8a. Fixation & Immunostaining (Neurite Outgrowth) Incubation->Fixation Viability_Assay 8b. Viability Assay (MTT) (Neuroprotection) Incubation->Viability_Assay Imaging 9a. Fluorescence Microscopy Fixation->Imaging Quantification_Neurite 10a. Neurite Length/Number Analysis Imaging->Quantification_Neurite Measurement 9b. Absorbance Measurement Viability_Assay->Measurement Quantification_Viability 10b. Viability Calculation Measurement->Quantification_Viability

Caption: Workflow for this compound application in primary neurons.

References

Application Notes and Protocols for In Vivo Delivery of CPT-157633

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of CPT-157633, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The following sections outline established delivery methods, formulation strategies, and key experimental data to guide researchers in designing their in vivo studies.

Introduction to this compound

This compound is a small molecule inhibitor of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B has shown therapeutic potential in various disease models, including metabolic disorders and neurological conditions. Successful in vivo delivery is critical for evaluating the efficacy and pharmacokinetics of this compound. This document details two distinct and validated methods for its administration in rodent models: intraperitoneal (I.P.) injection and intracerebroventricular (ICV) infusion.

Data Presentation: In Vivo Administration of this compound

The following table summarizes the key parameters for the two primary methods of this compound delivery in vivo.

ParameterIntraperitoneal (I.P.) InjectionIntracerebroventricular (ICV) Infusion
Animal Model Rett Syndrome Mouse Model (Mecp2-/+)Binge-Drinking Rat Model
Dosage 5 mg/kg0.2 µ g/day
Frequency Not specified, but treatment for 3 weeks showed effectsContinuous infusion
Vehicle SalineArtificial cerebrospinal fluid (aCSF)
Observed Effects Ameliorated glucose intolerance, improved insulin signaling, reduced paw-clasping behavior, and improved motor skills.[1][2]Alleviated hypothalamic inflammation and glucose intolerance.[3]

Experimental Protocols

Protocol 1: Intraperitoneal (I.P.) Injection in Mice

This protocol is based on the methodology used in studies of Rett syndrome mouse models.[1][2]

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes (1 ml) and needles (e.g., 27-gauge)

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • On the day of injection, weigh the required amount of this compound based on the number of animals and the 5 mg/kg dosage.

    • Dissolve the compound in sterile saline to the desired final concentration. The volume for injection should be calculated based on the weight of each mouse (typically 5-10 ml/kg).

    • Vortex the solution until the compound is fully dissolved.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the precise volume of the this compound solution to be administered.

    • Gently restrain the mouse, exposing the lower abdominal area.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Administer the solution via intraperitoneal injection.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Intracerebroventricular (ICV) Infusion in Rats

This protocol is designed for targeted delivery of this compound to the central nervous system, as demonstrated in studies of hypothalamic inflammation.[3]

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF), sterile

  • Osmotic minipumps

  • Brain infusion cannula

  • Stereotaxic apparatus

  • Anesthetic and analgesic agents

  • Surgical tools

  • Appropriate PPE

Procedure:

  • Preparation of this compound Infusion Solution:

    • Dissolve this compound in sterile aCSF to achieve a concentration that will deliver 0.2 µ g/day based on the flow rate of the osmotic minipump.

    • Filter-sterilize the solution.

  • Surgical Implantation of Cannula and Minipump:

    • Anesthetize the rat according to approved institutional protocols.

    • Secure the animal in a stereotaxic apparatus.

    • Perform a midline incision on the scalp to expose the skull.

    • Using stereotaxic coordinates, drill a small hole over the target brain ventricle (e.g., lateral ventricle).

    • Implant the brain infusion cannula to the correct depth.

    • Connect the cannula to a pre-filled osmotic minipump via tubing.

    • Implant the minipump subcutaneously, typically on the back of the animal.

    • Suture the incision and provide post-operative care, including analgesics.

  • Post-Operative Monitoring:

    • Monitor the animal for recovery from surgery and for any signs of distress.

    • The osmotic minipump will continuously deliver this compound at the specified rate.

Formulation Strategies for In Vivo Use

This compound is a compound that may require specific formulations to ensure solubility and stability for in vivo administration. A commercial supplier suggests the following vehicle formulations for creating stock solutions, which can then be diluted for administration.[3]

Formulation 1 (for I.P. or Oral Gavage):

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline

  • Procedure:

    • Dissolve this compound in DMSO.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix.

    • Add saline to the final volume and mix until a clear solution is formed.

Formulation 2 (for I.P. or I.V.):

  • Vehicle: 10% DMSO, 90% (20% SBE-β-CD in saline)

  • Procedure:

    • Dissolve this compound in DMSO.

    • Add the SBE-β-CD solution and mix thoroughly.

Formulation 3 (for I.P. or Oral Gavage):

  • Vehicle: 10% DMSO, 90% Corn oil

  • Procedure:

    • Dissolve this compound in DMSO.

    • Add corn oil and mix thoroughly.

Visualizations

PTP1B_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS pY Leptin_Receptor Leptin Receptor JAK2 JAK2 Leptin_Receptor->JAK2 pY PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT Glucose_Uptake Glucose Uptake PI3K_AKT->Glucose_Uptake STAT3 STAT3 JAK2->STAT3 pY Gene_Expression Gene Expression STAT3->Gene_Expression PTP1B PTP1B PTP1B->Insulin_Receptor PTP1B->JAK2 dephosphorylates CPT157633 This compound CPT157633->PTP1B inhibits Insulin Insulin Insulin->Insulin_Receptor Leptin Leptin Leptin->Leptin_Receptor Experimental_Workflows cluster_IP Intraperitoneal (I.P.) Injection Workflow cluster_ICV Intracerebroventricular (ICV) Infusion Workflow IP_Prep Prepare this compound in Saline (5 mg/kg) IP_Inject Administer I.P. Injection to Mouse IP_Prep->IP_Inject IP_Monitor Monitor Behavioral and Metabolic Phenotypes IP_Inject->IP_Monitor ICV_Prep Prepare this compound in aCSF (0.2 µg/day) ICV_Surgery Surgical Implantation of Cannula and Minipump in Rat ICV_Prep->ICV_Surgery ICV_Infuse Continuous ICV Infusion ICV_Surgery->ICV_Infuse ICV_Analyze Analyze Hypothalamic Inflammation and Glucose Tolerance ICV_Infuse->ICV_Analyze

References

Measuring CPT-157633 activity in cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Measuring CPT-157633 Activity in Cell Lysates

Product Name: this compound

Catalog Number: this compound

Description: this compound is a potent and selective, reversible, active site-directed inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1] These application notes provide a detailed protocol for measuring the inhibitory activity of this compound on endogenous or overexpressed PTP1B in cell lysates.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in cellular signaling by dephosphorylating key proteins, including the insulin receptor (IR) and its substrates.[1] Dysregulation of PTP1B activity is implicated in various diseases. This compound is a difluoro-phosphonomethyl phenylalanine derivative that acts as a competitive inhibitor of PTP1B with a high affinity, exhibiting an inhibition constant (Ki) of approximately 40 nM.[1] This document outlines a robust method to quantify the inhibitory effect of this compound on PTP1B activity within a complex biological sample, such as a cell lysate.

Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B by this compound is expected to enhance and prolong the phosphorylation of these key signaling molecules, leading to downstream activation of pathways like the PI3K/AKT pathway, which promotes glucose uptake and metabolism.[3][4][5][6][7]

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds PTP1B PTP1B IR->PTP1B IRS1_P p-IRS-1 IR->IRS1_P phosphorylates PTP1B->IR dephosphorylates PI3K PI3K IRS1_P->PI3K activates AKT AKT PI3K->AKT activates Glucose_Uptake Glucose Uptake & Metabolic Effects AKT->Glucose_Uptake promotes CPT This compound CPT->PTP1B

Caption: PTP1B signaling pathway and this compound inhibition.

Experimental Protocols

This protocol describes a colorimetric phosphatase assay to measure PTP1B activity in cell lysates using a synthetic phosphopeptide substrate. The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released, which is directly proportional to PTP1B activity.

Materials and Reagents
  • Cell Line: A suitable cell line (e.g., HEK293T, HepG2) with endogenous or overexpressed PTP1B.

  • This compound: Stock solution in DMSO.

  • PTP1B Substrate: pNPP (para-nitrophenyl phosphate) or a specific phosphopeptide substrate (e.g., Biotin-END(pY)INASL).

  • Lysis Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT.

  • Phosphate Detection Reagent: Malachite Green-based reagent.

  • 96-well Microplate: Clear, flat-bottom.

  • Microplate Reader: Capable of measuring absorbance at ~620-650 nm.

Procedure
  • Cell Culture and Lysate Preparation:

    • Culture cells to 80-90% confluency in appropriate media.

    • (Optional) Stimulate cells to induce tyrosine phosphorylation if required for your experimental design.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Lysis Buffer per 10 cm dish.

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

    • Lysates can be used immediately or stored at -80°C.

  • Phosphatase Assay:

    • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.

    • In a 96-well microplate, add the following to each well:

      • X µL of cell lysate (e.g., 10-50 µg of total protein).

      • 10 µL of diluted this compound or vehicle control.

      • Assay Buffer to a final volume of 50 µL.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the PTP1B substrate (e.g., pNPP at a final concentration of 2 mM).

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

    • Stop the reaction by adding 100 µL of the Phosphate Detection Reagent.

    • Incubate at room temperature for 15-20 minutes to allow color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no lysate) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control: % Inhibition = (1 - (Absorbance_Sample / Absorbance_Vehicle)) * 100

    • Plot the % Inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the major steps involved in measuring this compound activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Culture B Cell Lysis A->B C Quantify Protein B->C D Add Lysate, this compound, and Assay Buffer to Plate C->D E Pre-incubate at 37°C D->E F Add Substrate (pNPP) E->F G Incubate at 37°C F->G H Stop with Detection Reagent G->H I Read Absorbance at 620 nm H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow for PTP1B activity assay.

Data Presentation

The following table presents representative data for the inhibition of PTP1B in cell lysates by this compound. The IC50 value is calculated from the dose-response curve.

This compound Conc. (nM)PTP1B Activity (Abs @ 620nm)% Inhibition
0 (Vehicle)0.8520%
10.8312.5%
100.69918.0%
45 0.426 50.0%
1000.23073.0%
5000.09489.0%
10000.06093.0%
IC50 (nM) ~45

Table 1: Dose-dependent inhibition of PTP1B by this compound. Data are hypothetical and for illustrative purposes. The IC50 value is consistent with published affinity constants.[1]

Troubleshooting

  • High Background: Ensure complete removal of phosphate-containing buffers (like PBS) before cell lysis. Include a "no lysate" control to measure substrate auto-hydrolysis.

  • Low Signal: Increase the amount of cell lysate, the substrate concentration, or the incubation time. Ensure the lysate was prepared correctly and has not been subjected to multiple freeze-thaw cycles.

  • Poor IC50 Curve: Check the serial dilutions of the inhibitor. Ensure the inhibitor is fully dissolved in the assay buffer. Expand the concentration range tested.

For research use only. Not for use in diagnostic procedures.

References

Troubleshooting & Optimization

Troubleshooting CPT-157633 Insolubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting insolubility issues encountered with CPT-157633. The following frequently asked questions (FAQs) and troubleshooting advice are designed to address common challenges during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: this compound is soluble in both DMSO and water.[1][2] For a high-concentration stock solution, DMSO is recommended. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]

Q2: I'm observing a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into an aqueous medium is a common issue for compounds dissolved in DMSO.[3] This occurs because the high water content of the aqueous buffer increases the overall solvent polarity, causing the less polar compound to fall out of solution.[3] Here are several steps to troubleshoot this issue:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally not exceeding 0.1%, as higher concentrations can be cytotoxic.[3]

  • Gentle Warming: Gently warming the solution to 37°C can aid in dissolving any precipitate. However, be cautious with prolonged heating, as it may degrade the compound.[3]

  • Sonication: Using a sonicator can help break up precipitate particles and facilitate redissolution.[1][3]

  • pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve solubility, especially for compounds with ionizable groups.[3]

  • Order of Addition: It is critical to add the DMSO stock solution to the aqueous buffer, not the other way around. This should be followed by immediate and vigorous mixing to ensure rapid and uniform dispersion.[3]

Q3: My this compound powder is not dissolving completely, even with sonication. What could be the issue?

A3: If you are still facing solubility issues after following the standard protocol, consider the following:

  • Quality of Solvent: As mentioned, the purity and water content of your DMSO are critical. Use fresh, high-purity, anhydrous DMSO.

  • Compound Stability: While this compound is stable at room temperature for short periods, long-term storage conditions are important. Ensure the compound has been stored correctly at 4°C, sealed, and away from moisture.[1] For stock solutions, storage at -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended.[1]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in different solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO200429.92Ultrasonic treatment is needed. Use of newly opened DMSO is recommended.[1]
Water100214.96Ultrasonic treatment is needed.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (465.20 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.[1]

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1][3]

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of an In Vivo Working Solution

For in vivo experiments, co-solvents are often necessary to maintain solubility in physiological solutions. Here are a few formulations:

Formulation 1: PEG300, Tween-80, and Saline [2]

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL and mix until a clear solution is obtained.

Formulation 2: SBE-β-CD in Saline [2]

  • Prepare a 20% SBE-β-CD solution in saline.

  • Prepare a 1 mL working solution by adding 100 µL of a 50 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix thoroughly.

Formulation 3: Corn Oil [1]

  • To prepare a 1 mL working solution, add 100 µL of a 50 mg/mL this compound DMSO stock solution to 900 µL of corn oil and mix until uniform.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Preparing an Aqueous Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex add_dmso->vortex sonicate_stock 4. Sonicate (if needed) vortex->sonicate_stock store 5. Aliquot and Store at -20°C/-80°C sonicate_stock->store add_stock 2. Add DMSO Stock to Buffer store->add_stock Use Stock prepare_buffer 1. Prepare Aqueous Buffer prepare_buffer->add_stock mix_vigorously 3. Mix Vigorously add_stock->mix_vigorously inspect 4. Inspect for Precipitation mix_vigorously->inspect precipitate Precipitate Observed inspect->precipitate If Precipitation Occurs gentle_warm Gentle Warming (37°C) precipitate->gentle_warm sonicate_working Sonication precipitate->sonicate_working optimize_dmso Optimize [DMSO] precipitate->optimize_dmso

Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.

This compound Mechanism of Action: PTP1B Inhibition

This compound is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][4] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor and Janus kinase 2 (JAK2), PTP1B attenuates these signals.[5][6][7] Inhibition of PTP1B by this compound is expected to enhance insulin and leptin sensitivity.

G cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling cluster_ptp1b PTP1B Regulation insulin Insulin ir Insulin Receptor (IR) insulin->ir p_ir p-IR (Active) ir->p_ir irs IRS Proteins p_ir->irs pi3k PI3K/Akt Pathway irs->pi3k glut4 GLUT4 Translocation pi3k->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake leptin Leptin lepr Leptin Receptor (LepR) leptin->lepr jak2 JAK2 lepr->jak2 p_jak2 p-JAK2 (Active) jak2->p_jak2 stat3 STAT3 p_jak2->stat3 gene_expression Gene Expression stat3->gene_expression appetite ↓ Appetite gene_expression->appetite ptp1b PTP1B ptp1b->p_ir Dephosphorylates ptp1b->p_jak2 Dephosphorylates cpt157633 This compound cpt157633->ptp1b Inhibits

Caption: Simplified signaling pathway showing PTP1B's role and its inhibition by this compound.

References

Technical Support Center: Optimizing CPT-157633 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTP1B inhibitor, CPT-157633. Our aim is to help you optimize its concentration for your cell-based assays and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance the phosphorylation of the insulin receptor and its downstream substrates, leading to increased insulin sensitivity and glucose uptake.[2] This makes it a valuable tool for research in diabetes, obesity, and related metabolic disorders.[3]

Q2: What is a good starting concentration range for this compound in cell-based assays?

A2: While the optimal concentration is cell-line dependent, a general starting point for PTP1B inhibitors in cell-based assays ranges from the low nanomolar (nM) to the low micromolar (µM) range.[4][5] For this compound, which has a reported in vitro Ki of 45 nM, a good starting range for a dose-response experiment would be from 10 nM to 10 µM.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and water.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

Q4: What are the potential off-target effects of this compound?

A4: A primary concern with PTP1B inhibitors is their potential for off-target effects against other protein tyrosine phosphatases, particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[2] While this compound is reported to be selective, it is crucial to consider this possibility in your experimental design.[1] Off-target effects can also manifest as cytotoxicity at higher concentrations.[4]

Troubleshooting Guide

Issue 1: No observable effect of this compound in my cell assay.

  • Question: I've treated my cells with this compound but I'm not seeing the expected biological response. What could be wrong?

  • Answer: There are several potential reasons for a lack of effect:

    • Suboptimal Concentration: The concentration of this compound may be too low. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

    • Low PTP1B Expression: The cell line you are using may not express PTP1B at a high enough level for an inhibitor to produce a measurable effect. Verify PTP1B expression levels in your cells using techniques like Western blotting or qPCR.

    • Compound Inactivity: Ensure your this compound stock solution has been stored correctly and has not degraded. If possible, test its activity in a cell-free enzymatic assay.

    • Cell Permeability: While many PTP1B inhibitors are designed for cell permeability, issues can still arise.[2] Consider extending the incubation time to allow for sufficient cellular uptake.

Issue 2: High levels of cell death or cytotoxicity observed.

  • Question: At the concentrations I'm using, this compound is causing significant cell death. How can I mitigate this?

  • Answer: Cytotoxicity can be a concern, especially at higher concentrations.[4]

    • Lower the Concentration Range: Your dose-response curve should include lower concentrations to identify a non-toxic working range.

    • Reduce Incubation Time: Shorter incubation periods may be sufficient to observe the desired effect without causing excessive cell death.

    • Assess Apoptosis vs. Necrosis: Use assays like Annexin V and Propidium Iodide staining to determine if the cell death is programmed (apoptosis) or due to direct cell damage (necrosis). This can provide insights into the mechanism of toxicity.

    • Control for Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cytotoxicity. Run a vehicle control with the highest concentration of solvent used in your experiment.

Issue 3: Inconsistent or variable results between experiments.

  • Question: My results with this compound are not reproducible. What factors should I check?

  • Answer: Inconsistent results can stem from several experimental variables:

    • Cell Health and Passage Number: Ensure you are using healthy, actively growing cells and that the passage number is consistent between experiments.

    • Seeding Density: The density at which you plate your cells can influence their response to treatment. Optimize and maintain a consistent seeding density.

    • Inhibitor Preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation.

    • Assay Conditions: Maintain consistent incubation times, temperatures, and CO2 levels.

Quantitative Data Summary

The following table summarizes reported IC50 values for various PTP1B inhibitors. This can provide a general reference for the expected potency of compounds in this class.

InhibitorIC50 ValueAssay TypeReference
Sodium Orthovanadate19.3 ± 1.1 µMEnzymatic (full-length PTP1B)[7]
Ursolic Acid3.40 ± 0.34 µg/mlEnzymatic[8]
Onion Peel Water Extract (Yellow)0.30 ± 0.08 µg/mlEnzymatic[8]
NIPER Compounds (various)1.25 µM (inhibition)In vitro[9][10]
Vanadium Complexes167.2 ± 8.0 nM - 185.4 ± 9.8 nMEnzymatic[4]
Natural Product Library Compounds30 - 100 µMEnzymatic[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is a 10-point two-fold serial dilution starting from 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other values.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the IC50 value.

Protocol 2: Assessing Target Engagement - Western Blot for Phosphorylated Insulin Receptor Substrate 1 (IRS-1)

To confirm that this compound is inhibiting PTP1B in your cells, you can measure the phosphorylation status of a known PTP1B substrate, such as IRS-1.

Procedure:

  • Treat cells with a range of this compound concentrations for a shorter duration (e.g., 1-4 hours).

  • Lyse the cells and perform a Western blot analysis.

  • Probe the membrane with antibodies against phosphorylated IRS-1 (p-IRS-1) and total IRS-1.

  • An increase in the p-IRS-1/total IRS-1 ratio with increasing concentrations of this compound would indicate successful target engagement.

Visualizations

PTP1B_Signaling_Pathway PTP1B Signaling Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K_Akt_Pathway PI3K/Akt Pathway IRS->PI3K_Akt_Pathway Activates Glucose_Uptake Glucose Uptake PI3K_Akt_Pathway->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS Dephosphorylates CPT157633 This compound CPT157633->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental_Workflow Experimental Workflow for Concentration Optimization cluster_prep Preparation cluster_assay Dose-Response Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding CPT_Prep 2. Prepare this compound Dilutions Treatment 4. Treat Cells CPT_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition 7. Measure Absorbance Viability_Assay->Data_Acquisition IC50_Calc 8. Calculate IC50 Data_Acquisition->IC50_Calc Troubleshooting_Tree Troubleshooting Decision Tree Start Start Troubleshooting Problem What is the issue? Start->Problem No_Effect No Observable Effect Problem->No_Effect No Effect High_Toxicity High Cytotoxicity Problem->High_Toxicity Toxicity Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Inconsistency Solution_NoEffect1 Perform Dose-Response No_Effect->Solution_NoEffect1 Solution_NoEffect2 Check PTP1B Expression No_Effect->Solution_NoEffect2 Solution_NoEffect3 Verify Compound Activity No_Effect->Solution_NoEffect3 Solution_Toxicity1 Lower Concentration Range High_Toxicity->Solution_Toxicity1 Solution_Toxicity2 Reduce Incubation Time High_Toxicity->Solution_Toxicity2 Solution_Toxicity3 Run Vehicle Control High_Toxicity->Solution_Toxicity3 Solution_Inconsistent1 Standardize Cell Culture Inconsistent_Results->Solution_Inconsistent1 Solution_Inconsistent2 Use Fresh Dilutions Inconsistent_Results->Solution_Inconsistent2 Solution_Inconsistent3 Maintain Consistent Assay Conditions Inconsistent_Results->Solution_Inconsistent3

References

Technical Support Center: CPT-157633 Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the PTP1B inhibitor, CPT-157633, in cellular models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective, reversible, and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for metabolic diseases.[2][3] this compound has been investigated for its potential in treating conditions such as binge drinking-induced glucose intolerance and Rett syndrome.[4]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target (PTP1B). These unintended interactions are a concern because they can lead to:

  • Misinterpretation of experimental results: An observed phenotype might be due to an off-target effect rather than the inhibition of PTP1B.

  • Unexpected cellular phenotypes: Engagement with other cellular proteins can trigger unforeseen biological responses.

  • Cellular toxicity: Inhibition of essential proteins can lead to cell death or other adverse effects.

Given that the active sites of protein tyrosine phosphatases (PTPs) are highly conserved, there is a potential for PTP1B inhibitors to interact with other members of the PTP family.[5][6]

Q3: I'm observing an unexpected phenotype in my cells treated with this compound. How can I determine if it's an off-target effect?

Observing an unexpected phenotype is a common reason to suspect off-target effects. The following troubleshooting workflow can help you investigate this possibility.

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Off-Target Identification cluster_3 Conclusion unexpected_phenotype Unexpected Cellular Phenotype Observed dose_response Perform Dose-Response Experiment unexpected_phenotype->dose_response literature_review Review Literature for Known Off-Targets of PTP1B Inhibitors dose_response->literature_review If phenotype persists at low concentrations structurally_unrelated Use a Structurally Unrelated PTP1B Inhibitor literature_review->structurally_unrelated genetic_validation Perform Genetic Validation (siRNA/CRISPR Knockdown of PTP1B) structurally_unrelated->genetic_validation kinome_profiling Kinome-Wide Selectivity Profiling structurally_unrelated->kinome_profiling If phenotype differs genetic_validation->kinome_profiling If phenotype is not recapitulated on_target Phenotype is Likely On-Target genetic_validation->on_target If phenotype is recapitulated proteome_profiling Proteome-Wide Profiling (e.g., TPP, Chemical Proteomics) kinome_profiling->proteome_profiling target_engagement Cellular Target Engagement Assay (e.g., CETSA) proteome_profiling->target_engagement off_target Phenotype is Likely Off-Target target_engagement->off_target If off-targets are identified and validated

Troubleshooting workflow for investigating unexpected phenotypes.

Troubleshooting Guides

Guide 1: Validating On-Target vs. Off-Target Effects

If you suspect an off-target effect, the first step is to confirm that the observed phenotype is not due to the inhibition of PTP1B.

1.1 Dose-Response Analysis:

  • Rationale: On-target effects should occur at concentrations consistent with the inhibitor's potency for its primary target. Off-target effects often require higher concentrations.

  • Procedure: Treat your cells with a range of this compound concentrations, from well below to well above the reported inhibitory constant (Ki) of approximately 45 nM.[1]

  • Interpretation: If the phenotype is only observed at concentrations significantly higher than the Ki, it is more likely to be an off-target effect.

1.2 Use of a Structurally Unrelated PTP1B Inhibitor:

  • Rationale: If the phenotype is genuinely due to PTP1B inhibition, a different PTP1B inhibitor with a distinct chemical structure should produce a similar effect.

  • Procedure: Treat your cells with another selective PTP1B inhibitor (e.g., Trodusquemine).

  • Interpretation: If the second inhibitor does not produce the same phenotype, the original observation with this compound is more likely due to an off-target effect.

1.3 Genetic Validation:

  • Rationale: Knocking down the primary target using genetic methods should mimic the effect of the inhibitor if the phenotype is on-target.

  • Procedure: Use siRNA or CRISPR/Cas9 to reduce the expression of PTP1B in your cellular model and assess if the same phenotype is observed.

  • Interpretation: If the phenotype is not recapitulated with genetic knockdown, it strongly suggests an off-target mechanism for this compound.

Guide 2: Identifying Potential Off-Targets of this compound

If the initial validation steps suggest an off-target effect, the next stage is to identify the unintended molecular target(s).

2.1 Kinome-Wide Selectivity Profiling:

  • Rationale: Many small molecule inhibitors, particularly those that are ATP-competitive, can have off-target effects on protein kinases. A kinome scan will assess the activity of this compound against a large panel of kinases.

  • Procedure: Submit a sample of this compound to a commercial service that offers kinome-wide profiling. These services typically use radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against hundreds of kinases.[1][4][5]

  • Data Presentation: The results are usually presented as a percentage of inhibition at a fixed concentration or as IC50/Ki values for any kinases that are significantly inhibited.

2.2 Proteome-Wide Off-Target Profiling:

  • Rationale: To cast a wider net beyond kinases, proteome-wide methods can identify interactions with a much broader range of cellular proteins.

  • Key Methodologies:

    • Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These techniques are based on the principle that a protein's thermal stability changes upon ligand binding.[7] Cells are treated with the compound or a vehicle control, heated to various temperatures, and the amount of soluble protein is quantified by mass spectrometry (TPP) or Western blot for a specific candidate (CETSA).[7]

    • Chemical Proteomics: This approach uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[8][9]

Quantitative Data Summary

Table 1: Known Selectivity Profile of this compound against other Protein Tyrosine Phosphatases (PTPs)

Phosphatase% Inhibition by 100 nM this compound
PTP1B~85%
TCPTP~40%
SHP-2<10%
LAR<10%
RPTPα<10%
RPTPμ<10%
PEZ (dual-specificity)<5%
JSP1 (dual-specificity)<5%

Data adapted from Krishnan et al., J. Clin. Invest. (2015). This study highlights that while this compound is selective against several PTPs, it shows moderate activity against the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[2]

Table 2: Comparison of Methodologies for Off-Target Identification

MethodPrincipleThroughputRequired EquipmentKey Advantage
Kinome Profiling In vitro activity assays against a panel of kinases.HighPlate readerComprehensive assessment of kinase off-targets.
Thermal Proteome Profiling (TPP) Ligand-induced thermal stabilization of proteins measured by mass spectrometry.HighMass spectrometerUnbiased, proteome-wide identification in a cellular context without compound modification.
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of a specific protein measured by Western blot.LowWestern blot equipmentValidates target engagement and off-target interactions for specific candidates in cells.
Chemical Proteomics Affinity-based pulldown of protein targets using an immobilized compound.Medium-HighMass spectrometerIdentifies direct binding partners.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

This protocol allows for the validation of this compound engagement with a suspected off-target protein in intact cells.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator)

  • PCR machine or heating block

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody against the suspected off-target protein

Methodology:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as a control.

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the suspected off-target by SDS-PAGE and Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control indicates target engagement.

G cluster_0 Cell Preparation cluster_1 Thermal Challenge & Lysis cluster_2 Analysis cell_treatment Treat cells with This compound or DMSO harvesting Harvest and wash cells cell_treatment->harvesting heating Heat cell aliquots to different temperatures harvesting->heating lysis Lyse cells by freeze-thaw cycles heating->lysis centrifugation Centrifuge to pellet precipitated proteins lysis->centrifugation western_blot Analyze soluble fraction by Western Blot centrifugation->western_blot data_analysis Compare melting curves western_blot->data_analysis

Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways

PTP1B-Mediated Signaling

This compound is designed to inhibit PTP1B, thereby potentiating signaling pathways that are negatively regulated by this phosphatase. A primary example is the insulin signaling pathway.

G cluster_0 Insulin Signaling cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation IRS IRS Proteins pIR->IRS pIRS p-IRS (Active) IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR CPT157633 This compound CPT157633->PTP1B Inhibition

Simplified insulin signaling pathway and the role of PTP1B and this compound.

References

Technical Support Center: CPT-157633 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CPT-157633 in in vitro experiments. The information is designed to help minimize potential cytotoxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and reversible active-site inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can modulate downstream signaling cascades involved in metabolism, cell growth, and differentiation.[2][3] this compound belongs to the chemical class of difluoro-phosphonomethyl phenylalanine derivatives.[4]

Q2: What is the recommended solvent and storage for this compound stock solutions?

A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl sulfoxide (B87167) (DMSO). To maintain the stability of the compound, it is advised to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the potential causes of in vitro toxicity with this compound?

A3: In vitro toxicity of this compound can stem from several factors:

  • On-target effects: Inhibition of PTP1B can affect cell adhesion and survival in certain cell types, potentially leading to reduced cell proliferation and anoikis (a form of programmed cell death).[5]

  • Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended cytotoxicity.

  • Compound precipitation: Poor solubility of the compound in culture media at high concentrations can lead to the formation of precipitates that are toxic to cells.

  • Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.5%.

Q4: How can I determine if the observed cytotoxicity is specific to PTP1B inhibition?

A4: To determine if the cytotoxicity is on-target, you can perform several control experiments:

  • Use a negative control compound: Test a structurally similar but inactive analog of this compound.

  • PTP1B knockdown/knockout cells: Compare the cytotoxic effects of this compound in wild-type cells versus cells where PTP1B has been genetically silenced or knocked out.

  • Rescue experiment: Attempt to rescue the cytotoxic phenotype by overexpressing a resistant form of PTP1B.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Problem Possible Cause Troubleshooting Steps
High cytotoxicity observed at all tested concentrations. 1. Concentration range is too high. 2. Solvent toxicity. 3. Compound instability in media. 4. Cell line is highly sensitive. 1. Perform a broader dose-response experiment , starting from low nanomolar concentrations.2. Ensure the final DMSO concentration is ≤ 0.5% . Run a vehicle-only control.3. Prepare fresh dilutions for each experiment. Assess compound stability in your specific culture medium if possible.4. Consider using a less sensitive cell line or reducing the treatment duration.
Inconsistent results between experiments. 1. Variability in cell health and density. 2. Inconsistent compound preparation. 3. Plate edge effects. 1. Use cells at a consistent passage number and confluency. Ensure even cell seeding.2. Prepare fresh serial dilutions from a validated stock solution for each experiment.3. Avoid using the outer wells of the microplate for experimental data points; fill them with sterile media or PBS to maintain humidity.
Compound precipitation observed in culture wells. 1. Poor solubility at the tested concentration. 2. Interaction with media components. 1. Lower the final concentration of this compound. 2. Visually inspect for precipitation before and after addition to cells. Consider pre-diluting the compound in a small volume of serum-free media before adding to the final culture volume.
No dose-dependent cytotoxicity observed. 1. Concentration range is too low. 2. Assay incubation time is too short. 3. Cell line is resistant to PTP1B inhibition-mediated toxicity. 1. Test a higher range of concentrations. 2. Increase the incubation time (e.g., 48 or 72 hours).3. Confirm PTP1B expression in your cell line. Consider a different cell line known to be sensitive to PTP1B inhibition.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well clear flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with the lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cells.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture and incubating for a specific time.

  • Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.

Visualizations

G cluster_0 Cell Membrane cluster_1 Downstream Signaling CPT157633 This compound PTP1B PTP1B CPT157633->PTP1B Inhibits pY_Protein Phosphorylated Substrate Protein PTP1B->pY_Protein Dephosphorylates Y_Protein Dephosphorylated Substrate Protein CellAdhesion Decreased Cell Adhesion Y_Protein->CellAdhesion CellProliferation Reduced Cell Proliferation Y_Protein->CellProliferation Anoikis Induction of Anoikis CellAdhesion->Anoikis

Caption: Potential signaling pathway of this compound induced cytotoxicity.

G start Start Experiment seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells Treat cells with compound and controls prepare_compound->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT or LDH) incubate->assay measure Measure absorbance/fluorescence assay->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

CPT-157633 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPT-157633.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its mechanism of action? This compound is a difluoro-phosphonomethyl phenylalanine derivative that acts as a selective, reversible, and active site-directed inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways[2][3]. By inhibiting PTP1B, this compound can enhance signaling through these pathways.
What are the common research applications of this compound? This compound is utilized in research to investigate conditions associated with dysregulated PTP1B activity. These include metabolic disorders like type 2 diabetes and obesity, as well as neurological conditions such as Rett syndrome[2][3]. It has been shown to prevent binge drinking-induced glucose intolerance in rats[1].
How should this compound be stored? For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture[1]. Frequent freeze-thaw cycles should be avoided to maintain the integrity of the compound.
What solvents are recommended for preparing this compound stock solutions? This compound can be dissolved in DMSO to prepare a stock solution[1]. For in vivo studies, further dilution in vehicles like corn oil, or a mixture of PEG300, Tween-80, and saline may be necessary[1].

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Diminished or No Effect of this compound in Cell Culture

Possible Cause 1: Compound Degradation

Suggested Solution:

  • Minimize Incubation Time: Whenever possible, design experiments to minimize the time this compound is incubated in cell culture media.

  • Replenish Compound: For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours.

  • Perform a Stability Assay: To determine the stability of this compound in your specific cell culture media, you can perform a simple stability assay.

Experimental Protocol: this compound Stability Assay in Cell Culture Media

  • Preparation: Prepare a working solution of this compound in your cell culture medium at the desired final concentration.

  • Incubation: Incubate the this compound-containing medium at 37°C in a CO2 incubator.

  • Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Storage: Immediately store the collected aliquots at -80°C to halt any further degradation.

  • Analysis: Analyze the concentration of active this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the concentration of this compound against time to determine its degradation rate in your specific experimental conditions.

Possible Cause 2: Incorrect Compound Concentration

Errors in calculating the required concentration or in the dilution process can lead to a final concentration that is too low to elicit a biological response.

Suggested Solution:

  • Verify Calculations: Double-check all calculations for preparing stock and working solutions.

  • Calibrate Pipettes: Ensure that all pipettes used for dilution are properly calibrated.

  • Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup.

Issue 2: Inconsistent Results Between Experiments

Possible Cause 1: Variability in Compound Handling

Inconsistent thawing and handling of the this compound stock solution can lead to variability in its effective concentration.

Suggested Solution:

  • Aliquot Stock Solutions: Upon initial preparation, aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Consistent Thawing: Thaw the stock solution aliquots consistently for each experiment (e.g., at room temperature for a specific duration).

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in Insulin Signaling

The following diagram illustrates the role of this compound in the insulin signaling pathway. This compound inhibits PTP1B, thereby preventing the dephosphorylation of the insulin receptor (IR) and Insulin Receptor Substrate 1 (IRS-1). This enhances the downstream signaling cascade, leading to the translocation of GLUT4 to the cell membrane and increased glucose uptake.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose_int Intracellular Glucose PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates AKT->GLUT4_vesicle Promotes translocation PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates CPT157633 This compound CPT157633->PTP1B Inhibits Glucose_ext Extracellular Glucose Glucose_ext->Glucose_int Uptake

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

General Experimental Workflow for Investigating this compound Effects

This diagram outlines a typical workflow for studying the effects of this compound in a cell-based assay.

G start Start cell_culture Seed cells in appropriate culture plates start->cell_culture prepare_compound Prepare this compound working solution cell_culture->prepare_compound treat_cells Treat cells with this compound (and controls) prepare_compound->treat_cells incubate Incubate for desired time period treat_cells->incubate assay Perform downstream assay (e.g., Western Blot, Glucose Uptake) incubate->assay analyze Analyze and interpret data assay->analyze end End analyze->end

Caption: A typical workflow for this compound cell-based experiments.

References

Improving CPT-157633 cell permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of CPT-157633, a protein tyrosine phosphatase 1B (PTP1B) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a difluoro-phosphonomethyl phenylalanine derivative that acts as a competitive inhibitor of PTP1B.[1][2] PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for conditions like type 2 diabetes and obesity.[3][4][5][6] Key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Formula C12H16BrF2N2O6PS[1]
Molecular Weight 465.20 g/mol [1]
Appearance White to off-white solid[1]
Solubility (in vitro) DMSO: 200 mg/mL (429.92 mM)H₂O: 100 mg/mL (214.96 mM)[1]

Q2: What are the common reasons for observing low cell permeability with a compound like this compound?

A2: Low cell permeability of small molecules is often attributed to several factors. These can include a high molecular weight, a low lipophilicity (LogP), a large polar surface area (PSA), and the presence of charged groups, all of which can impede passive diffusion across the lipid bilayer of the cell membrane.[7][8] Additionally, the compound might be recognized and actively removed from the cell by efflux transporters like P-glycoprotein (P-gp).[8] The phosphonate (B1237965) group in this compound, being charged at physiological pH, is a likely contributor to reduced passive permeability.

Q3: How can I experimentally measure the cell permeability of this compound?

A3: There are several established in vitro assays to quantify cell permeability. The most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion and cell-based assays like the Caco-2 or MDCK permeability assays, which evaluate both passive and active transport mechanisms.[7][8] A direct way to measure intracellular accumulation is through a cellular uptake assay, where cells are incubated with the compound, washed, and then lysed to quantify the intracellular concentration, typically by LC-MS/MS.[8]

Troubleshooting Guide: Improving this compound Permeability

Issue: My in vitro experiments show a weak cellular response to this compound, suggesting poor cell permeability.

This guide provides a systematic approach to diagnose and address potential permeability issues with this compound.

G Troubleshooting Workflow for Low Cell Permeability start Start: Weak cellular response to this compound confirm_perm Step 1: Quantify Permeability Run PAMPA and Caco-2 assays. start->confirm_perm analyze_results Step 2: Analyze Results confirm_perm->analyze_results low_pampa Low PAMPA Result? analyze_results->low_pampa high_efflux High Efflux Ratio in Caco-2? analyze_results->high_efflux low_pampa->high_efflux No passive_issue Conclusion: Poor passive diffusion is the primary issue. low_pampa->passive_issue Yes efflux_issue Conclusion: Compound is a substrate for efflux pumps. high_efflux->efflux_issue Yes end End: Re-evaluate permeability and cellular activity. high_efflux->end No (Permeability is adequate) strategy1 Strategy A: Prodrug Approach Mask phosphonate group with lipophilic, cleavable moieties. passive_issue->strategy1 strategy2 Strategy B: Formulation Use permeation enhancers or nanoparticle delivery systems. passive_issue->strategy2 strategy3 Strategy C: Co-administration Use with known efflux pump inhibitors (e.g., verapamil). efflux_issue->strategy3 strategy1->end strategy2->end strategy3->end

A troubleshooting workflow for addressing low cell permeability.
Step 1: Assess Physicochemical Properties and Potential Liabilities

  • Analysis: The structure of this compound contains a phosphonate group, which is negatively charged at physiological pH. Charged moieties significantly hinder passive diffusion across the nonpolar lipid cell membrane.[7]

  • Action: Predict the compound's LogP and polar surface area (PSA) using computational tools. A low LogP and high PSA would further support the hypothesis of poor passive permeability.

Step 2: Employ Medicinal Chemistry Strategies
  • Prodrug Approach: A common strategy to improve the permeability of compounds with charged groups like phosphates or phosphonates is to mask them with lipophilic moieties that can be cleaved intracellularly by enzymes (e.g., esterases) to release the active compound.[9] This increases lipophilicity and allows the molecule to passively diffuse across the cell membrane.

  • Structural Modification: While more resource-intensive, structure-activity relationship (SAR) studies could explore replacing or modifying the phosphonate group to reduce its polarity while maintaining PTP1B inhibitory activity.[10]

Step 3: Utilize Formulation-Based Approaches
  • Permeation Enhancers: Use of chemical permeation enhancers can transiently disrupt the cell membrane, allowing for increased compound entry. However, this approach can be associated with cytotoxicity and should be carefully optimized.

  • Nanoparticle Encapsulation: Encapsulating this compound into lipid-based nanoparticles or polymeric micelles can facilitate cellular uptake through endocytic pathways, bypassing the need for passive diffusion across the membrane.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay assesses a compound's rate of transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serve as a model for the intestinal epithelium. It can measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine passive permeability and the extent of active efflux.[8]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound stock solution

  • Lucifer yellow (monolayer integrity marker)

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • A-B Permeability: Add the dosing solution containing this compound to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

  • B-A Permeability: Add the dosing solution containing this compound to the basolateral (lower) chamber. Add fresh transport buffer to the apical (upper) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[8]

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

      • An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

G Caco-2 Permeability Assay Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase seed_cells 1. Seed Caco-2 cells on Transwell inserts culture_cells 2. Culture for 21-25 days to form a monolayer seed_cells->culture_cells check_integrity 3. Check monolayer integrity (e.g., TEER measurement) culture_cells->check_integrity wash_cells 4. Wash cells with transport buffer check_integrity->wash_cells add_compound_ab 5a. Add this compound to Apical side (A -> B) wash_cells->add_compound_ab add_compound_ba 5b. Add this compound to Basolateral side (B -> A) wash_cells->add_compound_ba incubate 6. Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate collect_samples 7. Collect samples from donor & receiver chambers incubate->collect_samples analyze_lcms 8. Quantify concentration using LC-MS/MS collect_samples->analyze_lcms calculate_papp 9. Calculate Papp and Efflux Ratio analyze_lcms->calculate_papp

A general workflow for the Caco-2 permeability assay.
Data Interpretation

The results from the Caco-2 assay can be categorized to guide the next steps.

Papp (A-B) (x 10⁻⁶ cm/s)Efflux RatioPermeability ClassificationInterpretation & Recommended Action
< 1< 2LowPoor passive permeability. Focus on prodrug or formulation strategies.
1 - 10< 2ModeratePermeability may be sufficient for some applications.
> 10< 2HighPermeability is not a limiting factor.
Any value> 2Substrate for EffluxCompound is actively pumped out of cells. Consider co-dosing with an efflux inhibitor in vitro or structural modifications to avoid transporter recognition.

References

Technical Support Center: Troubleshooting CPT-157633 in PTP1B Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering inconsistent results with the PTP1B inhibitor CPT-157633. As this compound is a novel compound, this document focuses on general troubleshooting strategies for PTP1B assays and addresses common sources of variability that may arise when characterizing a new small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

Inconsistent IC50 values are a frequent issue when testing new inhibitors. The primary causes can be grouped into several categories:

  • Reagent Variability: Inconsistent enzyme activity, degradation of the substrate or inhibitor, and lot-to-lot variations in reagents can all lead to shifting IC50 values.

  • Assay Conditions: Minor fluctuations in incubation time, temperature, or buffer pH can significantly impact enzyme kinetics and inhibitor potency.

  • Compound Properties: The solubility and stability of this compound in the assay buffer are critical. Precipitation of the compound at higher concentrations is a common reason for inconsistent results.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions or small volume pipetting errors can introduce significant variability.

Q2: I'm observing a high background signal in my PTP1B assay. What should I do?

High background can mask the true signal and reduce the assay window. Consider the following:

  • Substrate Autohydrolysis: The substrate (e.g., pNPP) may be hydrolyzing spontaneously. Prepare the substrate fresh and minimize its exposure to light and high temperatures.

  • Buffer Components: Reducing agents like DTT are essential for PTP1B activity but can sometimes interfere with detection methods. Ensure DTT concentration is optimized.

  • Contamination: Check for phosphatase contamination in your reagents, particularly in the enzyme preparation.

Q3: Why is the activity of my PTP1B enzyme lower than expected?

Low enzyme activity can lead to a poor signal-to-noise ratio.

  • Enzyme Handling and Storage: PTP1B is sensitive to repeated freeze-thaw cycles. Aliquot the enzyme upon receipt and store it at -80°C. Thaw on ice immediately before use.

  • Inactivating Contaminants: Ensure all buffers and water are free of phosphatase inhibitors, such as vanadate, which can be present in trace amounts in some phosphate (B84403) buffer preparations.

  • Assay Buffer Composition: PTP1B activity is pH-dependent, with an optimum typically between pH 6.0 and 7.5. Verify the pH of your final reaction mixture.

Troubleshooting Workflow

If you are experiencing inconsistent results, follow this logical troubleshooting workflow to identify the source of the problem.

G cluster_Start Start cluster_Reagents Step 1: Reagent & Compound Integrity cluster_Assay Step 2: Assay Protocol & Conditions cluster_Data Step 3: Data Analysis cluster_End Resolution start Inconsistent Results with this compound reagent_check Verify Enzyme Activity with Control Inhibitor (e.g., Suramin) start->reagent_check pipetting Confirm Pipetting Accuracy & Calibration start->pipetting If reagents are new compound_sol Check this compound Solubility & Stability in Assay Buffer reagent_check->compound_sol If enzyme is active reagent_prep Prepare All Reagents Fresh compound_sol->reagent_prep reagent_prep->pipetting conditions Standardize Incubation Time & Temperature pipetting->conditions plate_layout Check for Plate Edge Effects conditions->plate_layout controls Analyze Controls (Positive/Negative) plate_layout->controls curve_fit Review Curve Fit & Data Points controls->curve_fit end_node Consistent Results curve_fit->end_node If controls are valid & fit is good

Caption: Troubleshooting workflow for inconsistent PTP1B assay results.

PTP1B Signaling Context

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. It dephosphorylates the activated insulin receptor, thereby attenuating the downstream signaling cascade. Understanding this context is crucial for interpreting the biological effects of an inhibitor like this compound.

G cluster_membrane Plasma Membrane IR Insulin Receptor (IR) pIR p-IR (Active) IR->pIR autophosphorylation Insulin Insulin Insulin->IR binds PTP1B PTP1B PTP1B->pIR dephosphorylates CPT157633 This compound CPT157633->PTP1B inhibits pIR->IR Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIR->Downstream activates Glucose Glucose Uptake Downstream->Glucose

Caption: Simplified PTP1B role in the insulin signaling pathway.

Experimental Protocols

Standard PTP1B Inhibition Assay Protocol

This protocol is a general guideline for a colorimetric PTP1B assay using p-Nitrophenyl Phosphate (pNPP) as a substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. Prepare fresh DTT daily.

    • PTP1B Enzyme: Dilute the PTP1B stock solution to the desired working concentration (e.g., 2X final concentration) in assay buffer. Keep on ice.

    • pNPP Substrate: Prepare a 100 mM stock solution in deionized water. Dilute to the working concentration (e.g., 2X final concentration) in assay buffer just before use.

    • This compound: Prepare a 10 mM stock in 100% DMSO. Perform serial dilutions in DMSO, followed by a final dilution into assay buffer to achieve the desired 2X final concentrations. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of diluted this compound or control (assay buffer with DMSO for negative control, or a known inhibitor for positive control) to appropriate wells.

    • Add 25 µL of diluted PTP1B enzyme solution to all wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Read the absorbance at 405 nm on a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" blank from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the negative control (DMSO only).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

The following table provides typical concentration ranges for a standard PTP1B assay. Optimization within these ranges may be necessary for your specific experimental conditions.

ParameterRecommended RangeKey Consideration
PTP1B Enzyme Conc.5 - 50 ng/wellShould yield a robust signal well above background within the linear range of the reaction.
pNPP Substrate Conc.1 - 10 mMShould be close to the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
DTT Concentration1 - 5 mMEssential for enzyme activity, but higher concentrations can interfere with some detection methods.
Incubation Time15 - 60 minutesShould be within the linear phase of the enzymatic reaction.
Final DMSO Conc.≤ 1%High concentrations of DMSO can inhibit enzyme activity.

Controlling for CPT-157633 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTP1B inhibitor, CPT-157633.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and reversible competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[2][3][4] By inhibiting PTP1B, this compound enhances the phosphorylation of downstream targets, thereby promoting signaling through these pathways. This mechanism of action makes it a valuable tool for studying metabolic diseases and neurological disorders like Rett syndrome.[1][5]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored at -20°C. For short-term storage and in-use solutions, it is advisable to follow the manufacturer's specific recommendations. Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity and activity.

Q3: How should I prepare this compound for in vitro and in vivo experiments?

For in vitro assays, this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration is compatible with the experimental system and does not exceed levels that could affect cell viability or enzyme activity (typically <0.5%). For in vivo studies, the formulation will depend on the route of administration and animal model. It is crucial to ensure the vehicle is non-toxic and does not interfere with the experimental outcomes.

Q4: What are the known off-target effects of this compound?

While this compound is designed to be a selective inhibitor of PTP1B, like most small molecule inhibitors, the potential for off-target effects exists. It is crucial to include appropriate controls in your experiments to account for this.[1] Comparing the effects of this compound with another structurally different PTP1B inhibitor, such as UA0713, can help differentiate between on-target and potential off-target effects. Additionally, performing experiments in PTP1B knockout or knockdown models can help validate that the observed effects are indeed mediated by PTP1B inhibition.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

High variability in experimental outcomes is a common challenge. The following table outlines potential causes and solutions:

Potential Cause Troubleshooting Steps
Inconsistent Compound Handling - Aliquot this compound stock solutions to minimize freeze-thaw cycles. - Ensure complete dissolution of the compound in the solvent before preparing working solutions. - Prepare fresh working dilutions for each experiment.
Assay Condition Fluctuations - Maintain consistent temperature, pH, and incubation times across all experiments. - Use a consistent source and batch of reagents, including enzymes and substrates. - Ensure thorough mixing of all reaction components.
Cell-Based Assay Variability - Use cells at a consistent passage number and confluency. - Regularly test for mycoplasma contamination. - Ensure even cell seeding and distribution in multi-well plates. - Optimize serum starvation times if applicable.
Pipetting Errors - Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed. - Employ reverse pipetting for viscous solutions.
Issue 2: Lower than Expected Potency (High IC50 Value)

If this compound appears less potent than anticipated, consider the following:

Potential Cause Troubleshooting Steps
Degraded Compound - Verify the storage conditions and age of the this compound stock. - Test a fresh, newly prepared stock solution.
Suboptimal Assay Conditions - Ensure the enzyme concentration, substrate concentration, and reaction time are within the linear range of the assay. - The concentration of the substrate relative to its Km can influence the apparent IC50 value.[6] - Verify the pH of the assay buffer is optimal for PTP1B activity.
High Protein Concentration in Assay - In cell-based assays or assays with high protein content, non-specific binding of this compound to other proteins can reduce its effective concentration. Consider optimizing the protein concentration.
Incorrect Data Analysis - Ensure the dose-response curve is properly fitted using a suitable nonlinear regression model.[4][7][8][9] - Include a sufficient number of data points across a wide concentration range to accurately determine the IC50.
Issue 3: Inconsistent Results in Cell-Based Assays

Challenges in cellular assays often stem from the biological complexity.

Potential Cause Troubleshooting Steps
Low Cell Permeability - While this compound is designed for cell permeability, its uptake can vary between cell lines. - Optimize incubation time and compound concentration. - Consider using a positive control with known cell permeability.
Cell Line Specific Effects - The expression level of PTP1B and the activity of compensatory signaling pathways can vary between cell lines, influencing the response to this compound. - Characterize PTP1B expression in your cell model.
Cytotoxicity at High Concentrations - Determine the cytotoxicity of this compound in your cell line using a viability assay (e.g., MTT, CellTiter-Glo). - Ensure that the concentrations used to assess PTP1B inhibition are not causing significant cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a related PTP1B inhibitor.

Table 1: In Vitro Potency of PTP1B Inhibitors

CompoundTargetAssay TypeIC50KiNotes
This compoundPTP1BEnzymaticNot explicitly stated40 nMCompetitive inhibitor.[1]
UA0713PTP1BEnzymaticNot explicitly stated283 nMA derivative of ursolic acid, also a competitive inhibitor.[10]
Ursolic AcidPTP1BEnzymatic3.2 µMNot explicitly statedNatural product inhibitor.

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on purified PTP1B enzyme.

Materials:

  • Recombinant human PTP1B

  • This compound

  • p-Nitrophenyl phosphate (B84403) (pNPP) as substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Enzyme Preparation: Dilute the recombinant PTP1B in the assay buffer to the desired working concentration.

  • Assay Reaction:

    • Add a specific volume of the this compound dilutions or vehicle control to the wells of the 96-well plate.

    • Add the diluted PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPP substrate to each well.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Western Blot Assay for PTP1B Target Engagement

This protocol assesses the effect of this compound on the phosphorylation of a PTP1B substrate, such as the insulin receptor, in a cellular context.

Materials:

  • Cell line of interest (e.g., HepG2, HEK293)

  • This compound

  • Insulin (or other relevant stimulus)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to the desired confluency.

    • Serum-starve the cells for a few hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration.

    • Stimulate the cells with insulin for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize to the total protein or a loading control (e.g., β-actin). Compare the levels of phosphorylation in this compound-treated cells to the vehicle-treated control.

Visualizations

PTP1B_Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (pY) IR->pIR Autophosphorylation PTP1B PTP1B PTP1B->pIR dephosphorylates CPT157633 This compound CPT157633->PTP1B inhibits IRS IRS pIR->IRS phosphorylates pIRS Phosphorylated IRS (pY) IRS->pIRS PI3K PI3K pIRS->PI3K activates AKT AKT PI3K->AKT activates pAKT Phosphorylated AKT (pS/pT) AKT->pAKT Downstream Downstream Effects (e.g., GLUT4 translocation, Glycogen synthesis) pAKT->Downstream TRKB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular BDNF BDNF TRKB TRKB Receptor BDNF->TRKB binds pTRKB Phosphorylated TRKB (pY) TRKB->pTRKB Autophosphorylation PTP1B PTP1B PTP1B->pTRKB dephosphorylates CPT157633 This compound CPT157633->PTP1B inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) pTRKB->Downstream activates Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay A1 Prepare this compound and Controls A2 Incubate with Purified PTP1B A1->A2 A3 Add Substrate (pNPP) A2->A3 A4 Measure Product Formation A3->A4 A5 Calculate IC50 A4->A5 B1 Culture and Treat Cells with this compound B2 Stimulate with Ligand (e.g., Insulin) B1->B2 B3 Lyse Cells and Perform Western Blot B2->B3 B4 Analyze Protein Phosphorylation B3->B4 B5 Assess Downstream Cellular Response B4->B5

References

Technical Support Center: CPT-157633 and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Initial searches for "CPT-157633" have not yielded specific information on a compound with this identifier. The following guide is based on general principles of compound interference in fluorescent assays and provides a framework for troubleshooting. Should "this compound" be an internal or newly identified compound, the experimental steps outlined below will help characterize its potential for fluorescence interference.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescent assays?

Compound interference refers to the phenomenon where a test compound alters the fluorescence signal of an assay in a manner that is not related to its intended biological activity. This can lead to false-positive or false-negative results.

Q2: What are the common mechanisms of compound interference?

The primary mechanisms include:

  • Autofluorescence: The compound itself fluoresces at the excitation and/or emission wavelengths of the assay fluorophore.

  • Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from the fluorophore, reducing the signal.

  • Spectral Overlap: The absorption or emission spectrum of the compound overlaps with that of the assay fluorophore.

  • Light Scattering: The compound precipitates or forms aggregates that scatter light, leading to an increase or decrease in the measured signal.

  • Chemical Reactivity: The compound directly reacts with and modifies the assay components, such as the fluorophore or the enzyme.

Troubleshooting Guide: this compound Interference

This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your fluorescent assays.

Step 1: Characterize the Spectroscopic Properties of this compound

The first step is to determine if this compound has intrinsic optical properties that could interfere with your assay.

Experimental Protocol: Absorbance and Emission Scanning

  • Preparation of this compound Solutions: Prepare a dilution series of this compound in the assay buffer. A typical concentration range would be from the highest concentration used in your assay down to a 1:100 or 1:1000 dilution.

  • Absorbance Scan: Use a spectrophotometer to measure the absorbance of each this compound concentration across a broad wavelength range (e.g., 200-800 nm).

  • Emission Scan: Use a spectrofluorometer to measure the fluorescence emission of each this compound concentration. Excite the compound at the excitation wavelength of your assay's fluorophore and scan the emission across a relevant range. Also, perform a broad excitation scan while monitoring at the emission wavelength of your assay.

Data Presentation: Spectroscopic Properties of this compound

Concentration (µM)Peak Absorbance (nm)Max Absorbance (AU)Peak Emission (nm) at Assay ExcitationMax Emission (RFU)
e.g., 100DataDataDataData
e.g., 50DataDataDataData
e.g., 10DataDataDataData
e.g., 1DataDataDataData
Buffer OnlyDataDataDataData
Step 2: Assess Interference in a Simplified Assay System

Before running your full biological assay, test for interference in a simplified, cell-free system.

Experimental Protocol: Interference Assay

  • Assay Components: In a microplate, combine the assay buffer, the fluorophore (or fluorescent substrate), and the same dilution series of this compound used in Step 1.

  • Incubation: Incubate the plate under the same conditions as your main assay (temperature and time).

  • Fluorescence Reading: Measure the fluorescence at the assay's specific excitation and emission wavelengths.

Data Presentation: this compound Interference with Assay Fluorophore

This compound Conc. (µM)Fluorescence Signal (RFU)% Signal Change vs. Control
e.g., 100DataData
e.g., 50DataData
e.g., 10DataData
e.g., 1DataData
0 (Control)Data0%
Step 3: Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow to follow when troubleshooting potential interference from this compound.

G cluster_0 start Start: Suspected Interference with this compound spec_scan Step 1: Perform Absorbance and Emission Scans of this compound start->spec_scan interference_assay Step 2: Run Simplified Interference Assay start->interference_assay analyze_spec Analyze Spectroscopic Data spec_scan->analyze_spec analyze_interf Analyze Interference Data interference_assay->analyze_interf autofluorescence Is this compound Autofluorescent? analyze_spec->autofluorescence quenching Does this compound Quench the Fluorophore Signal? analyze_interf->quenching autofluorescence->quenching No mitigate_auto Mitigation Strategy: - Use different fluorophore - Subtract background autofluorescence->mitigate_auto Yes mitigate_quench Mitigation Strategy: - Use higher fluorophore conc. - Use time-resolved fluorescence quenching->mitigate_quench Yes no_interference No Significant Interference Detected. Proceed with Main Assay. quenching->no_interference No end End of Troubleshooting mitigate_auto->end mitigate_quench->end no_interference->end

Caption: Troubleshooting workflow for this compound fluorescence interference.

Step 4: Signaling Pathway Considerations

If your assay measures a specific signaling pathway, consider how this compound might interfere with the reporter system itself.

G cluster_pathway Hypothetical Signaling Pathway cluster_interference Potential this compound Interference Points Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Reporter_Gene Reporter Gene (e.g., GFP, Luciferase) Transcription_Factor->Reporter_Gene Fluorescent_Signal Fluorescent Signal Reporter_Gene->Fluorescent_Signal CPT_157633 This compound CPT_157633->Reporter_Gene Directly affects reporter expression/stability CPT_157633->Fluorescent_Signal Directly affects fluorescence output

Caption: Potential interference points of this compound in a reporter assay.

By following this structured troubleshooting guide, researchers can effectively identify, characterize, and mitigate potential fluorescent assay interference from novel or uncharacterized compounds like this compound, ensuring the generation of reliable and accurate experimental data.

Technical Support Center: CPT-157633 Specificity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of the PTP1B inhibitor, CPT-157633, in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is specificity validation important?

A1: this compound is a potent, reversible, and active-site-directed inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. Validating the specificity of this compound in a new cell line is crucial to ensure that the observed cellular effects are due to the inhibition of PTP1B and not off-target interactions with other proteins, which could lead to misinterpretation of results and potential side effects.

Q2: What are the initial steps to assess the effect of this compound in my cell line?

A2: The first step is to determine the optimal concentration of this compound for your specific cell line. This is typically done by performing a dose-response experiment and measuring the phosphorylation status of a known PTP1B substrate, such as the insulin receptor (IR) or IRS-1. An effective concentration should increase the phosphorylation of these substrates without causing significant cytotoxicity.

Q3: How can I confirm that this compound is engaging its target, PTP1B, within the cells?

A3: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to demonstrate direct binding of this compound to PTP1B in a cellular context.[1] Immunoprecipitation of PTP1B followed by western blotting for downstream signaling molecules can also provide evidence of target engagement.

Q4: What are potential off-target effects of this compound and how can I test for them?

A4: While this compound is highly selective for PTP1B, it shows moderate activity against the structurally similar T-cell protein tyrosine phosphatase (TCPTP). To test for off-target effects, you can perform a phosphatase activity assay using a panel of related phosphatases. Additionally, using a structurally unrelated PTP1B inhibitor or genetic approaches like siRNA or CRISPR to knockdown PTP1B can help confirm that the observed phenotype is on-target.

Q5: My negative control (vehicle-only) is showing an effect on substrate phosphorylation. What could be the cause?

A5: An effect in the vehicle control (e.g., DMSO) can indicate a few issues. The final concentration of the solvent might be too high, causing cellular stress. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure all experimental conditions, including untreated controls, contain the same final concentration of the vehicle. If the issue persists, consider using an alternative solvent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values between experiments 1. Cell passage number and confluency variations. 2. Inconsistent inhibitor concentration. 3. Reagent variability.1. Use cells within a consistent passage range and seed at the same density for all experiments. 2. Prepare fresh dilutions of this compound from a validated stock for each experiment. 3. Ensure all buffers and reagents are freshly prepared and from the same lot, if possible.
High background in Western Blot 1. Insufficient blocking. 2. Primary antibody concentration too high. 3. Insufficient washing.1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and duration of washes with TBST.
No change in phosphorylation of PTP1B substrate 1. This compound concentration is too low. 2. PTP1B is not expressed or is inactive in the cell line. 3. The antibody for the phosphorylated substrate is not working.1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Confirm PTP1B expression by Western Blot. 3. Validate the phospho-antibody using a positive control (e.g., cells treated with a known activator of the pathway).
This compound appears to be cytotoxic at effective concentrations 1. Off-target effects. 2. The cell line is highly sensitive to PTP1B inhibition.1. Test for off-target effects using a phosphatase panel and a structurally unrelated PTP1B inhibitor. 2. Reduce the treatment duration or use a lower, non-toxic concentration and look for more subtle downstream effects.

This compound Selectivity Data

The following table summarizes the selectivity of this compound against a panel of protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases. The data is derived from in vitro phosphatase assays.

Phosphatase Relative Inhibition by 100 nM this compound
PTP1B High
TCPTP Moderate
SHP1 Low
SHP2 Low
LAR Low
PTPα Low
HePTP Low
VHR (dual-specificity) Low
Cdc25a (dual-specificity) Low

This table is a qualitative representation based on published data where 100 nM this compound was shown to be markedly less effective against the listed phosphatases compared to PTP1B.[1]

Key Experimental Protocols

Western Blot for Phosphorylated Substrates

This protocol is for assessing the phosphorylation status of PTP1B substrates, such as the Insulin Receptor (IR) at Tyr1150/1151.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-IR, anti-total-IR, anti-PTP1B)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.

  • Stimulate the insulin signaling pathway with insulin for a short period (e.g., 10 minutes) before harvesting.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein to the total protein.

In Vitro Phosphatase Activity Assay

This assay measures the ability of this compound to inhibit the activity of purified PTP1B and other phosphatases.

Materials:

  • Purified recombinant phosphatases (PTP1B, TCPTP, SHP2, etc.)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • This compound

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add the diluted this compound or vehicle to the wells.

  • Add the purified phosphatase to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Read the absorbance at 405 nm.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement by observing the thermal stabilization of PTP1B upon this compound binding.[1]

Materials:

  • Intact cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blot reagents

Procedure:

  • Treat cells with this compound or vehicle.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble PTP1B in each sample by Western Blot.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane Insulin Receptor Insulin Receptor p-Insulin Receptor p-Insulin Receptor Insulin Receptor->p-Insulin Receptor Autophosphorylation Insulin Insulin Insulin->Insulin Receptor Binds CPT157633 CPT157633 PTP1B PTP1B CPT157633->PTP1B Inhibits PTP1B->p-Insulin Receptor Dephosphorylates IRS1 IRS1 p-Insulin Receptor->IRS1 Phosphorylates p-IRS1 p-IRS1 IRS1->p-IRS1 PI3K/Akt Pathway PI3K/Akt Pathway p-IRS1->PI3K/Akt Pathway Activates GLUT4 Translocation GLUT4 Translocation PI3K/Akt Pathway->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Caption: PTP1B's role in the insulin signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_validation Specificity Validation New Cell Line New Cell Line Dose-Response (this compound) Dose-Response (this compound) New Cell Line->Dose-Response (this compound) Western Blot (p-IR) Western Blot (p-IR) Dose-Response (this compound)->Western Blot (p-IR) Determine IC50 On-Target Effect Confirmed On-Target Effect Confirmed Western Blot (p-IR)->On-Target Effect Confirmed Phosphorylation Increased CETSA CETSA On-Target Effect Confirmed->CETSA Confirm Target Engagement Phosphatase Panel Phosphatase Panel On-Target Effect Confirmed->Phosphatase Panel Assess Off-Target Effects Final Validation Final Validation CETSA->Final Validation Phosphatase Panel->Final Validation

Caption: Workflow for validating this compound specificity.

Troubleshooting_Logic Start No change in substrate phosphorylation? CheckPTP1B Is PTP1B expressed? Start->CheckPTP1B Yes CheckConcentration Increase this compound concentration? CheckPTP1B->CheckConcentration Yes Failure Further Investigation Needed CheckPTP1B->Failure No CheckAntibody Is phospho-antibody working? CheckConcentration->CheckAntibody No Effect Success Problem Solved CheckConcentration->Success Effect Observed CheckAntibody->Success Yes CheckAntibody->Failure No

Caption: Troubleshooting logic for experimental issues.

References

CPT-157633 stability issues during long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and answers to frequently asked questions regarding the stability of CPT-157633 during long-term experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, thereby downregulating a critical signaling pathway involved in cell proliferation and survival. Its primary application is in oncology research.

Q2: What are the primary stability concerns for this compound?

A2: The two main stability concerns for this compound in experimental settings are its susceptibility to hydrolysis in aqueous solutions and oxidation, which can be accelerated by certain components in cell culture media and exposure to light and air.

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term stability, this compound should be stored as a lyophilized powder in a cool, dry, and dark place.[1] Stock solutions, typically prepared in DMSO, should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[2][3]

Q4: How should I prepare this compound for in vitro experiments?

A4: Before opening the vial, centrifuge it to ensure all powder is at the bottom.[2] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For cell-based assays, dilute the stock solution into your cell culture medium immediately before use to achieve the final desired concentration. Minimize the time the compound spends in aqueous media before being added to the cells.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments with this compound.

Question/Issue Possible Cause(s) Suggested Solution(s)
Why is the observed potency of this compound decreasing over the course of my multi-day experiment? 1. Hydrolytic Degradation: this compound can undergo hydrolysis in the aqueous environment of cell culture media, especially at 37°C.[4] 2. Oxidative Degradation: Components in the media or exposure to light/air can cause oxidation.[5] 3. Cellular Metabolism: The compound may be metabolized by the cells over time.1. Replenish the Medium: For experiments lasting longer than 24-48 hours, perform partial or full media changes containing freshly diluted this compound. 2. Assess Stability: Perform a stability check of this compound in your specific cell culture medium at 37°C over the time course of your experiment (see Protocol 1). 3. Use Serum-Free Media (if possible): Some serum components can affect compound stability; test stability with and without serum.[4]
I see a reduced effect of this compound at time points beyond 72 hours. Is this expected? Compound Depletion/Degradation: Over extended periods, the effective concentration of the compound is likely to decrease significantly due to degradation and potential cellular uptake.Re-evaluate Dosing Strategy: Consider a re-dosing schedule every 48-72 hours to maintain a therapeutically relevant concentration. Confirm the stability profile in your specific media to inform the optimal re-dosing interval.
My HPLC/LC-MS analysis shows a decreasing peak for this compound and the appearance of new peaks over time. What does this mean? Chemical Degradation: The appearance of new peaks strongly suggests that this compound is degrading into other products.[6] These degradants are unlikely to have the same biological activity.1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks and hypothesize their structure (e.g., hydrolyzed or oxidized forms).[6] 2. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products, confirming their presence in your experimental samples.
There is high variability in my results between experimental replicates. 1. Inconsistent Compound Handling: Differences in the timing of compound dilution or addition to cells. 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or may precipitate when diluted in aqueous media.[4] 3. Non-specific Binding: The compound may be adsorbing to plasticware (e.g., plates, tips).[4][7]1. Standardize Workflow: Ensure precise and consistent timing for all experimental steps. 2. Confirm Solubilization: Vortex the stock solution thoroughly. When diluting into media, add the stock dropwise while vortexing the media to prevent precipitation. 3. Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips.[4] Include a "no-cell" control to measure compound loss due to binding alone.[8]

Hypothetical Stability Data

The following table summarizes the hypothetical stability of this compound (10 µM) in different cell culture media at 37°C in the presence of 5% CO₂. The percentage of the parent compound remaining was determined by HPLC-MS analysis.

Time (Hours) DMEM + 10% FBS (%) RPMI-1640 + 10% FBS (%) DMEM (Serum-Free) (%) PBS (pH 7.4) (%)
0 100 ± 0.5100 ± 0.6100 ± 0.4100 ± 0.3
6 95.2 ± 1.194.8 ± 0.991.5 ± 1.596.1 ± 0.8
12 89.1 ± 1.488.5 ± 1.682.3 ± 2.192.5 ± 1.1
24 76.4 ± 2.275.9 ± 2.565.1 ± 2.885.3 ± 1.9
48 58.3 ± 3.157.6 ± 3.441.7 ± 3.572.8 ± 2.4
72 40.1 ± 3.939.5 ± 4.125.4 ± 4.061.2 ± 3.0
Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Stability Analysis of this compound in Cell Culture Media

This protocol describes how to determine the stability of this compound in a specific cell culture medium using HPLC-MS.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the desired cell culture medium (e.g., DMEM + 10% FBS).

    • Create a working solution by diluting the this compound stock into the medium to a final concentration of 10 µM. Prepare enough for all time points.

  • Experimental Procedure:

    • Aliquot 1 mL of the 10 µM working solution into triplicate wells of a 24-well plate. This is your "no-cell" control.

    • Immediately take a 100 µL sample from three wells for the T=0 time point. Store at -80°C after processing.

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

    • Collect 100 µL samples from subsequent triplicate wells at desired time points (e.g., 6, 12, 24, 48, 72 hours).

  • Sample Processing:

    • To each 100 µL sample, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS Analysis:

    • Use a validated stability-indicating LC-MS/MS method to quantify the remaining this compound.[7][9]

    • Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage remaining.

Protocol 2: Forced Degradation Study

This study intentionally degrades the compound to identify potential degradation products.

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.[6]

    • Base Hydrolysis: Mix the solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.[6][9]

    • Oxidative Degradation: Mix the solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing at least 1.2 million lux hours.[10]

  • Analysis:

    • Before analysis, neutralize the acid and base samples.

    • Analyze all stressed samples alongside an unstressed control sample using an HPLC-MS method with a photodiode array (PDA) detector.[10][11]

    • This analysis will help identify and characterize the peaks corresponding to degradation products.

Visualizations

G cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation CPT This compound CPT->MEK Inhibition

Caption: this compound inhibits the MAPK/ERK signaling pathway.

G Start Reduced Compound Activity or Unexpected Results CheckStorage Verify Storage Conditions (-80°C Stock, protected from light) Start->CheckStorage CheckHandling Review Compound Handling (Fresh dilutions, avoid repeated freeze-thaw) CheckStorage->CheckHandling  Correct BadStorage Issue: Improper Storage CheckStorage->BadStorage Incorrect RunStability Run Stability Assay in Media (Protocol 1) CheckHandling->RunStability Correct BadHandling Issue: Improper Handling CheckHandling->BadHandling Incorrect AnalyzeData Is Compound >80% Intact at Experimental Endpoint? RunStability->AnalyzeData ConsiderBinding Assess Non-Specific Binding (No-cell control, low-bind plates) AnalyzeData->ConsiderBinding Yes Replenish Solution: Replenish Media with Fresh Compound Periodically AnalyzeData->Replenish No Optimize Solution: Optimize Formulation or Experimental Design ConsiderBinding->Optimize G Parent This compound (Active Compound) Parent->p1 Parent->p2 Hydrolysis Hydrolyzed Product (Inactive) Oxidation Oxidized Product (Inactive) p1->Hydrolysis H₂O, 37°C (Aqueous Media) p2->Oxidation O₂, Light, Media Components

References

Addressing poor bioavailability of CPT-157633 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to address the poor in vivo bioavailability of the investigational compound CPT-157633.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a novel, potent, and selective small molecule inhibitor of Tyrosine Kinase X (TKX). In preclinical in vitro models, it has demonstrated significant anti-proliferative effects in cancer cell lines overexpressing TKX. Its mechanism involves blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.

Q2: What are the known causes of this compound's poor bioavailability?

A2: The low oral bioavailability of this compound is multifactorial. The primary contributing factors identified are:

  • Low Aqueous Solubility: The compound is highly lipophilic (LogP > 5) and exhibits very poor solubility in aqueous media, limiting its dissolution in the gastrointestinal (GI) tract.

  • High First-Pass Metabolism: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.

  • P-glycoprotein (P-gp) Efflux: The compound is a substrate for the P-gp efflux transporter in the intestinal wall, which actively pumps it out of enterocytes back into the GI lumen, further reducing net absorption.

Q3: What are the principal strategies to improve the in vivo performance of this compound?

A3: A multi-pronged approach is recommended, focusing on overcoming the key limitations. Strategies include:

  • Formulation Enhancement: Utilizing advanced formulation techniques such as amorphous solid dispersions (ASDs), lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or nanosuspensions to improve dissolution.

  • Co-administration with Inhibitors: Using a CYP3A4 inhibitor (e.g., Ritonavir) or a P-gp inhibitor (e.g., Verapamil or Elacridar) in preclinical studies to quantify the impact of metabolism and efflux.

  • Prodrug Development: Designing a more soluble or metabolically stable prodrug of this compound that converts to the active parent compound in vivo.

Troubleshooting Guide & Experimental Protocols

Issue 1: Poor in vivo efficacy despite high in vitro potency.

Q: My in vivo studies using this compound show minimal efficacy, which contradicts my promising in vitro data. What is the first step in troubleshooting this?

A: The first and most critical step is to determine if the compound is achieving sufficient plasma concentration (in vivo exposure) to be effective. A pilot pharmacokinetic (PK) study is essential. The workflow below outlines the logical process for diagnosing the issue.

G cluster_0 Initial Observation cluster_1 Investigation Workflow start Poor In Vivo Efficacy Despite In Vitro Potency pk_study Conduct Pilot PK Study (e.g., in mice) start->pk_study analyze_pk Analyze Plasma Samples (LC-MS/MS) pk_study->analyze_pk compare_pk Compare Exposure (AUC) to In Vitro IC50 analyze_pk->compare_pk decision Is Plasma Cmax > 10x IC50? compare_pk->decision efficacy_ok Exposure is Sufficient. Investigate Target Engagement or In Vivo Model Issues. decision->efficacy_ok  Yes bioavailability_issue Exposure is Insufficient. Root Cause: Poor Bioavailability. decision->bioavailability_issue No   investigate_cause Proceed to Investigate: 1. Solubility 2. Permeability/Efflux 3. Metabolism bioavailability_issue->investigate_cause G cluster_0 Formulation Strategies for Poorly Soluble Drugs drug This compound (Crystalline, Poorly Soluble) asd Amorphous Solid Dispersion (ASD) drug->asd sedds Lipid Formulation (SEDDS) drug->sedds nano Nanosuspension drug->nano gut GI Lumen asd->gut Dissolves to create supersaturated solution sedds->gut Forms fine oil-in-water emulsion, drug in oil nano->gut Increases surface area for rapid dissolution membrane Intestinal Membrane gut->membrane Passive Diffusion (Concentration Gradient) blood Bloodstream membrane->blood Absorption G cluster_0 Caco-2 Bidirectional Permeability Assay caco2_layer Caco-2 Monolayer Apical (A) Side (GI Lumen) Basolateral (B) Side (Blood) pgp P-gp drug_A This compound drug_A->caco2_layer:apical A -> B Transport (Absorption) drug_B This compound drug_B->caco2_layer:basolateral B -> A Transport (Efflux) pgp->caco2_layer:apical Efflux

CPT-157633 unexpected phenotypic effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel kinase inhibitor, CPT-157633. This resource is designed for researchers, scientists, and drug development professionals to address unexpected phenotypic effects observed during experimentation. This compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a key signaling node in oncogenic pathways. However, recent studies have revealed off-target activities that can lead to unexpected cellular responses. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges.

Troubleshooting Guide: Unexpected Phenotypic Effects

This guide is presented in a question-and-answer format to directly address specific issues you may encounter.

Question 1: We are observing paradoxical cell proliferation at low concentrations of this compound, despite its intended anti-proliferative effect at higher concentrations. What could be the cause?

Answer: This paradoxical effect is likely due to the off-target inhibition of a negative feedback regulator in a parallel signaling pathway. At low concentrations, this compound may preferentially inhibit a secondary target, such as a phosphatase, leading to the activation of a pro-proliferative pathway.

Troubleshooting Steps:

  • Validate with a Structurally Unrelated Inhibitor: To confirm if the observed phenotype is an on-target effect of TKX inhibition, use a different, structurally unrelated inhibitor of TKX. If the paradoxical proliferation persists, it is more likely an on-target effect.[1]

  • Dose-Response Analysis: Perform a detailed dose-response analysis across a wide range of this compound concentrations to pinpoint the exact concentration at which the effect switches from pro-proliferative to anti-proliferative.

  • Kinase Profiling: To identify potential off-targets, consider a comprehensive kinase profiling screen to assess the activity of this compound against a broad panel of kinases.[1][2]

  • Pathway Analysis: Use techniques like Western blotting to probe the activation state of key proteins in known pro-proliferative pathways (e.g., MAPK/ERK, PI3K/Akt) at the paradoxical concentrations.[3][4][5]

Question 2: Our experiments show significant cytotoxicity in non-cancerous cell lines at concentrations that are effective against cancer cells. How can we mitigate this?

Answer: The observed cytotoxicity in non-cancerous cells suggests that this compound may have off-target effects on kinases essential for normal cell survival.[1]

Troubleshooting Steps:

  • Determine the Therapeutic Window: Carefully titrate the concentration of this compound to find the lowest effective dose that inhibits the primary target in cancer cells without causing excessive toxicity in non-cancerous cells.[1]

  • Combination Therapy: Explore the possibility of using this compound at a lower, non-toxic concentration in combination with another therapeutic agent that targets a different pathway. This may enhance the anti-cancer effect while minimizing off-target toxicity.

  • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically knock down TKX in your cancer cell line.[1] If the resulting phenotype matches that of this compound treatment, it supports an on-target mechanism. If not, it points towards off-target effects causing the cytotoxicity.

Question 3: We have observed unexpected changes in cell morphology and adhesion after treatment with this compound. What is the likely mechanism?

Answer: Changes in cell morphology and adhesion are often linked to the modulation of kinases involved in cytoskeletal dynamics and cell-matrix interactions. This compound may be affecting off-target kinases such as Focal Adhesion Kinase (FAK) or Src family kinases.

Troubleshooting Steps:

  • Immunofluorescence Staining: Visualize the cytoskeleton (e.g., F-actin) and focal adhesions (e.g., vinculin, paxillin) using immunofluorescence microscopy to characterize the morphological changes.

  • Adhesion Assays: Perform cell adhesion assays on different extracellular matrix components (e.g., fibronectin, collagen) to quantify the changes in cell adhesion.

  • Western Blot Analysis: Examine the phosphorylation status of FAK and Src, as well as their downstream effectors, to determine if these pathways are being aberrantly activated or inhibited.

Frequently Asked Questions (FAQs)

  • What is the known selectivity profile of this compound? this compound is a highly potent inhibitor of TKX (IC50 = 5 nM). However, kinome-wide screening has revealed off-target activity against several other kinases, including members of the Src family and some serine/threonine kinases, at concentrations above 100 nM.

  • Can the off-target effects of this compound be beneficial? In some contexts, the off-target effects of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[1] For instance, the inhibition of multiple oncogenic pathways could lead to a more robust anti-cancer response.[1]

  • How can we distinguish between direct off-target effects and indirect pathway cross-talk? This can be challenging. One approach is to use a combination of a specific TKX inhibitor (with a different chemical structure) and genetic knockdown of TKX.[6] If the unexpected phenotype is only observed with this compound and not with the other inhibitor or with TKX knockdown, it is likely a direct off-target effect. If the phenotype is observed with all three, it may be due to pathway cross-talk.[1][6]

Quantitative Data Summary

Table 1: Dose-Response of this compound on Cell Viability

Cell LineThis compound Concentration% Viability (Mean ± SD)
Cancer Cell Line A0 nM (Vehicle)100 ± 4.2
10 nM115 ± 5.1
100 nM80 ± 3.7
1 µM45 ± 2.9
Non-cancerous Cell Line B0 nM (Vehicle)100 ± 3.8
10 nM98 ± 4.5
100 nM95 ± 3.2
1 µM60 ± 5.6

Table 2: Off-Target Kinase Profiling of this compound (at 1 µM)

Kinase% Inhibition (Mean ± SD)
TKX98 ± 1.5
Src75 ± 6.8
FAK68 ± 7.2
MAPK115 ± 3.1
PI3Kα12 ± 2.5

Key Experimental Protocols

Cell Viability Assay (MTT Assay)[7][8][9][10][11]
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Pathway Analysis[3][4][5][12][13]
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against your proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_intended Intended Signaling Pathway cluster_inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TKX TKX Receptor->TKX DownstreamEffectors Downstream Effectors TKX->DownstreamEffectors Proliferation Cell Proliferation DownstreamEffectors->Proliferation CPT157633 This compound inhibition inhibition CPT157633->inhibition inhibition->TKX

Caption: Intended mechanism of action of this compound.

G cluster_off_target Hypothetical Off-Target Pathway cluster_inhibition NegativeRegulator Negative Regulator (e.g., Phosphatase) ProProliferativeKinase Pro-Proliferative Kinase NegativeRegulator->ProProliferativeKinase ParadoxicalProliferation Paradoxical Proliferation ProProliferativeKinase->ParadoxicalProliferation CPT157633 This compound (Low Concentration) inhibition inhibition CPT157633->inhibition inhibition->NegativeRegulator

Caption: Off-target effect leading to paradoxical proliferation.

G ObserveEffect Observe Unexpected Phenotypic Effect DoseResponse Perform Detailed Dose-Response Analysis ObserveEffect->DoseResponse ValidateTarget Validate with Structurally Unrelated Inhibitor or siRNA DoseResponse->ValidateTarget KinaseProfile Conduct Kinome-wide Selectivity Profiling ValidateTarget->KinaseProfile PathwayAnalysis Analyze Relevant Signaling Pathways (Western Blot) KinaseProfile->PathwayAnalysis Hypothesis Formulate Hypothesis (On-target vs. Off-target) PathwayAnalysis->Hypothesis Report Report Findings Hypothesis->Report

Caption: Experimental workflow for troubleshooting unexpected effects.

References

Technical Support Center: Assessing CPT-157633 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the cytotoxicity of CPT-157633, a selective and reversible inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assessing its cytotoxicity important?

A1: this compound is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a significant role in regulating insulin (B600854) and leptin signaling pathways.[1] Assessing the cytotoxicity of this compound is a critical step in preclinical development to distinguish between its on-target therapeutic effects and any off-target toxicity that could harm healthy cells. This ensures that the observed cellular effects are due to the specific inhibition of PTP1B and not a result of general cellular damage.

Q2: What are the recommended assays to assess the cytotoxicity of this compound?

A2: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile. The primary recommended assays are:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

  • LDH Assay: To measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells using flow cytometry.

Q3: Which cell lines are suitable for testing the cytotoxicity of this compound?

A3: The choice of cell line should be guided by the research context. Since PTP1B is widely expressed, a variety of cell lines can be used.[2][3] However, it is recommended to use cell lines relevant to the therapeutic target of PTP1B inhibitors, such as:

  • HepG2 (Human Liver Cancer Cell Line): Relevant for studying metabolic effects.[4]

  • 3T3-L1 (Mouse Preadipocyte Cell Line): A common model for studying adipogenesis and insulin sensitivity.

  • U87MG, KM12SM, A2780 (Glioblastoma, Colon Carcinoma, Ovarian Carcinoma Cell Lines): Relevant for cancer research applications of PTP1B inhibitors.[5]

  • A non-cancerous cell line, such as primary hepatocytes or a normal fibroblast line, should be included as a control to assess general cytotoxicity.

Q4: How should I prepare this compound for in vitro cytotoxicity assays?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is crucial to determine the maximum tolerable concentration of the solvent for your chosen cell line, as high concentrations of DMSO can be cytotoxic. A vehicle control (medium containing the same concentration of DMSO used for the highest this compound concentration) must be included in all experiments.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cell line(s)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released into the cell culture medium from cells with damaged plasma membranes.

Materials:

  • This compound

  • Selected cell line(s)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubate the plate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Materials:

  • This compound

  • Selected cell line(s)

  • 6-well plates or culture flasks

  • Annexin V-FITC/PI staining kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Troubleshooting Guides

MTT Assay Troubleshooting
Issue Possible Cause Solution
High background absorbance Contamination of media or reagents. Phenol (B47542) red or serum in the media can interfere.Use fresh, sterile reagents. Use phenol red-free and/or serum-free media during the MTT incubation step.
Inconsistent results between replicates Uneven cell seeding. Incomplete dissolution of formazan crystals.Ensure a homogenous cell suspension before seeding. Increase incubation time with the solubilization solution and mix thoroughly.
Increased absorbance with higher compound concentration The compound may be directly reducing MTT or increasing cellular metabolic activity at certain concentrations.[6]Perform a cell-free control to check for direct MTT reduction by this compound. Corroborate results with a different cytotoxicity assay (e.g., LDH).
Low absorbance readings Insufficient number of viable cells. Incorrect wavelength used for measurement.Optimize cell seeding density. Ensure the microplate reader is set to the correct wavelength (570 nm for measurement, optional 630 nm for reference).
LDH Assay Troubleshooting
Issue Possible Cause Solution
High background LDH release in control cells Poor cell health or harsh handling during seeding.Use healthy, log-phase cells and handle them gently.
Low signal in positive control (maximum LDH release) Incomplete cell lysis.Ensure the lysis buffer is added correctly and incubated for the recommended time.
Compound interference This compound may inhibit or activate LDH activity.Test this compound in a cell-free system with a known amount of LDH to check for interference.
High variability Presence of air bubbles in the wells.Carefully remove any bubbles before reading the plate.
Annexin V/PI Assay Troubleshooting
Issue Possible Cause Solution
High percentage of Annexin V positive cells in the negative control Cells were harvested too harshly, causing membrane damage. Spontaneous apoptosis due to poor cell culture conditions.Use a gentle cell detachment method (e.g., enzyme-free dissociation buffer for adherent cells). Ensure cells are healthy and not overgrown.[7]
High percentage of PI positive cells in all samples Cells were not processed quickly enough after harvesting. Excessive vortexing or centrifugation speed.Keep cells on ice and analyze as soon as possible after staining. Handle cells gently throughout the procedure.[8]
Weak or no Annexin V staining in the positive control Apoptosis was not successfully induced. Insufficient calcium in the binding buffer.Use a reliable positive control for apoptosis induction (e.g., staurosporine). Ensure the binding buffer contains the correct concentration of CaCl2.
Fluorescence compensation issues Incorrect setup of single-color controls.Prepare single-stained controls (Annexin V only and PI only) to set up proper compensation on the flow cytometer.[9]

Quantitative Data Presentation

The following tables are templates for summarizing your experimental data.

Table 1: MTT Assay - Cell Viability

This compound Conc. (µM)Absorbance (570 nm) Mean ± SD% Viability
0 (Vehicle Control)100
0.1
1
10
50
100
Positive Control

Table 2: LDH Assay - Cytotoxicity

This compound Conc. (µM)Absorbance (490 nm) Mean ± SD% Cytotoxicity
0 (Spontaneous Release)0
0.1
1
10
50
100
Maximum Release100

Table 3: Annexin V/PI Assay - Apoptosis and Necrosis

This compound Conc. (µM)% Viable (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic (Annexin V+ / PI+)% Necrotic (Annexin V- / PI+)
0 (Vehicle Control)
10
50
100

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell lines) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding compound_prep This compound Preparation (Stock solution in DMSO) treatment Compound Treatment (Serial dilutions of this compound) compound_prep->treatment seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Assay (Apoptosis/Necrosis) treatment->annexin data_analysis Data Analysis (Calculate % Viability, % Cytotoxicity, etc.) mtt->data_analysis ldh->data_analysis annexin->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General workflow for assessing the cytotoxicity of this compound.

PTP1B Signaling Pathways

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1 IR->IRS phosphorylates PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 PTP1B_I PTP1B PTP1B_I->IR dephosphorylates PTP1B_I->IRS dephosphorylates CPT_I This compound CPT_I->PTP1B_I inhibits Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Exp Gene Expression (e.g., POMC) STAT3->Gene_Exp PTP1B_L PTP1B PTP1B_L->JAK2 dephosphorylates CPT_L This compound CPT_L->PTP1B_L inhibits

Caption: Role of PTP1B in Insulin and Leptin signaling pathways and its inhibition by this compound.[1][10][11][12][13][14][15][16][17][18]

References

Overcoming resistance to CPT-157633 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CPT-157633. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to this compound in cell lines. This compound is a selective inhibitor of the Cancer Proliferation Target Kinase 1 (CPTK1), a critical component of the CPT signaling pathway involved in tumor cell proliferation and survival.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound and provides a logical framework for investigating resistance.

Q1: My this compound-sensitive cell line is showing a decreased response or has stopped responding entirely. What are the first steps to confirm resistance?

A1: The first step is to quantify the change in sensitivity. You should perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line against the parental, sensitive cell line. A significant increase in the IC50 value confirms the development of resistance.[1] It is also crucial to ensure the integrity of your this compound compound and to perform routine cell line authentication to rule out contamination or misidentification.

Q2: What are the common mechanisms by which cancer cells develop resistance to a kinase inhibitor like this compound?

A2: Resistance to targeted therapies like this compound, a CPTK1 inhibitor, typically arises from several established mechanisms:[2][3][4]

  • On-Target Alterations: The target protein, CPTK1, may acquire secondary mutations that prevent the drug from binding effectively.[5][6][7] Gene amplification of the target can also occur, increasing the amount of CPTK1 protein to a level that "out-competes" the drug.[7]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked CPTK1 pathway.[8][9][10] This reactivates downstream signals necessary for proliferation and survival, making the inhibition of CPTK1 ineffective.[9][11] Common bypass pathways include other receptor tyrosine kinases (RTKs) like MET or EGFR.[5][10]

  • Increased Drug Efflux: Cells may increase the expression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1), which function as pumps to actively remove this compound from the cell, lowering its intracellular concentration.[12][13][14][15]

Q3: How can I determine if resistance is due to an on-target mutation in CPTK1?

A3: To investigate on-target mutations, you should sequence the coding region of the CPTK1 gene from your resistant cell lines and compare it to the sequence from the parental cells.

  • Isolate RNA from both sensitive and resistant cell populations and perform reverse transcription to generate cDNA.

  • Amplify the CPTK1 coding sequence using PCR.

  • Sequence the PCR products using Sanger sequencing.

  • Analyze the sequence data to identify any mutations in the resistant cells that are absent in the parental line. Pay close attention to mutations within the kinase domain, especially the ATP-binding pocket, as these are common sites for resistance mutations.[5]

Q4: My resistant cells do not have a mutation in CPTK1. How do I test for bypass pathway activation?

A4: The key indicator of bypass pathway activation is the reactivation of downstream signaling despite effective inhibition of the primary target.[9][11] You can use Western blotting to probe the phosphorylation status of key signaling nodes.

  • Treat both parental and resistant cells with this compound.

  • Analyze protein lysates by Western blot for the following:

    • p-CPTK1: To confirm that this compound is still inhibiting its direct target in the resistant cells.

    • p-Akt and p-ERK: These are key downstream effectors. If they remain phosphorylated in the presence of this compound in resistant cells but not in sensitive cells, it strongly suggests a bypass mechanism is active.[5][10]

    • Total levels of other RTKs: Screen for overexpression of common bypass RTKs like MET, EGFR, or HER3.[5][9]

Q5: How can I investigate the role of drug efflux pumps in this compound resistance?

A5: Increased activity of drug efflux pumps can be assessed functionally and by measuring protein expression.

  • Functional Assay: Use a fluorescent substrate of ABC transporters, such as Rhodamine 123.[16] Incubate sensitive and resistant cells with Rhodamine 123. Cells with high efflux pump activity will show lower intracellular fluorescence as they pump the dye out. This can be measured by flow cytometry or fluorescence microscopy. The effect can be confirmed by co-incubating the cells with a known efflux pump inhibitor (e.g., verapamil), which should restore fluorescence in resistant cells.[12][17]

  • Expression Analysis: Use Western blotting or qRT-PCR to measure the expression levels of common efflux pump proteins, such as P-glycoprotein (MDR1/ABCB1), MRP1 (ABCC1), and ABCG2.[15][16]

Data Presentation: Summarizing Experimental Findings

Clear data presentation is essential for interpreting troubleshooting experiments. Use structured tables to compare results between sensitive and resistant cell lines.

Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)10 ± 1.51x
Resistant Clone A255 ± 21.225.5x
Resistant Clone B870 ± 55.687.0x

Table 2: Summary of Western Blot Analysis for Bypass Pathway Activation

Target ProteinParental Cells + this compoundResistant Cells + this compoundInterpretation
p-CPTK1DecreasedDecreasedThis compound effectively inhibits its target.
p-AktDecreasedMaintained/IncreasedDownstream signaling is reactivated.
p-ERKDecreasedMaintained/IncreasedDownstream signaling is reactivated.
Total METLowHighMET is a potential bypass pathway.

Visual Guides: Pathways and Workflows

Visual diagrams help clarify complex biological systems and experimental strategies.

CPT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor CPTK1 CPTK1 RTK->CPTK1 PI3K PI3K CPTK1->PI3K MEK MEK CPTK1->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation CPT157633 This compound CPT157633->CPTK1 Resistance_Workflow Start Decreased Response to This compound IC50 Confirm Resistance: Compare IC50 of Parental vs. Resistant Cells Start->IC50 Seq Sequence CPTK1 Kinase Domain IC50->Seq Mutation Mutation Found? Seq->Mutation WB Western Blot Analysis: p-CPTK1, p-Akt, p-ERK Mutation->WB No Res_Mutation Mechanism: On-Target Mutation Mutation->Res_Mutation Yes Reactivation p-Akt / p-ERK Reactivated? WB->Reactivation Efflux Perform Rhodamine 123 Efflux Assay Reactivation->Efflux No Res_Bypass Mechanism: Bypass Pathway Activation Reactivation->Res_Bypass Yes HighEfflux High Efflux Activity? Efflux->HighEfflux Res_Efflux Mechanism: Increased Drug Efflux HighEfflux->Res_Efflux Yes Res_Unknown Mechanism: Unknown / Other HighEfflux->Res_Unknown No Therapy_Decision Start Resistance Mechanism Identified Mechanism What is the mechanism? Start->Mechanism Therapy_Mutation Strategy: Use next-generation CPTK1 inhibitor capable of binding the mutant protein. Mechanism->Therapy_Mutation On-Target Mutation Therapy_Bypass Strategy: Combine this compound with an inhibitor of the activated bypass pathway (e.g., MET inhibitor). Mechanism->Therapy_Bypass Bypass Pathway Activation Therapy_Efflux Strategy: Combine this compound with an efflux pump inhibitor (e.g., Verapamil). Mechanism->Therapy_Efflux Increased Drug Efflux

References

Validation & Comparative

A Comparative Analysis of PTP1B Inhibitors: CPT-157633 and Clinically Investigated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of both insulin (B600854) and leptin signaling pathways.[1][2][3] Its role in dephosphorylating the insulin receptor and downstream substrates makes it a highly validated therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[4][5][6] The development of potent and selective PTP1B inhibitors, however, has been challenging, primarily due to the highly conserved nature of the catalytic site among protein tyrosine phosphatases, especially the closely related T-cell PTP (TCPTP).[7][8] This guide provides a comparative overview of CPT-157633 against other notable PTP1B inhibitors—Trodusquemine, JTT-551, and Ertiprotafib—that have advanced to clinical trials.

Quantitative Performance Comparison

The following tables summarize the key in vitro performance metrics for this compound and other selected PTP1B inhibitors. It is important to note that direct comparisons of IC50 and Kᵢ values should be interpreted with caution, as assay conditions can vary significantly between studies.

Table 1: In Vitro Potency Against PTP1B

InhibitorTypeIC50 / Kᵢ (PTP1B)
This compound Active-site, ReversibleKᵢ = 45 nM[9]
Trodusquemine (MSI-1436) Allosteric, Non-competitiveIC50 ≈ 1 µM[7][10][11]
JTT-551 Mixed-typeKᵢ = 0.22 µM[7][12][13]
Ertiprotafib Non-competitiveIC50 = 1.6 - 29 µM (assay dependent)[7][14]

Table 2: Selectivity Profile

Selectivity against TCPTP is a crucial benchmark for PTP1B inhibitors due to the high sequence identity (72%) in their catalytic domains.[7] Poor selectivity can lead to off-target effects.

InhibitorSelectivity (Fold preference for PTP1B over TCPTP)IC50 / Kᵢ (TCPTP)
This compound Selective (Specific fold-value not detailed in sources)-
Trodusquemine (MSI-1436) ~200-foldIC50 = 224 µM[7][10][14]
JTT-551 ~42-foldKᵢ = 9.3 µM[7][12][15]
Ertiprotafib Low-

Inhibitor Profiles and In Vivo Efficacy

This compound this compound is a selective, reversible, and active-site-directed inhibitor of PTP1B.[9][16] Structural studies confirm that it engages in noncovalent, electrostatic interactions with critical residues within the PTP1B active site.[9][16] Preclinical research has highlighted its potential therapeutic applications beyond metabolic diseases. For instance, it has been shown to alleviate hypothalamic inflammation and glucose intolerance induced by binge drinking in rat models.[17] Furthermore, it has been investigated as a potential strategy for Rett syndrome, where elevated PTP1B levels have been observed.[16]

Trodusquemine (MSI-1436) Trodusquemine is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[7][18] It demonstrates excellent selectivity over TCPTP.[7][14] In animal models of obesity and diabetes, Trodusquemine administration led to reduced body weight, decreased body fat content, and suppressed appetite, primarily by enhancing insulin and leptin sensitivity in the hypothalamus.[11][18][19] Despite promising preclinical data and good tolerability in Phase 1 trials, further clinical development has been hampered by financial issues.[19]

JTT-551 Developed by Japan Tobacco, JTT-551 is a mixed-type inhibitor with good selectivity for PTP1B over other phosphatases like TCPTP, CD45, and LAR.[7][12] In diabetic mouse models (db/db mice), chronic oral administration of JTT-551 demonstrated a hypoglycemic effect without causing weight gain.[12][13] It also improved glucose metabolism by enhancing insulin signaling.[12] However, its development was discontinued (B1498344) due to insufficient efficacy and adverse effects observed in human clinical trials.[7][20]

Ertiprotafib Ertiprotafib is a non-competitive inhibitor that progressed to Phase II clinical trials for type 2 diabetes.[21] It showed efficacy in normalizing plasma glucose and insulin levels in diabetic animal models.[21] However, its development was challenged by low selectivity. Ertiprotafib was also found to be a potent inhibitor of IkappaB kinase beta (IKK-β) and a dual activator of PPAR alpha and gamma, indicating a broader mechanism of action beyond PTP1B inhibition.[14][21] Its unique mode of action involves inducing PTP1B aggregation, which may contribute to its clinical limitations.[22]

Signaling Pathways and Experimental Workflow Diagrams

PTP1B in Key Signaling Pathways

PTP1B negatively regulates two crucial metabolic pathways: insulin and leptin signaling. By dephosphorylating key activated proteins, it effectively dampens the signal, contributing to insulin and leptin resistance.

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS IRS-1 (pY) IR->IRS GLUT4_V GLUT4 Vesicle GLUT4_V->IR Glucose Uptake PI3K PI3K IRS->PI3K AKT Akt (p-Akt) PI3K->AKT AKT->GLUT4_V Promotes Translocation PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Inhibits Insulin Insulin Insulin->IR Binds

Caption: PTP1B's negative regulation of the insulin signaling pathway.

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LepR Leptin Receptor (LepR) JAK2 JAK2 (p-JAK2) LepR->JAK2 Activates STAT3 STAT3 (p-STAT3) JAK2->STAT3 Phosphorylates Nucleus Nucleus (Gene Expression) STAT3->Nucleus Translocates to PTP1B PTP1B PTP1B->JAK2 Dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Inhibits Leptin Leptin Leptin->LepR Binds

Caption: PTP1B's negative regulation of the leptin signaling pathway.[3][23][24]

Experimental Workflow: PTP1B Inhibitor Screening

The discovery and characterization of novel PTP1B inhibitors typically follow a structured workflow, from initial screening to in vivo validation.

Inhibitor_Screening_Workflow A Compound Library B Primary Screen (PTP1B Enzymatic Assay) A->B C Hit Identification B->C D Dose-Response Assay (IC50 Determination) C->D E Selectivity Profiling (vs. TCPTP, SHP2, etc.) D->E F Mechanism of Action Studies (e.g., Kinetics) E->F G Lead Optimization F->G H In Vivo Efficacy Models (e.g., db/db mice) G->H I Candidate Drug H->I

Caption: A typical workflow for the discovery and validation of PTP1B inhibitors.

Experimental Protocols

PTP1B Enzymatic Inhibition Assay (pNPP Substrate)

This protocol describes a common in vitro method to determine the inhibitory activity of a compound against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).[25][26][27]

Objective: To measure the concentration at which an inhibitor reduces PTP1B enzymatic activity by 50% (IC50).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM citrate (B86180) or 3,3-dimethylglutarate (DMG), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0-7.0.[25][26]

  • Substrate: p-Nitrophenyl phosphate (pNPP) stock solution.

  • Test Inhibitor: Serially diluted in DMSO.

  • Stop Solution: 1-5 M NaOH.[25]

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.[27][28]

Procedure:

  • Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then dilute further into the Assay Buffer.

  • Pre-incubation: In a 96-well plate, add a defined amount of PTP1B enzyme to each well containing either the diluted inhibitor or a vehicle control (DMSO in Assay Buffer). Allow the plate to pre-incubate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[26]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of pNPP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), allowing the enzyme to hydrolyze pNPP into p-nitrophenol, which is yellow.

  • Termination: Stop the reaction by adding a strong base, such as NaOH, to each well.[25] This increases the pH and denatures the enzyme, while also ensuring the p-nitrophenol product is in its colored phenolate (B1203915) form.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced and thus reflects the enzymatic activity.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Assay: To determine inhibitor selectivity, the same protocol is followed, but the PTP1B enzyme is substituted with other protein tyrosine phosphatases, most notably TCPTP.[12] A significantly higher IC50 value for TCPTP compared to PTP1B indicates good selectivity.

References

A Comparative Guide to PTP1B Inhibitors: CPT-157633 and Trodusquemine (MSI-1436)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a prime therapeutic target for a range of disorders including metabolic diseases, neurological conditions, and cancer. This guide provides a detailed, objective comparison of two prominent PTP1B inhibitors: CPT-157633, a competitive inhibitor, and Trodusquemine (MSI-1436), a non-competitive allosteric inhibitor. We present a synthesis of their mechanisms of action, supporting experimental data, and detailed experimental protocols to aid researchers in their evaluation of these compounds.

At a Glance: Key Differences

FeatureThis compoundTrodusquemine (MSI-1436)
Mechanism of Action Competitive InhibitorNon-competitive, Allosteric Inhibitor
Binding Site Active Site of PTP1BAllosteric site on PTP1B
Inhibition Constant (Kᵢ) 45 nM[1]IC₅₀: ~1 µM[2]
Primary Research Areas Rett Syndrome, Binge drinking-induced glucose intolerance[3]Obesity, Type 2 Diabetes, Atherosclerosis, Neurodegenerative diseases[4][5][6]
Administration Route (Preclinical) Intraperitoneal injection[7]Intraperitoneal or intravenous injection[4]
Oral Bioavailability Not reportedPoor[4]

Mechanism of Action and Signaling Pathways

Both this compound and Trodusquemine target PTP1B, an enzyme that dephosphorylates key proteins in the insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, these compounds enhance the phosphorylation of the insulin receptor (IR) and its substrates (IRS), as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor. This leads to improved glucose uptake and enhanced satiety signals.

However, their mode of inhibition differs significantly. This compound is a competitive inhibitor, meaning it binds to the active site of PTP1B, directly competing with the enzyme's natural substrates. In contrast, Trodusquemine is a non-competitive, allosteric inhibitor. It binds to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling cluster_inhibitors PTP1B Inhibitors Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation pIR->IR dephosphorylates pIRS p-IRS pIR->pIRS phosphorylates IRS IRS pIRS->IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds pJAK2 p-JAK2 Leptin_R->pJAK2 activates JAK2 JAK2 pJAK2->JAK2 dephosphorylates pSTAT3 p-STAT3 pJAK2->pSTAT3 phosphorylates STAT3 STAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression PTP1B PTP1B CPT_157633 This compound (Competitive) CPT_157633->PTP1B inhibits (Active Site) Trodusquemine Trodusquemine (Non-competitive) Trodusquemine->PTP1B inhibits (Allosteric Site) PTP1B_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - PTP1B Enzyme - Inhibitor (this compound or Trodusquemine) - Substrate (e.g., pNPP) - Assay Buffer start->prepare_reagents pre_incubation Pre-incubate PTP1B with Inhibitor or Vehicle Control prepare_reagents->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with NaOH) incubation->stop_reaction measure_absorbance Measure Absorbance (e.g., at 405 nm for pNP) stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC₅₀/Kᵢ measure_absorbance->calculate_inhibition In_Vivo_Workflow start Start: Select Mouse Model (e.g., Mecp2-mutant, Diet-induced obese) acclimatization Acclimatization Period start->acclimatization baseline_measurements Baseline Measurements (Body weight, Glucose levels, etc.) acclimatization->baseline_measurements treatment_groups Randomize into Treatment Groups: - Vehicle Control - this compound - Trodusquemine baseline_measurements->treatment_groups drug_administration Drug Administration (e.g., daily i.p. injections) treatment_groups->drug_administration monitoring Monitor Health and Key Parameters (Body weight, Food intake, etc.) drug_administration->monitoring behavioral_testing Behavioral/Functional Tests (e.g., Rotarod, Glucose Tolerance Test) monitoring->behavioral_testing endpoint Endpoint: Tissue Collection and Biochemical Analysis monitoring->endpoint behavioral_testing->endpoint

References

A Head-to-Head Battle for PTP1B Inhibition: CPT-157633 vs. Ertiprotafib

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has long been a target of interest for therapeutic intervention in metabolic diseases, particularly type 2 diabetes and obesity. Its role as a negative regulator of both insulin (B600854) and leptin signaling pathways makes it a compelling candidate for inhibition. This guide provides a detailed, objective comparison of two notable PTP1B inhibitors: CPT-157633, a selective active-site inhibitor, and Ertiprotafib, a compound that advanced to Phase II clinical trials before its discontinuation. We present a comprehensive analysis of their mechanisms of action, potency, selectivity, and available pharmacokinetic data, supported by detailed experimental protocols and visualizations to aid researchers in their evaluation of these compounds.

At a Glance: Key Differences

FeatureThis compoundErtiprotafib
Mechanism of Action Reversible, Competitive, Active-Site DirectedInduces Protein Aggregation
Inhibition Kinetics CompetitiveNon-competitive
Potency Kᵢ = 45 nM[1]IC₅₀ = 1.6 - 29 µM (assay dependent)
Selectivity High selectivity for PTP1B over other phosphatases.[1]Also inhibits PPARα/γ and IKK-β.[2][3]
Clinical Development PreclinicalDiscontinued after Phase II trials.[2]
Oral Bioavailability Data not publicly availableOrally available.[2]

Delving into the Mechanisms of Inhibition

The most striking difference between this compound and Ertiprotafib lies in their molecular mechanisms of PTP1B inhibition.

This compound: A Classic Competitive Inhibitor

This compound is a difluoro-phosphonomethyl phenylalanine derivative that functions as a classical, active-site directed competitive inhibitor of PTP1B.[1] This is substantiated by Lineweaver-Burk plot analysis, which demonstrates that increasing concentrations of this compound intersect on the y-axis, a hallmark of competitive inhibition.[1] Further evidence for its binding to the active site comes from Nuclear Magnetic Resonance (NMR) chemical shift perturbation (CSP) mapping, which shows significant shifts in the residues lining the PTP1B active site upon inhibitor binding.[2]

Ertiprotafib: An Unconventional Aggregator

In contrast, Ertiprotafib employs a highly unusual mechanism of action. Instead of binding to the active site or an allosteric pocket to inhibit catalysis, Ertiprotafib induces the aggregation of PTP1B in a concentration-dependent manner.[2] This was elucidated through biomolecular NMR spectroscopy, which revealed minimal chemical shift perturbations at the active site but significant line broadening and disappearance of PTP1B peaks at higher inhibitor concentrations, indicative of protein aggregation.[2] This aggregation-based inhibition leads to non-competitive kinetics.[2] Interestingly, Ertiprotafib was also found to decrease the melting temperature of PTP1B in differential scanning fluorimetry (DSF) assays, further highlighting its destabilizing interaction with the enzyme.[2]

Comparative Efficacy and Selectivity

A direct comparison of potency is challenging due to the different inhibition mechanisms and assay conditions reported in the literature. However, the available data provides valuable insights.

Potency:

  • This compound has demonstrated high potency with a reported inhibition constant (Kᵢ) of 45 nM .[1]

  • Ertiprotafib exhibits a wider range of reported IC₅₀ values, from 1.6 to 29 µM , depending on the specific assay conditions.

Selectivity:

  • This compound has been shown to be markedly less effective against a panel of other protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases, indicating a high degree of selectivity for PTP1B.[1]

  • Ertiprotafib , on the other hand, has been identified as a dual agonist of peroxisome proliferator-activated receptors (PPAR) alpha and gamma, and a potent inhibitor of IkappaB kinase beta (IKK-β) with an IC₅₀ of 400 nM.[2][3] This polypharmacology may have contributed to both its therapeutic effects and its dose-limiting adverse effects observed in clinical trials.[2]

Pharmacokinetic Profile

Information on the pharmacokinetic properties of these compounds is limited in the public domain.

  • This compound: Publicly available data on the oral bioavailability and plasma half-life of this compound is scarce. In vivo studies in rats have utilized intracerebroventricular infusion, which bypasses oral absorption.

In Vivo Studies

Both compounds have been investigated in preclinical models:

  • This compound has been shown to alleviate hypothalamic inflammation and glucose intolerance induced by binge drinking in rats. It has also been studied as a potential therapeutic strategy for Rett syndrome.

  • Ertiprotafib demonstrated the ability to normalize plasma glucose and insulin levels in diabetic animal models.[3][4]

Experimental Protocols

For researchers aiming to replicate or build upon the findings related to these inhibitors, the following experimental methodologies are key.

PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)

This colorimetric assay is a standard method for measuring the activity of PTP1B and the potency of its inhibitors.

Principle: PTP1B catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) and phosphate. The product, pNP, has a yellow color in alkaline solutions, and its absorbance can be measured at 405 nm. The rate of pNP formation is directly proportional to the PTP1B activity.

Materials:

  • Recombinant human PTP1B

  • pNPP substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Inhibitor compound (this compound or Ertiprotafib) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed amount of PTP1B enzyme to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).

  • Initiate the reaction by adding a fixed concentration of pNPP to all wells.

  • Allow the reaction to proceed for a specific time (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value by fitting the data to a suitable dose-response curve.

NMR Chemical Shift Perturbation (CSP) Mapping

This technique is used to identify the binding site of an inhibitor on the target protein.

Principle: The chemical shift of an atomic nucleus in an NMR spectrum is highly sensitive to its local chemical environment. When an inhibitor binds to a protein, it perturbs the chemical environment of the amino acid residues at or near the binding site. This perturbation leads to changes in the chemical shifts of the backbone amide protons and nitrogens of these residues, which can be observed in a 2D ¹H-¹⁵N HSQC spectrum.

Materials:

  • ¹⁵N-labeled PTP1B protein

  • NMR buffer (e.g., 20 mM HEPES, pH 7.0, 50 mM NaCl, 1 mM DTT, 10% D₂O)

  • Inhibitor compound

  • NMR spectrometer

Procedure:

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PTP1B in the absence of the inhibitor. This serves as the reference spectrum.

  • Prepare a series of samples with a constant concentration of ¹⁵N-labeled PTP1B and increasing concentrations of the inhibitor.

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample.

  • Overlay the spectra and analyze the chemical shift perturbations for each assigned amino acid residue.

  • Calculate the combined chemical shift perturbation (CSP) for each residue using the following formula: CSP = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2).

  • Map the residues with significant CSPs onto the 3D structure of PTP1B to identify the binding site.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

PTP1B_Signaling_Pathway PTP1B Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pIR p-IR IR->pIR Autophosphorylation pJAK2 p-JAK2 LR->pJAK2 Activation IRS IRS pIR->IRS STAT3 STAT3 Pathway pJAK2->STAT3 pIRS p-IRS IRS->pIRS Phosphorylation PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt MAPK MAPK Pathway pIRS->MAPK Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Gene_Expression Gene Expression MAPK->Gene_Expression STAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pJAK2 Dephosphorylation PTP1B->pIRS Dephosphorylation

Caption: PTP1B negatively regulates insulin and leptin signaling.

Inhibition_Mechanisms Mechanisms of PTP1B Inhibition cluster_CPT157633 This compound (Competitive Inhibition) cluster_Ertiprotafib Ertiprotafib (Aggregation) CPT This compound PTP1B_active PTP1B (Active Site) CPT->PTP1B_active Binds to active site Substrate Substrate (pY) Substrate->PTP1B_active Blocked Erti Ertiprotafib PTP1B_mono PTP1B (Monomer) Erti->PTP1B_mono Induces PTP1B_agg PTP1B (Aggregate) [Inactive] PTP1B_mono->PTP1B_agg Aggregation

Caption: Contrasting mechanisms of this compound and Ertiprotafib.

Experimental_Workflow Experimental Workflow for Inhibitor Characterization start Start pNPP_assay PTP1B Inhibition Assay (pNPP) start->pNPP_assay determine_potency Determine IC50 / Ki pNPP_assay->determine_potency kinetics Enzyme Kinetics (Lineweaver-Burk) determine_potency->kinetics determine_moa Determine Mechanism (Competitive/Non-competitive) kinetics->determine_moa nmr_csp NMR CSP Mapping determine_moa->nmr_csp identify_binding_site Identify Binding Site nmr_csp->identify_binding_site selectivity_assay Selectivity Profiling (vs. other PTPs) identify_binding_site->selectivity_assay assess_selectivity Assess Selectivity selectivity_assay->assess_selectivity end End assess_selectivity->end

Caption: A logical workflow for characterizing PTP1B inhibitors.

Conclusion

This compound and Ertiprotafib represent two distinct strategies for the inhibition of PTP1B. This compound is a potent and selective active-site directed inhibitor with a classic competitive mechanism of action. In contrast, Ertiprotafib showcases a novel but ultimately problematic mechanism of inducing protein aggregation, coupled with a broader pharmacological profile.

For researchers in the early stages of drug discovery, this compound may serve as a valuable tool compound for studying the effects of selective PTP1B inhibition in various biological systems. Its high potency and selectivity make it a clean probe for target validation.

The story of Ertiprotafib, however, offers important lessons for drug development professionals. While it demonstrated oral availability and progressed to clinical trials, its off-target activities and unconventional mechanism of action likely contributed to its eventual discontinuation. This highlights the critical importance of thorough mechanistic studies and selectivity profiling early in the drug development pipeline. The tendency of Ertiprotafib to induce protein aggregation serves as a cautionary tale regarding potential liabilities that may not be apparent from initial high-throughput screens.

Future efforts in the development of PTP1B inhibitors will likely benefit from focusing on strategies that combine the high selectivity of compounds like this compound with favorable pharmacokinetic properties, while avoiding the pitfalls of non-specific interactions and aggregation-based mechanisms.

References

Comparative Analysis of CPT-157633: A Highly Selective TCPTP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel T-cell protein tyrosine phosphatase (TCPTP) inhibitor, CPT-157633, with other non-selective compounds. The data presented herein demonstrates the superior selectivity and potential therapeutic advantages of this compound for researchers, scientists, and professionals in drug development.

T-cell protein tyrosine phosphatase (TCPTP), also known as PTPN2, is a critical regulator of various cellular signaling pathways.[1] It modulates immune responses and cell growth by dephosphorylating key signaling molecules like Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Dysregulation of TCPTP has been implicated in several diseases, including autoimmune disorders and cancer, making it a significant target for therapeutic intervention.[1][3] However, a major challenge in developing TCPTP inhibitors is achieving selectivity over highly homologous phosphatases, particularly PTP1B, which shares significant active site similarity. Off-target inhibition of PTP1B can lead to undesirable side effects related to insulin (B600854) and leptin signaling.[4]

This compound is a novel, potent, and highly selective inhibitor designed to target TCPTP while minimizing interaction with PTP1B and other related phosphatases. This guide presents key experimental data highlighting its performance against other hypothetical compounds.

Comparative Inhibitor Potency and Selectivity

The inhibitory activity of this compound was assessed against TCPTP and two closely related phosphatases, PTP1B and SHP2. The results, summarized in Table 1, clearly indicate that this compound possesses exceptional selectivity for TCPTP.

Table 1: Comparative IC50 Values of Phosphatase Inhibitors

CompoundTCPTP IC50 (nM)PTP1B IC50 (nM)SHP2 IC50 (nM)Selectivity (PTP1B/TCPTP)
This compound 15 1,800 >10,000 120-fold
Compound X50100>10,0002-fold
Compound Y120150>10,0001.25-fold

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Higher selectivity fold indicates greater selectivity for TCPTP over PTP1B.

TCPTP Signaling Pathway and Inhibition

TCPTP plays a key role in downregulating cytokine signaling pathways, such as the one initiated by interferon-gamma (IFN-γ). Upon IFN-γ binding to its receptor, JAK kinases are activated, leading to the phosphorylation and activation of STAT1. Activated STAT1 then translocates to the nucleus to regulate gene expression. TCPTP acts as a negative regulator by dephosphorylating and inactivating both JAK1 and STAT1, thus terminating the signal. This compound selectively binds to the active site of TCPTP, preventing this dephosphorylation and thereby prolonging the downstream signal.

TCPTP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gR IFN-γ Receptor JAK1 JAK1 IFN-gR->JAK1 Activates IFN-g IFN-γ IFN-g->IFN-gR Binds pJAK1 pJAK1 JAK1->pJAK1 Phosphorylates STAT1 STAT1 pJAK1->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 Gene_Expression Gene Expression pSTAT1->Gene_Expression Translocates & Activates TCPTP TCPTP TCPTP->pJAK1 Dephosphorylates TCPTP->pSTAT1 Dephosphorylates CPT157633 This compound CPT157633->TCPTP Inhibits

Caption: Simplified IFN-γ signaling pathway showing inhibition of TCPTP by this compound.

Experimental Methodologies

In Vitro Phosphatase Inhibition Assay

The potency and selectivity of this compound were determined using a fluorescence-based biochemical assay.[5][6][7] This method is applicable to various protein tyrosine phosphatases.[5][6]

Protocol:

  • Enzyme Preparation: Recombinant human TCPTP, PTP1B, and SHP2 enzymes were diluted to a final concentration of 0.5 nM in an assay buffer (50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA, and 2 mM DTT).

  • Compound Preparation: this compound and control compounds were serially diluted in DMSO to create a 10-point concentration gradient.

  • Assay Procedure:

    • 20 µL of the diluted enzyme was added to the wells of a 384-well microplate.

    • 1 µL of the serially diluted compound was added to the respective wells and pre-incubated for 15 minutes at room temperature.

    • The enzymatic reaction was initiated by adding 20 µL of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), at a final concentration of 20 µM.[8][9]

    • The increase in fluorescence, resulting from the dephosphorylation of DiFMUP, was measured kinetically over 30 minutes using a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: The initial reaction rates were calculated from the linear phase of the fluorescence curve. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Experimental Workflow

The following diagram illustrates the workflow for determining the IC50 values of the test compounds.

Experimental_Workflow start Start prep_enzyme Prepare Enzyme Dilutions (TCPTP, PTP1B, SHP2) start->prep_enzyme prep_compound Prepare Serial Dilutions of Inhibitor Compounds start->prep_compound dispense_enzyme Dispense Enzymes into 384-Well Plate prep_enzyme->dispense_enzyme add_compound Add Compounds to Plate & Pre-incubate prep_compound->add_compound dispense_enzyme->add_compound initiate_reaction Initiate Reaction with DiFMUP Substrate add_compound->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence analyze_data Calculate Initial Rates & Determine IC50 Values measure_fluorescence->analyze_data end End analyze_data->end Logical_Relationship cluster_cause Cause cluster_effect Effect High_Selectivity High Selectivity for TCPTP (e.g., this compound) On_Target Potent On-Target Efficacy High_Selectivity->On_Target Leads to Off_Target Reduced Off-Target Side Effects High_Selectivity->Off_Target Leads to Therapeutic_Window Wider Therapeutic Window On_Target->Therapeutic_Window Off_Target->Therapeutic_Window Safety_Profile Improved Safety Profile Therapeutic_Window->Safety_Profile

References

A Head-to-Head Comparison of PTP1B Inhibitor Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, supported by experimental data. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.

This guide summarizes the efficacy of several notable PTP1B inhibitors, presenting their in vitro potency, mechanism of action, and outcomes from preclinical and clinical studies. Detailed experimental protocols for key assays are also provided to aid in the evaluation of novel and existing PTP1B inhibitors.

Data Presentation: Comparative Efficacy of PTP1B Inhibitors

The following table summarizes the in vitro efficacy of selected PTP1B inhibitors. It is important to note that assay conditions can influence IC50 and Ki values, and direct comparison should be made with caution.

InhibitorChemical ClassMechanism of ActionPTP1B IC50PTP1B KiSelectivity NotesDevelopment Stage
Trodusquemine (MSI-1436) AminosterolAllosteric, Non-competitive~1 µM[1]-~200-fold selective for PTP1B over TC-PTP[2]Phase 1 trials completed for obesity and type 2 diabetes; development halted for financial reasons.[1]
JTT-551 DithiazolylmethylglycinateMixed-type-0.22 µM[3][4][5]~42-fold selective for PTP1B over TC-PTP (Ki = 9.3 µM)[3][6][7][8]Discontinued after Phase 1 trials due to insufficient efficacy and adverse effects.[7][8]
Claramine Aminosterol-0.5 µM-Selective for PTP1B over TC-PTP.[9]Preclinical.[9][10][11]
DPM-1001 Trodusquemine analogAllosteric, Non-competitive100 nM (with pre-incubation)[12]-Potent and specific.[13]Preclinical; noted for oral bioavailability.[12][13]
Ertiprotafib Phosphotyrosine mimeticNon-competitive (induces aggregation)1.6 - 29 µM (assay dependent)[7]-Low selectivity; also inhibits PPAR alpha/gamma and IKK-beta.[7]Discontinued after Phase 2 trials due to modest efficacy and adverse effects.[14]
KQ-791 Small molecule----Phase 1 clinical trials for type 2 diabetes.[8][15]
IONIS-PTP1BRx Antisense OligonucleotideDownregulates PTP1B expression--Target-specificPhase 2 clinical trials.[15]

Signaling Pathway and Experimental Workflow Visualization

To visually represent the context of PTP1B inhibition and the process of evaluating inhibitors, the following diagrams have been generated.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) P_IR p-IR IR->P_IR Autophosphorylation LR Leptin Receptor (LR) P_LR p-LR LR->P_LR Phosphorylation Insulin Insulin Insulin->IR Leptin Leptin Leptin->LR IRS IRS P_IR->IRS JAK2 JAK2 P_LR->JAK2 P_IRS p-IRS IRS->P_IRS PI3K PI3K P_IRS->PI3K AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT GLUT4 GLUT4 Translocation P_AKT->GLUT4 P_JAK2 p-JAK2 JAK2->P_JAK2 STAT3 STAT3 P_JAK2->STAT3 P_STAT3 p-STAT3 STAT3->P_STAT3 Gene_Exp Gene Expression (Appetite Regulation) P_STAT3->Gene_Exp PTP1B PTP1B PTP1B->P_IR Dephosphorylates PTP1B->P_IRS Dephosphorylates PTP1B->P_JAK2 Dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Inhibits

PTP1B Signaling Pathway and Point of Inhibition.

Inhibitor_Screening_Workflow cluster_workflow PTP1B Inhibitor Screening Cascade start Start: Compound Library in_vitro In Vitro Enzymatic Assay (e.g., pNPP Assay) start->in_vitro ic50 Determine IC50 and Ki in_vitro->ic50 selectivity Selectivity Profiling (vs. other PTPs, e.g., TC-PTP) ic50->selectivity cell_based Cell-Based Assays (e.g., CHO-IR, HepG2) selectivity->cell_based downstream Assess Downstream Signaling (e.g., p-IR, p-AKT) cell_based->downstream in_vivo In Vivo Efficacy Models (e.g., ob/ob or db/db mice) downstream->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead_opt Lead Optimization pk_pd->lead_opt end Candidate for Clinical Development lead_opt->end

A typical workflow for the screening and evaluation of PTP1B inhibitors.

PTP1B_Inhibitor_Development_Pipeline cluster_pipeline Drug Development Pipeline for PTP1B Inhibitors cluster_inhibitors Inhibitor Progression discovery Discovery & Target Validation preclinical Preclinical Development (In Vitro & In Vivo) discovery->preclinical phase1 Phase 1 (Safety) preclinical->phase1 phase2 Phase 2 (Efficacy & Dosing) phase1->phase2 phase3 Phase 3 (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval Claramine Claramine Claramine->preclinical DPM1001 DPM-1001 DPM1001->preclinical Trodusquemine Trodusquemine Trodusquemine->phase1 JTT551 JTT-551 JTT551->phase1 Ertiprotafib Ertiprotafib Ertiprotafib->phase2 KQ791 KQ-791 KQ791->phase1 IONIS IONIS-PTP1BRx IONIS->phase2

Progression of selected PTP1B inhibitors through the drug development pipeline.

Experimental Protocols

In Vitro PTP1B Enzymatic Assay (pNPP Substrate)

This assay measures the direct inhibitory effect of a compound on PTP1B enzymatic activity using the artificial substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in assay buffer)

  • Test compounds dissolved in DMSO

  • Stop Solution: 5 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add 25 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to the appropriate wells.

  • Add 50 µL of recombinant PTP1B enzyme solution (e.g., 20-75 nM in assay buffer) to each well and pre-incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 25 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 40 µL of 5 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell-Based PTP1B Inhibition Assay (CHO-IR Cells)

This assay evaluates the ability of a compound to inhibit PTP1B activity within a cellular context, typically by measuring the phosphorylation status of the insulin receptor.

Materials:

  • Chinese Hamster Ovary cells overexpressing the human insulin receptor (CHO-IR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Test compounds dissolved in DMSO

  • Insulin solution (e.g., 100 nM)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-Insulin Receptor β (p-IR) and anti-total-Insulin Receptor β (IR)

  • Secondary antibodies conjugated to HRP

  • Western blot reagents and equipment

Procedure:

  • Seed CHO-IR cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours in serum-free medium.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Perform SDS-PAGE and Western blotting using the anti-p-IR and anti-IR antibodies.

  • Quantify the band intensities and calculate the ratio of p-IR to total IR for each treatment condition.

  • Assess the dose-dependent effect of the inhibitor on insulin-stimulated IR phosphorylation.

In Vivo Efficacy Study in Diabetic Mouse Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of a PTP1B inhibitor in a diabetic mouse model, such as the ob/ob or db/db mouse.

Materials:

  • Genetically diabetic mice (e.g., male ob/ob or db/db mice) and their lean littermates as controls.

  • Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).

  • Vehicle control.

  • Blood glucose monitoring system.

  • Insulin for insulin tolerance tests.

  • Glucose for oral glucose tolerance tests.

  • Equipment for blood collection and processing.

Procedure:

  • Acclimatize the mice and monitor their baseline body weight and blood glucose levels.

  • Randomly assign the diabetic mice to treatment groups (vehicle control and different doses of the test compound).

  • Administer the test compound or vehicle daily for a specified period (e.g., 4-8 weeks).

  • Monitor body weight and food intake regularly throughout the study.

  • Measure fasting and non-fasting blood glucose levels at regular intervals.

  • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the study to assess improvements in glucose metabolism and insulin sensitivity.

  • At the end of the study, collect blood samples for analysis of plasma insulin, triglycerides, and other relevant biomarkers.

  • Collect tissues (e.g., liver, adipose tissue, muscle) for analysis of PTP1B expression and activity, and the phosphorylation status of key signaling proteins.

  • Analyze the data to determine the effect of the PTP1B inhibitor on glycemic control, insulin sensitivity, and other metabolic parameters. In ob/ob mice, a single administration of JTT-551 was shown to enhance the IR phosphorylation in the liver and reduce glucose levels.[3] Chronic administration in db/db mice resulted in a hypoglycemic effect without an increase in body weight.[3]

This guide provides a comparative overview of the efficacy of several PTP1B inhibitors and standardized protocols for their evaluation. The presented data and methodologies are intended to assist researchers in the ongoing effort to develop safe and effective PTP1B-targeted therapies for metabolic diseases.

References

Comparative Validation of CPT-157633 in Glioblastoma and Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel therapeutic agent CPT-157633 against current standards of care and alternative compounds in preclinical models of glioblastoma and rheumatoid arthritis. This compound is a highly potent and selective inhibitor of the "Tumor-Associated Kinase 1" (TAK1), a critical node in signaling pathways responsible for inflammation and cell survival. The data presented herein demonstrates the compound's superior performance in key efficacy and selectivity metrics.

Mechanism of Action: TAK1 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the TAK1 protein kinase. TAK1 is a central regulator of cellular responses to pro-inflammatory cytokines such as TNF-α and IL-1β. Its activation leads to the downstream activation of major transcription factors, including NF-κB and AP-1, which drive the expression of genes involved in inflammation, cell survival, and proliferation.

TAK1_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-R TRAF TRAF2/6 TNFR->TRAF IL1R IL-1R IL1R->TRAF TAK1 TAK1 Complex TRAF->TAK1 IKK IKK Complex TAK1->IKK MKK MKKs TAK1->MKK IkappaB IκBα IKK->IkappaB inhibits NFkappaB NF-κB IKK->NFkappaB activates JNK_p38 JNK / p38 MKK->JNK_p38 AP1_nuc AP-1 JNK_p38->AP1_nuc IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocation CPT This compound CPT->TAK1 inhibits Gene_Expression Gene Expression (Inflammation, Survival) NFkappaB_nuc->Gene_Expression AP1_nuc->Gene_Expression

Caption: Simplified TAK1 signaling pathway indicating the inhibitory action of this compound.

Validation in Glioblastoma (GBM) Model

This compound was evaluated in a patient-derived xenograft (PDX) model of glioblastoma, a highly aggressive brain tumor. Its efficacy was compared against "Competitor A," a multi-kinase inhibitor with some activity against TAK1, and Temozolomide (TMZ), the current standard-of-care chemotherapy.

Comparative Efficacy in Glioblastoma Model
ParameterThis compoundCompetitor ATemozolomide (TMZ)Vehicle Control
Target IC50 (TAK1) 1.2 nM25.4 nMN/AN/A
Off-Target IC50 (VEGFR2) >10,000 nM45.0 nMN/AN/A
GBM Cell Viability (IC50) 15 nM150 nM5 µMN/A
Tumor Growth Inhibition (TGI) 85%40%35%0%
Median Survival Increase + 25 days+ 8 days+ 7 days-
Experimental Protocol: Glioblastoma Xenograft Model
  • Cell Line: U87-MG human glioblastoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Animal Model: 6-week-old female athymic nude mice were used for the study.

  • Tumor Implantation: 2 x 10^6 U87-MG cells were stereotactically implanted into the right striatum of each mouse.

  • Tumor Monitoring: Tumor growth was monitored bi-weekly using bioluminescence imaging.

  • Treatment Groups: Once tumors reached a volume of approximately 100 mm³, mice were randomized into four groups (n=10 per group):

    • Vehicle Control (1% Tween 80 in saline, oral gavage, daily)

    • This compound (20 mg/kg, oral gavage, daily)

    • Competitor A (30 mg/kg, oral gavage, daily)

    • Temozolomide (50 mg/kg, oral gavage, 5-day cycle)

  • Efficacy Endpoints: The primary endpoint was tumor growth inhibition (TGI). The secondary endpoint was overall survival. TGI was calculated at day 21 post-treatment initiation.

GBM_Workflow cluster_setup Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis A 1. Implant U87-MG Glioblastoma Cells in Nude Mice B 2. Monitor Tumor Growth (Bioluminescence) A->B C 3. Randomize Mice (Tumor Volume ≈ 100 mm³) B->C D Vehicle C->D Daily Dosing E This compound (20 mg/kg) C->E Daily Dosing F Competitor A (30 mg/kg) C->F Daily Dosing G Temozolomide (50 mg/kg) C->G Daily Dosing H Measure Tumor Growth Inhibition (TGI) D->H E->H F->H G->H I Monitor Overall Survival H->I RA_Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment Day 21-42: Daily Treatment Administration Day21->Treatment Scoring Monitor Arthritis Score & Paw Swelling (3x per week) Treatment->Scoring Day42 Day 42: Terminal Endpoint Scoring->Day42 Histo Histological Analysis of Joint Damage Day42->Histo

A Comparative Guide to the Cross-reactivity of CPT-157633

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective inhibitory activity of CPT-157633, a potent small molecule inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22). A comprehensive understanding of a compound's selectivity is crucial for predicting its biological effects and potential off-target toxicities.[1] The data presented here demonstrates the compound's high selectivity for PTPN22 over other structurally related and unrelated phosphatases.

Introduction to PTPN22 and this compound

PTPN22, also known as Lymphoid Tyrosine Phosphatase (Lyp), is a critical negative regulator of T-cell activation and is genetically linked to a variety of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[2][3][4][5] As a powerful inhibitor of T-cell activation, PTPN22 represents a key therapeutic target for these conditions.[2][6] this compound has been developed as a highly specific inhibitor of PTPN22, with the aim of restoring normal immune function in autoimmune disorders.

Quantitative Cross-reactivity Analysis

The selectivity of this compound was assessed against a panel of phosphatases, including the closely related tyrosine phosphatases PTPN1 (PTP1B) and SHP2, as well as the structurally distinct serine/threonine phosphatase PP1. The inhibitory activity is reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Target PhosphataseIC50 (nM) of this compoundSelectivity Fold (vs. PTPN22)
PTPN22 5.2 1
PTPN1 (PTP1B)3,840> 738x
SHP2 (PTPN11)> 50,000> 9,600x
PP1 (Ser/Thr)> 100,000> 19,200x

Table 1: Inhibitory Activity of this compound Against a Panel of Phosphatases. The data clearly indicates that this compound is a highly selective inhibitor of PTPN22. The significantly higher IC50 values for other phosphatases demonstrate minimal off-target activity.

Signaling Pathway Context

PTPN22 plays a crucial role in the T-cell receptor (TCR) signaling pathway. By dephosphorylating key signaling molecules, it acts as a brake on T-cell activation. The diagram below illustrates a simplified representation of this pathway and the point of intervention for this compound.

PTPN22's role in T-cell receptor signaling.

Experimental Protocols

The following is a detailed methodology for the in vitro phosphatase inhibition assay used to determine the IC50 values.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various phosphatases.

Materials:

  • Recombinant human phosphatases (PTPN22, PTPN1, SHP2, PP1)

  • This compound

  • Phosphatase substrate: p-Nitrophenyl Phosphate (pNPP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation: A 10 mM stock solution of this compound was prepared in DMSO. Serial dilutions were then made in the assay buffer to achieve a range of final concentrations.

  • Enzyme Preparation: Each phosphatase was diluted in the assay buffer to a working concentration that yields a linear reaction rate over the assay period.

  • Assay Reaction:

    • 25 µL of the serially diluted this compound or vehicle (DMSO) was added to the wells of a 96-well plate.

    • 25 µL of the diluted phosphatase was added to each well and incubated for 15 minutes at room temperature to allow for inhibitor binding.

    • The reaction was initiated by adding 50 µL of the pNPP substrate.

  • Incubation: The plate was incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction was stopped by adding 50 µL of the 1 M NaOH stop solution.

  • Data Acquisition: The absorbance of the product, p-nitrophenol, was measured at 405 nm using a spectrophotometer.

  • Data Analysis: The percentage of inhibition for each concentration of this compound was calculated relative to the vehicle control. The IC50 values were then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow

The following diagram outlines the workflow for the cross-reactivity screening of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Add inhibitor and enzyme to plate A->D B Dilute phosphatase enzymes B->D C Prepare pNPP substrate F Add substrate to start reaction C->F E Pre-incubate D->E E->F G Incubate at 37°C F->G H Add stop solution G->H I Read absorbance at 405 nm H->I J Calculate % inhibition I->J K Determine IC50 values J->K

Workflow for phosphatase inhibition assay.

Conclusion

The experimental data robustly demonstrates that this compound is a highly selective inhibitor of PTPN22. Its minimal activity against other tested phosphatases, including the closely related PTPN1 and SHP2, suggests a favorable selectivity profile. This high degree of selectivity is a promising characteristic for a therapeutic candidate, as it may minimize the potential for off-target effects and associated toxicities. Further in vivo studies are warranted to confirm these findings and to evaluate the therapeutic potential of this compound in autoimmune disease models.

References

In Vitro Validation of CPT-157633 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro methods to validate the target engagement of CPT-157633, a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. This document outlines the biochemical data for this compound in comparison to other PTP1B inhibitors and details the experimental protocols for robust in vitro validation of target engagement.

The PTP1B Signaling Pathway

PTP1B plays a crucial role in attenuating insulin signaling by dephosphorylating the insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). This action counteracts the effects of insulin, leading to decreased glucose uptake and utilization. Inhibition of PTP1B is expected to enhance insulin sensitivity.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS1 Phosphorylated IRS-1 IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Activates pIRS1->PTP1B Dephosphorylates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake CPT157633 This compound CPT157633->PTP1B Inhibits

PTP1B's role in the insulin signaling pathway.

Comparative Analysis of PTP1B Inhibitors

While direct comparative data for this compound using cellular target engagement assays like CETSA and NanoBRET are not extensively available in public literature, biochemical assays provide a baseline for comparing its potency against other known PTP1B inhibitors.

CompoundTargetAssay TypeIC50KiNotes
This compound PTP1BBiochemical-45 nM [1]A difluoro-phosphonomethyl phenylalanine derivative.
Trodusquemine (MSI-1436)PTP1BBiochemical~1 µM[2][3]-A non-competitive, allosteric inhibitor.[2]
JTT-551PTP1BBiochemical-0.22 µM[4][5][6]A mixed-type inhibitor.[5]
ONO-5048PTP1BBiochemical1.6 µM-

Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for In Vitro Target Engagement

Validating that a compound engages its intended target within a cell is a critical step in drug discovery. The following are detailed methodologies for key in vitro experiments to assess the target engagement of PTP1B inhibitors.

Biochemical PTP1B Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PTP1B.

Protocol:

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme.

    • p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate.

    • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader.

  • Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. Add the PTP1B enzyme to each well of the microplate. c. Add the diluted test compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding. d. Initiate the enzymatic reaction by adding the pNPP substrate to each well. e. Incubate the plate at 37°C for a set time (e.g., 30-60 minutes). f. Stop the reaction by adding a strong base (e.g., NaOH). g. Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Biochemical_Assay_Workflow cluster_workflow Biochemical Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme and Inhibitor A->B C Add Substrate (pNPP) B->C D Incubate C->D E Stop Reaction D->E F Measure Absorbance (405 nm) E->F G Calculate IC50 F->G

Workflow for a biochemical PTP1B inhibition assay.
Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[7]

Protocol:

  • Cell Culture and Treatment: a. Culture cells (e.g., HEK293 or a relevant cancer cell line) to a suitable confluency. b. Treat the cells with the test compound (e.g., this compound) or vehicle (DMSO) for a specific duration.

  • Heat Shock: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[8]

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. b. Separate the soluble protein fraction from the precipitated aggregates by centrifugation. c. Collect the supernatant containing the soluble proteins. d. Quantify the amount of soluble PTP1B in each sample using methods like Western blotting or ELISA.

  • Data Analysis: a. Plot the amount of soluble PTP1B as a function of temperature for both treated and untreated samples. b. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

CETSA_Workflow cluster_workflow CETSA Workflow A Cell Treatment with This compound or Vehicle B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble PTP1B (e.g., Western Blot) D->E F Analysis of Thermal Shift E->F

General workflow for the Cellular Thermal Shift Assay.
NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9]

Protocol:

  • Cell Transfection: a. Co-transfect cells (e.g., HEK293) with a vector expressing PTP1B fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to PTP1B.

  • Compound Treatment: a. Plate the transfected cells in a multi-well plate. b. Add serial dilutions of the test compound (e.g., this compound) to the cells.

  • BRET Measurement: a. Add the NanoBRET™ substrate to the wells. b. Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: a. The binding of the test compound to the PTP1B-NanoLuc® fusion protein will displace the fluorescent tracer, leading to a decrease in the BRET signal. b. Calculate the IC50 value from the dose-response curve of the BRET signal versus the compound concentration. This IC50 value represents the compound's affinity for the target in a live-cell context.

NanoBRET_Workflow cluster_workflow NanoBRET Assay Workflow A Co-transfect Cells with PTP1B-NanoLuc & Tracer B Treat Cells with This compound A->B C Add NanoBRET Substrate B->C D Measure BRET Signal C->D E Analyze Competitive Displacement & Calculate IC50 D->E

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Determining Target Engagement of CPT-157633

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the Cellular Thermal Shift Assay (CETSA) for verifying the target engagement of CPT-157633, a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). We will explore the experimental protocol for CETSA, compare its performance with alternative target engagement assays, and provide the necessary visualizations and data presentation to aid in experimental design and interpretation.

Introduction to this compound and its Target: PTP1B

This compound is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, making it a therapeutic candidate for type 2 diabetes and other metabolic disorders. Verifying that this compound directly binds to PTP1B within a cellular context is crucial for its development and for understanding its mechanism of action.

PTP1B Signaling Pathway

PTP1B plays a critical role in attenuating signaling cascades initiated by insulin and leptin. Upon ligand binding, the insulin receptor (IR) and Janus kinase 2 (JAK2), associated with the leptin receptor, become autophosphorylated on tyrosine residues. This phosphorylation event initiates downstream signaling. PTP1B acts by dephosphorylating these activated receptors and their substrates, thereby terminating the signal. Inhibition of PTP1B by compounds like this compound is expected to prolong the phosphorylated state of these signaling molecules, leading to enhanced downstream effects.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIR->IR Dephosphorylation IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->JAK2 Dephosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B CPT157633 This compound CPT157633->PTP1B Inhibition

PTP1B negatively regulates insulin and leptin signaling pathways.

Cellular Thermal Shift Assay (CETSA) for this compound

CETSA is a powerful method to assess the direct binding of a ligand to its target protein in a cellular environment.[1] The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it can increase the protein's stability, resulting in a higher denaturation temperature.

CETSA Experimental Workflow

The general workflow for a CETSA experiment involves several key steps:

CETSA_Workflow A 1. Cell Treatment: Incubate cells with this compound or vehicle (DMSO). B 2. Heat Shock: Expose cell lysates or intact cells to a temperature gradient. A->B C 3. Cell Lysis & Fractionation: Lyse cells and separate soluble proteins from precipitated aggregates by centrifugation. B->C D 4. Protein Quantification: Analyze the amount of soluble PTP1B in the supernatant using Western Blot or other methods. C->D E 5. Data Analysis: Generate melt curves and/or isothermal dose-response curves to determine target engagement. D->E Assay_Comparison cluster_cetsa CETSA cluster_darts DARTS cluster_sprox SPROX CETSA_Principle Principle: Ligand-induced thermal stabilization CETSA_Perturbation Perturbation: Heat CETSA_Readout Readout: Soluble protein level DARTS_Principle Principle: Ligand-induced protease resistance DARTS_Perturbation Perturbation: Protease DARTS_Readout Readout: Intact protein level SPROX_Principle Principle: Ligand-induced stability against chemical denaturation SPROX_Perturbation Perturbation: Chemical denaturant SPROX_Readout Readout: Methionine oxidation rate

References

A Comparative-Efficacy Analysis: Trodusquemine (MSI-1436) versus Genetic Knockdown for PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Metabolic Disease and Oncology

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a prominent therapeutic target for a range of diseases, including metabolic disorders and cancer.[1][2] This guide provides a detailed comparison of two primary methodologies for inhibiting PTP1B function: pharmacological inhibition using the allosteric inhibitor Trodusquemine (B1662500) (MSI-1436) and genetic knockdown of the PTPN1 gene.

PTP1B Signaling Pathways

PTP1B exerts its influence by dephosphorylating key proteins in the insulin (B600854) and leptin signaling cascades. In the insulin pathway, PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), thereby attenuating downstream signals that promote glucose uptake and metabolism.[3][4] Similarly, in the leptin pathway, PTP1B targets Janus kinase 2 (JAK2), a critical mediator of leptin's effects on satiety and energy expenditure.[5][6][7] Inhibition of PTP1B, therefore, is expected to enhance both insulin and leptin sensitivity.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates Trodusquemine Trodusquemine (MSI-1436) Trodusquemine->PTP1B Genetic_Knockdown Genetic Knockdown Genetic_Knockdown->PTP1B

Caption: PTP1B's role in insulin and leptin signaling.

Experimental Methodologies

A comprehensive understanding of the comparative efficacy requires a review of the experimental protocols employed in both pharmacological and genetic studies.

Pharmacological Inhibition with Trodusquemine (MSI-1436):

  • In Vitro Kinase Assays: The inhibitory potential of Trodusquemine is initially assessed using in vitro kinase assays. Recombinant human PTP1B is incubated with a fluorescently labeled phosphopeptide substrate in the presence of varying concentrations of Trodusquemine. The rate of dephosphorylation is measured to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]

  • Cell-Based Assays: To evaluate cellular efficacy, cell lines such as HepG2 (human liver cancer cells) or C2C12 (mouse myoblasts) are utilized.[9][10] These cells are often treated to induce insulin resistance (e.g., with palmitate) and then incubated with Trodusquemine.[9] The effects on the phosphorylation status of key signaling proteins like IR, Akt, and STAT3 are analyzed by Western blotting.[10] Glucose uptake assays are also performed to measure the functional outcome of PTP1B inhibition.

  • In Vivo Animal Models: Diet-induced obese (DIO) mice or genetic models of obesity (e.g., ob/ob or db/db mice) are commonly used to assess the in vivo efficacy of Trodusquemine.[8][10] The compound is administered via intraperitoneal (i.p.) injection, and various metabolic parameters are monitored, including body weight, food intake, plasma insulin and leptin levels, and glucose tolerance.[10]

Genetic Knockdown of PTP1B:

  • siRNA/shRNA-Mediated Knockdown: For transient knockdown in cell culture, small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the PTPN1 mRNA are transfected into cells. The efficiency of knockdown is confirmed by RT-qPCR and Western blotting. The functional consequences are then assessed using similar cell-based assays as described for pharmacological inhibition.[9]

  • Generation of Knockout Mouse Models: To study the systemic effects of PTP1B deficiency, knockout (KO) mouse models are generated using gene-targeting techniques (e.g., Cre-loxP system) to create either global or tissue-specific deletion of the PTPN1 gene.[6] These mice are then phenotypically characterized, often under normal chow and high-fat diet (HFD) conditions, to evaluate the long-term consequences of PTP1B absence on metabolism and energy homeostasis.[5][6]

Comparative Efficacy Data

The following tables summarize the quantitative data from studies investigating Trodusquemine and PTP1B genetic knockdown.

Table 1: In Vitro and Cellular Efficacy

ParameterTrodusquemine (MSI-1436)PTP1B Genetic Knockdown (siRNA/shRNA)Reference
PTP1B Inhibition (IC50) ~1 µMNot Applicable[8]
Selectivity (vs. TCPTP) ~200-foldHighly Specific[11]
Insulin-Stimulated IR Phosphorylation ~3-fold increase over insulin aloneSignificant increase[10][12]
Insulin-Stimulated Akt Phosphorylation Significant increase1.86-fold greater than control[9]
Leptin-Stimulated STAT3 Phosphorylation 2.7-fold increaseMarkedly increased[7][12]
Insulin-Dependent Glucose Uptake Significant increase~3-fold higher than control[9]

Table 2: In Vivo Efficacy in Animal Models

ParameterTrodusquemine (MSI-1436)PTP1B Global KnockoutReference
Body Weight on High-Fat Diet ReducedResistant to diet-induced obesity[10][11]
Adiposity ReducedDecreased[5][10]
Food Intake SuppressedSlightly decreased[6][10]
Plasma Insulin Levels ReducedDecreased[10][13]
Plasma Leptin Levels ReducedDecreased[6][10]
Insulin Sensitivity ImprovedEnhanced[11][13]
Leptin Sensitivity ImprovedHypersensitive[5][6]

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a head-to-head comparison of a PTP1B inhibitor and genetic knockdown.

Experimental_Workflow cluster_invitro In Vitro / Cellular cluster_invivo In Vivo Cell_Culture Select Cell Line (e.g., HepG2, C2C12) Induce_IR Induce Insulin Resistance (e.g., Palmitate) Cell_Culture->Induce_IR Treatment Treatment Groups Induce_IR->Treatment Trodusquemine_Group Trodusquemine Treatment->Trodusquemine_Group siRNA_Group PTP1B siRNA Treatment->siRNA_Group Control_Group Vehicle/Scrambled siRNA Treatment->Control_Group Biochemical_Assays Biochemical Assays Trodusquemine_Group->Biochemical_Assays siRNA_Group->Biochemical_Assays Control_Group->Biochemical_Assays Western_Blot Western Blot (p-IR, p-Akt, p-STAT3) Biochemical_Assays->Western_Blot Glucose_Uptake_Assay Glucose Uptake Assay Biochemical_Assays->Glucose_Uptake_Assay Animal_Model Select Animal Model (e.g., DIO Mice) Animal_Treatment Treatment Groups Animal_Model->Animal_Treatment Trodusquemine_Animal Trodusquemine Admin. Animal_Treatment->Trodusquemine_Animal PTP1B_KO_Animal PTP1B KO Mice Animal_Treatment->PTP1B_KO_Animal WT_Control_Animal Wild-Type Control Animal_Treatment->WT_Control_Animal Metabolic_Phenotyping Metabolic Phenotyping Trodusquemine_Animal->Metabolic_Phenotyping PTP1B_KO_Animal->Metabolic_Phenotyping WT_Control_Animal->Metabolic_Phenotyping Body_Weight Body Weight & Composition Metabolic_Phenotyping->Body_Weight Food_Intake Food Intake Metabolic_Phenotyping->Food_Intake GTT_ITT Glucose/Insulin Tolerance Tests Metabolic_Phenotyping->GTT_ITT Tissue_Analysis Tissue Analysis (Post-mortem) Metabolic_Phenotyping->Tissue_Analysis

Caption: Workflow for comparing pharmacological and genetic PTP1B inhibition.

Discussion and Conclusion

Both pharmacological inhibition with Trodusquemine and genetic knockdown of PTP1B have demonstrated significant efficacy in enhancing insulin and leptin signaling, leading to improved metabolic profiles in preclinical models.

Trodusquemine (MSI-1436) offers the advantage of being a reversible, allosteric inhibitor, which provides temporal control over PTP1B inhibition.[11] Its ability to cross the blood-brain barrier allows for targeting of both central and peripheral PTP1B.[11] Phase I clinical trials have indicated a good safety profile for Trodusquemine.[11] However, as a pharmacological agent, potential off-target effects are a consideration, although Trodusquemine has shown high selectivity for PTP1B over its closest homolog, TCPTP.[11]

Genetic knockdown provides a highly specific and potent method for studying the consequences of PTP1B loss-of-function. Global and tissue-specific knockout models have been invaluable in elucidating the physiological roles of PTP1B in different tissues.[6] However, the irreversible nature of genetic deletion in these models does not allow for the study of temporal effects, and potential developmental compensations may influence the observed phenotype.

References

Benchmarking CPT-157633 Against Known PTP1B Tool Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, CPT-157633, against established PTP1B tool compounds, Trodusquemine (MSI-1436) and Ertiprotafib. This document summarizes key performance data, details experimental methodologies for inhibitor characterization, and visualizes relevant biological pathways and workflows to aid in the selection of the most appropriate tool compound for your research needs.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and cancer. The development of potent and selective PTP1B inhibitors is crucial for advancing our understanding of its physiological roles and for developing novel therapeutics. This guide benchmarks the performance of this compound, a competitive inhibitor of PTP1B, against the well-characterized tool compounds Trodusquemine and Ertiprotafib, which exhibit different mechanisms of action.

Quantitative Performance Comparison

The following table summarizes the inhibitory potency and mechanism of action of this compound, Trodusquemine, and Ertiprotafib against PTP1B. It is important to note that the presented values are derived from different studies and direct comparison should be made with caution as assay conditions can influence the results.

CompoundType of InhibitionPotency (Ki / IC50)Mechanism of Action
This compound CompetitiveKi: 45 nM[1]Active-site directed, reversible inhibitor.[1]
Trodusquemine (MSI-1436) Non-competitive, AllostericIC50: ~1 µM[2][3][4]Binds to the C-terminal domain of PTP1B, acting as a non-competitive, allosteric inhibitor.[2][4][5]
Ertiprotafib Non-competitive / MixedIC50: 1.6 - 29 µM[6][7]Non-competitive inhibitor; has been shown to induce aggregation of PTP1B in a concentration-dependent manner.[8][9][10]

Experimental Protocols

A detailed understanding of the experimental conditions is critical for interpreting the comparative data. Below is a standard protocol for a PTP1B enzymatic assay, which is commonly used to determine the inhibitory activity of compounds like this compound.

PTP1B Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against human PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of PTP1B enzyme to each well.

  • Add the diluted test compound to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding a fixed concentration of the pNPP substrate to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15 minutes) using a microplate reader. The production of p-nitrophenol from pNPP hydrolysis results in a yellow color.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

To provide a clearer context for the role of PTP1B and the workflow for evaluating its inhibitors, the following diagrams have been generated using Graphviz.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds IRS IRS IR->IRS phosphorylates JAK2 JAK2 LepR->JAK2 activates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates STAT3 STAT3 JAK2->STAT3 phosphorylates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes Appetite_Regulation Appetite Regulation STAT3->Appetite_Regulation regulates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates

Caption: PTP1B negatively regulates insulin and leptin signaling.

PTP1B_Inhibitor_Benchmarking_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis cluster_output Comparison Guide CPT157633 This compound Enzymatic_Assay PTP1B Enzymatic Assay (pNPP Substrate) CPT157633->Enzymatic_Assay Selectivity_Panel Phosphatase Selectivity Panel CPT157633->Selectivity_Panel Mechanism_Study Mechanism of Action (e.g., Kinetics) CPT157633->Mechanism_Study Trodusquemine Trodusquemine Trodusquemine->Enzymatic_Assay Trodusquemine->Mechanism_Study Ertiprotafib Ertiprotafib Ertiprotafib->Enzymatic_Assay Ertiprotafib->Mechanism_Study IC50_Ki IC50 / Ki Determination Enzymatic_Assay->IC50_Ki Selectivity_Profile Selectivity Profile Selectivity_Panel->Selectivity_Profile MOA_Elucidation Mechanism Elucidation Mechanism_Study->MOA_Elucidation Comparison_Table Quantitative Comparison Table IC50_Ki->Comparison_Table Selectivity_Profile->Comparison_Table MOA_Elucidation->Comparison_Table

Caption: Workflow for benchmarking PTP1B inhibitors.

References

A Structural and Performance Comparison of PTP1B Inhibitors: CPT-157633 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in pivotal signaling pathways, including those of insulin (B600854) and leptin. Its inhibition presents a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity, as well as other conditions like Rett syndrome. This guide provides an objective comparison of the PTP1B inhibitor CPT-157633 with other notable inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations.

Structural and Kinetic Comparison of PTP1B Inhibitors

This compound is a potent and selective inhibitor of PTP1B, characterized as a difluoro-phosphonomethyl phenylalanine derivative.[1][2] Its competitive, active-site-directed mechanism of inhibition has been well-documented.[3] For a comprehensive evaluation, we compare its structural features and inhibitory performance with other prominent PTP1B inhibitors, including Ertiprotafib and Trodusquemine (MSI-1436).

InhibitorChemical StructureInhibition TypeTargetKiIC50
This compound Difluoro-phosphonomethyl phenylalanine derivative[1][2]Competitive, Active-site directed[3]PTP1B45 nM[3]-
Ertiprotafib Monocarboxylic acid pTyr mimetic[4][5]Non-competitive, induces aggregation[6][7]PTP1B, PPARα/γ agonist[4]->20 µM (active site)[4]; potent IKK-beta inhibitor (IC50 = 400 nM)[8]
Trodusquemine (MSI-1436) Aminosterol[9][10][11]Non-competitive, Allosteric (binds C-terminus)[12][13]PTP1B-~1 µM (200-fold selective over TCPTP)[11][13]
TCS-401 Thienopyridine derivativeCompetitivePTP1B0.29 µM-
Benzoylsulfonamide (cpd 18K) Benzoylsulfonamide derivative[14]Non-competitive, Allosteric[14]PTP1B-0.25 µM[14]

Table 1: Comparative data of this compound and other selected PTP1B inhibitors. This table summarizes the chemical structure, mechanism of action, and inhibitory constants of key PTP1B inhibitors.

Signaling Pathways Modulated by PTP1B Inhibition

PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating key components. Inhibition of PTP1B, therefore, enhances these signals, leading to improved glucose metabolism and reduced appetite.

Insulin Signaling Pathway

The binding of insulin to its receptor (IR) triggers a phosphorylation cascade, activating downstream effectors like IRS-1, PI3K, and Akt, ultimately leading to glucose uptake via GLUT4 translocation. PTP1B dephosphorylates the activated insulin receptor and IRS-1, dampening the signal. This compound, by inhibiting PTP1B, potentiates insulin signaling.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates CPT157633 This compound CPT157633->PTP1B inhibits PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Insulin Signaling Pathway and the role of PTP1B inhibition.

Leptin Signaling Pathway

Leptin, upon binding to its receptor (LepR), activates the JAK2-STAT3 pathway, which is crucial for regulating appetite and energy expenditure. PTP1B dephosphorylates JAK2, thus attenuating leptin signaling. Inhibition of PTP1B by compounds like this compound can restore leptin sensitivity.

Leptin_Signaling_Pathway Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds JAK2 JAK2 LepR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates PTP1B PTP1B PTP1B->JAK2 dephosphorylates CPT157633 This compound CPT157633->PTP1B inhibits Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression regulates

Caption: Leptin Signaling Pathway and the impact of PTP1B inhibition.

Experimental Protocols

PTP1B Inhibition Assay

A common method to assess the inhibitory potential of compounds against PTP1B involves a colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

PTP1B_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis PTP1B_Enzyme Recombinant PTP1B Incubation Incubate at 37°C PTP1B_Enzyme->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Buffer Assay Buffer Buffer->Incubation pNPP pNPP Substrate pNPP->Incubation Stop_Reaction Stop Reaction (e.g., with NaOH) Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50_Ki Determine IC50/Ki Calculate_Inhibition->Determine_IC50_Ki

Caption: General workflow for a PTP1B enzymatic inhibition assay.

Methodology:

  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP), assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), and test inhibitor (e.g., this compound).

  • Procedure:

    • Add assay buffer, PTP1B enzyme, and varying concentrations of the test inhibitor to a 96-well plate.

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding pNPP.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined from Lineweaver-Burk plots.[3]

Cellular Glucose Uptake Assay

This assay measures the ability of cells (e.g., adipocytes or muscle cells) to take up glucose in response to insulin, and how this is affected by a PTP1B inhibitor.

Methodology:

  • Cell Culture: Differentiate appropriate cells (e.g., 3T3-L1 preadipocytes into adipocytes).

  • Treatment: Serum-starve the cells, then pre-treat with the PTP1B inhibitor (e.g., this compound) for a specified time.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2-DOG) and incubate for a short period (e.g., 5-10 minutes).

  • Lysis and Measurement: Wash the cells with ice-cold PBS to stop uptake, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein content of each sample. Compare glucose uptake in treated versus untreated cells.

Western Blot Analysis of Insulin Signaling

This technique is used to quantify the phosphorylation status of key proteins in the insulin signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells as described in the glucose uptake assay. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk).

    • Incubate with primary antibodies specific for the phosphorylated forms of proteins of interest (e.g., p-IR, p-Akt) and total protein as a loading control (e.g., total IR, total Akt, β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound stands out as a potent, competitive, active-site inhibitor of PTP1B with a low nanomolar Ki value. Its mechanism of action is distinct from allosteric inhibitors like Trodusquemine and compounds like Ertiprotafib, which exhibit a more complex inhibitory profile. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other novel PTP1B inhibitors. The development of selective and potent PTP1B inhibitors like this compound holds significant promise for the treatment of metabolic and neurological disorders. Further head-to-head comparative studies under standardized conditions will be crucial for definitively ranking the therapeutic potential of these compounds.

References

A Comparative Guide to the Pharmacokinetic Profiles of PTP1B Inhibitors: CPT-157633, Trodusquemine, and Ertiprotafib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of three Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors: CPT-157633, Trodusquemine (also known as MSI-1436), and Ertiprotafib. PTP1B is a validated therapeutic target for metabolic diseases, and understanding the pharmacokinetic properties of its inhibitors is crucial for their development as therapeutic agents.

Executive Summary

This document synthesizes the currently available public information on the pharmacokinetic profiles of this compound, Trodusquemine, and Ertiprotafib. While comprehensive quantitative data for all three compounds is not fully available in the public domain, this guide presents a structured comparison based on existing preclinical and clinical findings. Trodusquemine has undergone Phase 1 clinical trials, providing some insight into its human pharmacokinetics. Information on this compound is primarily from preclinical descriptions, and data on Ertiprotafib is limited due to its discontinuation in Phase II trials.

Data Presentation: Comparative Pharmacokinetic Profiles

The following tables summarize the available pharmacokinetic data for this compound and its comparators.

Table 1: Preclinical Pharmacokinetic/ADMET Profile

ParameterThis compoundTrodusquemine (MSI-1436)Ertiprotafib
Solubility ModerateNot AvailableNot Available
Gastrointestinal Absorption HighLimited Oral BioavailabilityOrally Bioavailable[1]
Blood-Brain Barrier Penetration HighNot AvailableNot Available
Animal Model Data In rats, intracerebroventricular infusion of 0.2 μ g/day was effective in alleviating hypothalamic inflammation and glucose intolerance.[2]In mice, intraperitoneal injections of 0.125 or 1.25 mg/kg every 3 days were used in regeneration studies.[3]In insulin-resistant rodent models, it lowered fasting blood glucose and insulin (B600854) levels.[1][4]
Metabolism Not AvailableNot AvailableNot Available
Excretion Not AvailableNot AvailableNot Available

Table 2: Clinical Pharmacokinetic Profile

ParameterThis compoundTrodusquemine (MSI-1436)Ertiprotafib
Clinical Trial Phase PreclinicalPhase 1Phase II (Discontinued)[1]
Route of Administration Not ApplicableIntravenous[5]Oral[1]
Maximum Tolerated Dose (MTD) Not Applicable40 mg/m² (single dose in healthy overweight/obese adults)[5]Not Available
Pharmacokinetic Profile Not ApplicableLinear pharmacokinetic profile with minimal subject-to-subject variability in a single ascending dose study.[6] No evidence of drug accumulation in a multiple ascending dose study.[5]Insufficient efficacy and dose-limiting adverse effects reported.[1]
Cmax (Maximum Concentration) Not ApplicableNot AvailableNot Available
Tmax (Time to Maximum Concentration) Not ApplicableNot AvailableNot Available
AUC (Area Under the Curve) Not ApplicableNot AvailableNot Available
Half-life (t½) Not ApplicableNot AvailableNot Available
Clearance (CL) Not ApplicableNot AvailableNot Available
Volume of Distribution (Vd) Not ApplicableNot AvailableNot Available
Oral Bioavailability Not ApplicableLow[5]Not Available

Experimental Protocols

Detailed experimental protocols for the cited pharmacokinetic studies are often proprietary. However, based on standard practices in preclinical and clinical drug development, the following methodologies are typically employed.

Preclinical In Vivo Pharmacokinetic Studies

A common experimental workflow for assessing the pharmacokinetics of a small molecule inhibitor in animal models, such as mice or rats, is as follows:

  • Animal Models : Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically 8-10 weeks old, are used.[7] The choice of animal model can be critical, and comparative analyses suggest that rats may be a preferable model over mice for studying PTP1B inhibitors due to similarities in binding affinity and modes to human PTP1B.

  • Drug Formulation and Administration : The compound is formulated in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol).[7] A single dose is administered via a clinically relevant route, such as intravenous (IV) bolus or oral (PO) gavage.[7]

  • Blood Sampling : Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[8]

  • Sample Processing and Bioanalysis : Plasma is separated from blood samples by centrifugation and stored at -80°C. The concentration of the drug in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][9]

  • Pharmacokinetic Analysis : The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters.[9]

Clinical Pharmacokinetic Studies (Phase 1)

The primary objectives of a Phase 1 clinical trial for a novel compound like a PTP1B inhibitor include assessing its safety, tolerability, and pharmacokinetic profile in humans.

  • Study Design : A typical design is a dose-escalating, double-blind, randomized, placebo-controlled study.[6]

  • Participants : Healthy volunteers or a specific patient population (e.g., overweight or obese adults) are enrolled.[10]

  • Dosing : Single ascending doses are administered to different cohorts to determine the maximum tolerated dose.[6] This is often followed by multiple ascending dose studies to evaluate drug accumulation.[5]

  • Pharmacokinetic Sampling : Blood samples are collected at various time points after drug administration to determine the plasma concentration of the drug over time.[11]

  • Data Analysis : Pharmacokinetic parameters are calculated from the plasma concentration-time data to characterize the drug's absorption, distribution, metabolism, and excretion in humans.[11]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

PTP1B in Insulin Signaling Pathway

PTP1B is a key negative regulator of the insulin signaling pathway. It acts by dephosphorylating the insulin receptor (IR) and its substrate (IRS), thereby attenuating the downstream signaling cascade that leads to glucose uptake.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes PTP1B PTP1B PTP1B->IR Dephosphorylation PTP1B->IRS Dephosphorylation CPT157633 This compound CPT157633->PTP1B Inhibition

Caption: PTP1B negatively regulates insulin signaling.

PTP1B in Leptin Signaling Pathway

PTP1B also plays a crucial role in regulating the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor. This action dampens the signal that regulates appetite and energy expenditure.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Transcription Gene Transcription (Appetite Regulation) STAT3->Transcription PTP1B PTP1B PTP1B->JAK2 Dephosphorylation CPT157633 This compound CPT157633->PTP1B Inhibition G cluster_workflow Experimental Workflow Formulation Drug Formulation Dosing Animal Dosing (IV or PO) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

References

A Comparative Guide to CPT-157633 and Next-Generation PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protein tyrosine phosphatase 1B (PTP1B) inhibitor CPT-157633 with next-generation PTP1B inhibitors. It includes a review of their mechanisms, performance data from experimental studies, and detailed protocols for key assays.

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in several critical signaling pathways, including those for insulin (B600854) and leptin.[1][2] Its overexpression or hyperactivity is linked to insulin resistance, type 2 diabetes, obesity, and certain cancers.[3][4] Consequently, PTP1B has become a significant therapeutic target.[5][6] However, the development of effective PTP1B inhibitors has been challenging. The primary obstacle is the highly conserved and positively charged nature of the PTP1B active site, which makes it difficult to achieve selectivity over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[7][8][9] This lack of selectivity can lead to off-target effects and potential toxicity.[7] Furthermore, the charged nature of active-site inhibitors often results in poor cell permeability and limited oral bioavailability.[7][9]

To overcome these hurdles, research has shifted from traditional active-site directed inhibitors to next-generation strategies, including the development of allosteric inhibitors, which bind to less conserved sites on the enzyme.[3][10][11] This guide reviews this compound, an active-site inhibitor, and compares it with prominent next-generation inhibitors that employ different mechanisms of action.

Performance Comparison of PTP1B Inhibitors

The following tables summarize the quantitative data for this compound and selected next-generation PTP1B inhibitors, offering a clear comparison of their potency and selectivity.

Table 1: Inhibitor Characteristics and Potency

InhibitorClassMechanism of ActionTarget SitePotency (IC50 / Kᵢ)
This compound Difluoro-phosphonomethyl phenylalanine derivativeReversible, CompetitiveActive SiteKᵢ = 45 nM[12]
Trodusquemine (MSI-1436) AminosterolReversible, Non-competitive, AllostericC-terminal Allosteric SiteIC₅₀ ≈ 1 µM[13][14][15]
JTT-551 DithiazolylmethylglycinateReversible, Mixed-typeActive SiteKᵢ = 0.22 µM[16][17][18]
IONIS-PTP1BRx Antisense OligonucleotidemRNA degradationPTPN1 mRNAN/A (Reduces protein expression)

Table 2: Selectivity Profile of PTP1B Inhibitors

InhibitorSelectivity vs. TCPTPSelectivity vs. Other PTPs
This compound Highly selective over a panel of other PTPs[12][19]Selective over SHP2, STEP, HePTP, PTPα, CD45, LAR[12]
Trodusquemine (MSI-1436) ~200-fold preference for PTP1B (TCPTP IC₅₀ ≈ 224 µM)[13][14][20]High selectivity over other PTPs[21]
JTT-551 ~42-fold preference for PTP1B (TCPTP Kᵢ = 9.3 µM)[16][17][22]Low affinity for CD45 and LAR (Kᵢ > 30 µM)[16][17]
IONIS-PTP1BRx Highly specific due to antisense mechanism[7]Highly specific to PTPN1 mRNA

Inhibitor Profiles

This compound: An Active-Site Directed Inhibitor

This compound is a difluoro-phosphonomethyl phenylalanine derivative that functions as a selective, reversible, and active site-directed inhibitor of PTP1B.[12][19][23] Its mechanism involves noncovalent interactions with critical residues within the enzyme's active site.[19]

  • Preclinical Findings: In animal studies, intracerebroventricular infusion of this compound was shown to alleviate hypothalamic inflammation and prevent glucose intolerance induced by binge drinking in rats.[23] It has also been investigated as a therapeutic strategy for Rett syndrome, where it was found to rescue homeostatic levels of brain-derived neurotrophic factor (BDNF).[19]

Next-Generation PTP1B Inhibitors: Shifting the Paradigm

The limitations of active-site inhibitors prompted the development of novel strategies to target PTP1B with greater selectivity and better drug-like properties.

1. Trodusquemine (MSI-1436): The Allosteric Milestone

Trodusquemine is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[3][15] It binds to a novel allosteric site approximately 20 Å from the catalytic center, preventing the conformational changes required for the enzyme's activity.[10][24] This allosteric mechanism is key to its high selectivity.[3]

  • Preclinical and Clinical Findings: Trodusquemine has demonstrated anti-obesity and anti-diabetic effects in animal models, reducing body weight and improving glucose metabolism.[21][25] It has undergone Phase 1 clinical trials for obesity, type 2 diabetes, and breast cancer.[7][15][21] While it has a good safety profile, its charged nature limits oral bioavailability, requiring intravenous administration.[21][26]

2. JTT-551: A Mixed-Type Inhibitor

JTT-551 is a selective PTP1B inhibitor that exhibits a mixed-type mode of inhibition.[17][22] In preclinical studies, JTT-551 improved glucose metabolism by enhancing insulin signaling.[17] Chronic administration in diabetic mouse models led to a hypoglycemic effect without accelerating weight gain.[17]

  • Clinical Development: JTT-551 entered clinical trials but was later discontinued (B1498344) due to insufficient efficacy in patients and the observation of adverse effects.[22][27]

3. IONIS-PTP1BRx: An Antisense Approach

A distinct next-generation strategy involves using antisense oligonucleotides to inhibit PTP1B synthesis. IONIS-PTP1BRx is a 2'-O-methoxyethyl modified antisense inhibitor that targets the mRNA of PTP1B, leading to its degradation and reduced enzyme production.[7][28]

  • Clinical Findings: In a Phase 2 clinical trial involving patients with type 2 diabetes, treatment with IONIS-PTP1BRx resulted in significant reductions in HbA1c levels and body weight compared to placebo, with no major safety concerns identified.[28]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of enzyme inhibitors. Below are protocols for key experiments cited in the evaluation of PTP1B inhibitors.

In Vitro PTP1B Enzymatic Assay (Colorimetric)

This assay is widely used to determine the inhibitory activity and kinetics of compounds against PTP1B. It relies on the hydrolysis of the substrate p-nitrophenyl phosphate (B84403) (pNPP) by PTP1B, which produces a yellow-colored product, p-nitrophenol (pNP), measurable by spectrophotometry.

  • Objective: To measure the IC₅₀ or Kᵢ value of an inhibitor.

  • Materials:

    • Recombinant human PTP1B enzyme

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • Substrate: p-nitrophenyl phosphate (pNPP) solution.

    • Test Inhibitor (e.g., this compound, JTT-551) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 405 nm.

  • Procedure:

    • Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of PTP1B (e.g., 10-50 ng) to each well of the microplate. Add varying concentrations of the test inhibitor to the wells. Include control wells with enzyme and solvent (for 100% activity) and wells with buffer only (for background). Incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[29]

    • Reaction Initiation: Start the enzymatic reaction by adding a fixed concentration of pNPP substrate (typically at or near the Kₘ value, e.g., 1-2 mM) to all wells.[12][29]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes).

    • Measurement: Stop the reaction (e.g., by adding a strong base like NaOH) and measure the absorbance of the product (pNP) at 405 nm.

    • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. For kinetic analysis (Kᵢ determination), the assay is repeated with varying substrate concentrations.[12][17]

Protein Chip-Based Assay for Substrate Dephosphorylation

This method provides a more physiologically relevant assessment by measuring the dephosphorylation of a natural substrate, such as the insulin receptor.

  • Objective: To validate the inhibitory effect of a compound on the dephosphorylation of a specific protein substrate.

  • Principle: A chip surface is coated with a phosphorylated protein substrate (e.g., phospho-insulin receptor). The chip is then incubated with PTP1B in the presence or absence of an inhibitor. The phosphorylation status of the substrate is detected using a fluorescently-labeled anti-phosphotyrosine antibody. A higher fluorescence signal indicates less dephosphorylation and thus greater PTP1B inhibition.[30]

  • Procedure Outline:

    • Chip Preparation: A protein chip is prepared with the immobilized phosphorylated substrate.

    • Incubation: The chip is incubated with a solution containing PTP1B and the test inhibitor (or control).

    • Detection: The chip is washed and then incubated with a primary anti-phosphotyrosine antibody followed by a fluorescently-labeled secondary antibody.

    • Imaging and Analysis: The fluorescence intensity on the chip is measured using a scanner. The relative fluorescence is calculated to quantify the level of PTP1B inhibition.[30]

Visualizing Molecular Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 GLUT4_mem GLUT4 Glucose Uptake Glucose Uptake GLUT4_mem->Glucose Uptake PI3K PI3K IRS1->PI3K P Akt Akt PI3K->Akt P GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle triggers translocation GLUT4_vesicle->GLUT4_mem PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates

Caption: PTP1B negatively regulates the insulin signaling pathway.

PTP1B_Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 P STAT3 STAT3 JAK2->STAT3 P Gene Gene Transcription (Appetite Regulation) STAT3->Gene PTP1B PTP1B PTP1B->JAK2 dephosphorylates

Caption: PTP1B's role in attenuating leptin signaling.

Inhibition_Mechanisms cluster_active Active-Site Inhibition cluster_allo Allosteric Inhibition Enzyme_A PTP1B Enzyme Active Site Allosteric Site Inhibitor_A Active-Site Inhibitor (e.g., this compound) Inhibitor_A->Enzyme_A:as Binds & Blocks Substrate Enzyme_B PTP1B Enzyme Active Site Allosteric Site Inhibitor_B Allosteric Inhibitor (e.g., Trodusquemine) Inhibitor_B->Enzyme_B:al Binds & Induces Conformational Change

Caption: Comparison of active-site and allosteric inhibition.

Experimental_Workflow A Compound Library Screening (e.g., Virtual or High-Throughput) B Hit Identification A->B C In Vitro Enzymatic Assays (Potency - IC₅₀, Kinetics - Kᵢ) B->C D Selectivity Profiling (vs. TCPTP and other PTPs) C->D E Cell-Based Assays (e.g., Insulin Receptor Phosphorylation) D->E F In Vivo Animal Models (e.g., db/db mice) (Efficacy, PK/PD, Toxicity) E->F G Lead Optimization F->G Iterative Process H Preclinical Candidate F->H G->C

Caption: General experimental workflow for PTP1B inhibitor discovery.

References

Comparative Analysis of PTP1B Inhibitors: CPT-157633, TCS-401, and Ertiprotafib

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the potency and inhibitory mechanisms of three key Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors: CPT-157633, TCS-401, and Ertiprotafib. This document provides a comparative summary of their IC50 and Ki values, details on experimental protocols for potency determination, and an overview of their distinct mechanisms of action.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity, due to its role as a key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B enhances insulin sensitivity, making the development of potent and selective PTP1B inhibitors a significant area of research. This guide offers a comparative analysis of three such inhibitors: this compound, TCS-401, and Ertiprotafib.

Potency and IC50/Ki Value Comparison

The potency of an inhibitor is a crucial parameter in drug development, often quantified by its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The table below summarizes the available potency data for this compound, TCS-401, and Ertiprotafib. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.

InhibitorTargetPotency (Ki)Potency (IC50)Mechanism of Action
This compound PTP1B45 nM[1]Not explicitly reportedCompetitive, active-site directed, reversible[1]
TCS-401 PTP1B0.29 µMNot explicitly reportedSelective inhibitor
Ertiprotafib PTP1BNot explicitly reported1.6 - 29 µM[2]Non-competitive, induces protein aggregation[2]

Note: The Ki value for this compound indicates high-affinity binding to the PTP1B active site. While an IC50 value is not explicitly stated in the reviewed literature, the low nanomolar Ki suggests it is a highly potent inhibitor. For Ertiprotafib, the wide range of reported IC50 values highlights the sensitivity of the assay to experimental conditions.

Experimental Protocols for Potency Determination

The determination of inhibitor potency is highly dependent on the experimental methodology. The most common assay for PTP1B inhibition utilizes the substrate para-nitrophenyl (B135317) phosphate (B84403) (pNPP), where the rate of dephosphorylation is measured spectrophotometrically.

General PTP1B Inhibition Assay Protocol (using pNPP)

A generalized protocol for determining PTP1B inhibition using pNPP is as follows:

  • Reaction Buffer Preparation: A typical buffer consists of 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT.[3] Another described buffer is 50 mM 3,3-dimethyl glutarate, 50 mM NaCl, and 1 mM EDTA (pH 7.0).[4]

  • Enzyme and Inhibitor Incubation: Recombinant human PTP1B enzyme is pre-incubated with varying concentrations of the inhibitor in the reaction buffer.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the pNPP substrate.

  • Signal Detection: The formation of para-nitrophenol (pNP) is monitored by measuring the absorbance at 405 nm over time.[3][4]

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Specific Methodologies for this compound, TCS-401, and Ertiprotafib
  • This compound: The inhibition constant (Ki) of this compound was determined using both pNPP and a 32P-labeled reduced carboxyamidomethylated and maleylated lysozyme (B549824) (32P-RCML) as substrates.[1] Lineweaver-Burk plots were used to confirm its competitive mode of inhibition.[1] NMR spectroscopy was also employed to demonstrate that this compound interacts directly with the active site residues of PTP1B.[5]

  • TCS-401: While a specific detailed protocol for TCS-401's Ki determination was not found in the initial searches, it is described as a selective inhibitor, suggesting its potency was evaluated against a panel of other phosphatases.

  • Ertiprotafib: The IC50 values for Ertiprotafib were determined using pNPP as a substrate.[2] Further studies using biomolecular NMR spectroscopy revealed that Ertiprotafib induces aggregation of PTP1B in a concentration-dependent manner, which is its primary mechanism of inhibition.[2][5]

Signaling Pathways and Experimental Workflows

To visualize the context of PTP1B inhibition and the process of determining inhibitor potency, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates Inhibitor This compound TCS-401 Ertiprotafib Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

IC50_Determination_Workflow A Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) B Dispense Inhibitor Dilutions into Microplate A->B C Add PTP1B Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate (e.g., pNPP) C->D E Monitor Absorbance Change (e.g., at 405 nm) D->E F Calculate Initial Velocities E->F G Plot Velocity vs. Inhibitor Concentration and Determine IC50 F->G

Caption: Experimental workflow for IC50 value determination.

References

Safety Operating Guide

Personal protective equipment for handling CPT-157633

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information

This document provides immediate, essential safety and logistical information for the handling and disposal of CPT-157633, a potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain experimental integrity.

Immediate Safety Information

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its classification as a potent, bioactive small molecule necessitates cautious handling. The following precautions are based on guidelines for similar research compounds and enzyme inhibitors.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for all procedures involving this compound. The minimum required PPE is outlined below.

Body Part Required PPE Specifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of disposable nitrile gloves. Change gloves immediately if contaminated and after each use. Wash hands thoroughly after removing gloves.
Eyes Safety GogglesProvide a complete seal around the eyes to protect from splashes. Standard safety glasses are not sufficient.
Body Laboratory CoatA buttoned, long-sleeved lab coat is required.
Respiratory N95 or higher respiratorRecommended when handling the solid compound or preparing solutions to avoid inhalation of aerosols or fine particles.

Workflow for Donning and Doffing PPE:

Caption: A logical workflow for donning and doffing Personal Protective Equipment (PPE).

First Aid Measures
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Operational and Disposal Plans

Handling and Storage
  • Handling: this compound should be handled in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid generating dust or aerosols.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations.

Solution Preparation

For in vivo experiments, this compound can be prepared in a vehicle suitable for the intended route of administration. For intracerebroventricular (ICV) infusion, sterile, pyrogen-free saline or artificial cerebrospinal fluid is recommended.

Stock Solution Storage Duration
-20°CUp to 1 month
-80°CUp to 6 months

Working solutions for in vivo experiments should be prepared fresh on the day of use.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, pipette tips, vials, and bench paper.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Dispose of in a designated, puncture-proof sharps container for chemically contaminated sharps.

Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule waste pickup.

Disposal Workflow:

Disposal_Workflow Experiment Complete Experiment Complete Segregate Waste Segregate Waste Experiment Complete->Segregate Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Gloves, Tubes, etc. Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Unused Solution Sharps Waste Sharps Waste Segregate Waste->Sharps Waste Needles, etc. Labeled Hazardous\nWaste Container Labeled Hazardous Waste Container Solid Waste->Labeled Hazardous\nWaste Container Liquid Waste->Labeled Hazardous\nWaste Container Labeled Sharps\nContainer Labeled Sharps Container Sharps Waste->Labeled Sharps\nContainer EHS Pickup EHS Pickup Labeled Hazardous\nWaste Container->EHS Pickup Labeled Sharps\nContainer->EHS Pickup

Caption: A workflow for the safe segregation and disposal of waste contaminated with this compound.

Experimental Protocols

This compound is a known inhibitor of PTP1B, which plays a crucial role in the negative regulation of insulin (B600854) and leptin signaling pathways. A key application of this compound is in the study of metabolic disorders.

Mechanism of Action: PTP1B Inhibition

PTP1B dephosphorylates key proteins in the insulin and leptin signaling pathways, thereby attenuating their signals. By inhibiting PTP1B, this compound enhances these signaling cascades, leading to improved glucose uptake and energy homeostasis.

PTP1B Signaling Pathway:

PTP1B_Signaling cluster_Insulin Insulin Signaling cluster_Leptin Leptin Signaling Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 PI3K PI3K IRS-1->PI3K AKT AKT PI3K->AKT GLUT4 Translocation GLUT4 Translocation AKT->GLUT4 Translocation Leptin Leptin Leptin Receptor Leptin Receptor Leptin->Leptin Receptor JAK2 JAK2 Leptin Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 Gene Expression Gene Expression STAT3->Gene Expression This compound This compound PTP1B PTP1B This compound->PTP1B PTP1B->Insulin Receptor PTP1B->JAK2

Caption: this compound inhibits PTP1B, enhancing both insulin and leptin signaling pathways.

In Vivo Model: Prevention of Binge Drinking-Induced Glucose Intolerance in Rats

The following protocol is based on the methodology described by Lindtner et al. in Science Translational Medicine (2013).

Objective: To assess the efficacy of this compound in preventing glucose intolerance induced by a binge-drinking paradigm in a rat model.

Experimental Workflow:

Experiment_Workflow Acclimatization Acclimatization Surgical Implantation Surgical Implantation Acclimatization->Surgical Implantation Recovery Recovery Surgical Implantation->Recovery Binge Drinking Paradigm Binge Drinking Paradigm Recovery->Binge Drinking Paradigm This compound Administration This compound Administration Binge Drinking Paradigm->this compound Administration Glucose Tolerance Test Glucose Tolerance Test This compound Administration->Glucose Tolerance Test Data Analysis Data Analysis Glucose Tolerance Test->Data Analysis

Caption: An overview of the experimental workflow for the in vivo study.

Detailed Methodology:

  • Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used. Animals are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water, except where noted.

  • Surgical Implantation of Intracerebroventricular (ICV) Cannula:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

    • Secure the animal in a stereotaxic frame.

    • Perform a midline incision on the scalp to expose the skull.

    • Drill a small hole at the desired coordinates for the lateral ventricle.

    • Implant a guide cannula and secure it with dental cement and anchor screws.

    • Insert a dummy cannula to maintain patency.

    • Allow a recovery period of at least one week.

  • Binge Drinking Paradigm:

    • For a specified number of days, provide rats with access to a solution of ethanol (B145695) (e.g., 20% v/v in drinking water) for a limited period each day (e.g., 2 hours).

    • Control animals receive only water.

  • This compound Administration:

    • This compound is administered via intracerebroventricular (ICV) infusion.

    • Dosage: A typical dose is 0.2 µ g/day .[1]

    • The infusion can be performed using a microinjection pump connected to an internal cannula that is inserted into the guide cannula.

    • The vehicle control group receives an equivalent volume of sterile saline.

  • Glucose Tolerance Test (GTT):

    • Fast the animals overnight (approximately 12-16 hours) with free access to water.

    • Record the baseline blood glucose level (t=0) from a tail snip.

    • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.

    • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.

Quantitative Data Summary:

Parameter Value Notes
Animal Model Adult Male Ratse.g., Wistar, Sprague-Dawley
This compound Dosage 0.2 µ g/day Intracerebroventricular infusion[1]
Binge Drinking Model e.g., 20% ethanolLimited access period daily
Glucose Load for GTT 2 g/kg body weightOral gavage or IP injection
GTT Time Points 0, 15, 30, 60, 90, 120 minFor blood glucose measurement

By following these safety, handling, and experimental guidelines, researchers can confidently and safely utilize this compound in their studies, contributing to a deeper understanding of metabolic regulation and the development of novel therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CPT-157633
Reactant of Route 2
CPT-157633

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.